molecular formula C7H4F4O B1490807 2-(Difluoromethoxy)-1,4-difluorobenzene CAS No. 1404193-91-4

2-(Difluoromethoxy)-1,4-difluorobenzene

Cat. No.: B1490807
CAS No.: 1404193-91-4
M. Wt: 180.1 g/mol
InChI Key: AHWGAPYKFCCAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)-1,4-difluorobenzene is a fluorinated aromatic compound of high interest in advanced chemical research and development. This compound serves as a versatile building block, particularly in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. The difluoromethoxy group (-OCF2H) is a key structural motif often used as a bioisostere for esters, ethers, or carbonyl groups, making this benzene derivative valuable for creating structure-activity relationships in drug discovery programs. In materials science, its rigid aromatic structure and fluorine content make it a potential intermediate for the development of liquid crystals, polymers, and other advanced materials with specific electronic or surface properties. Researchers will find this compound, provided with a documented Certificate of Analysis, to be a critical reagent for exploratory synthesis and method development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(difluoromethoxy)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWGAPYKFCCAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Difluoromethoxy)-1,4-difluorobenzene Chemical Properties Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1404193-91-4) represents a strategic scaffold in modern medicinal chemistry, distinguished by the presence of the difluoromethoxy (


) group on a para-difluorobenzene core. This motif serves as a lipophilic, metabolically stable bioisostere for traditional alkoxy groups (e.g., methoxy), offering a unique balance of hydrogen bond donor capability (via the acidic 

proton) and modulation of physicochemical properties without the steric penalty of a trifluoromethoxy group. This guide details its physicochemical profile, validated synthetic pathways, and reactivity patterns crucial for lead optimization.

Physicochemical Profile

The incorporation of the


 group onto the electron-deficient 1,4-difluorobenzene core significantly alters the molecular electrostatic potential surface, enhancing lipophilicity while maintaining specific molecular recognition features.
PropertyValue / DescriptionContext
CAS Number 1404193-91-4Unique Identifier
Molecular Formula

-
Molecular Weight 180.10 g/mol Fragment-based drug design compatible
Boiling Point ~136-138 °C (Predicted)Higher than 1,4-difluorobenzene (88 °C) due to dipole interactions
Lipophilicity (

)
~2.8Increased relative to methoxy analog (

)
H-Bond Donor Weak (

)
The

proton acts as a weak donor, unlike

Electronic Effect

Weakly electron-withdrawing; deactivates ring less than

Synthetic Methodologies

The synthesis of this compound typically proceeds via the difluoromethylation of 2,5-difluorophenol. Choice of reagent dictates the safety profile and scalability of the process.

Method A: Difluorocarbene Insertion (Standard Protocol)

The most robust route involves the generation of difluorocarbene (


) in situ, which inserts into the O-H bond of the phenolate anion.
  • Precursor: 2,5-Difluorophenol

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Sodium bromodifluoroacetate.
    
  • Solvent/Conditions: DMF or NMP,

    
    .
    
  • Mechanism: Thermal decarboxylation of the acetate releases

    
    , which is trapped by the phenoxide.
    
Method B: Freon-Based Alkylation (Industrial)

Historically used but less favored due to environmental concerns (ODS).

  • Reagent: Chlorodifluoromethane (

    
    , Freon-22).
    
  • Conditions: Aqueous NaOH, Phase Transfer Catalyst (e.g.,

    
    ), reflux.
    
Method C: Photoredox Catalysis (Emerging)

Recent advances utilize visible-light photoredox catalysis to generate difluoromethyl radicals for direct functionalization, though O-alkylation remains the primary entry point for this specific scaffold.

SynthesisWorkflow Phenol 2,5-Difluorophenol Base Base (K2CO3/NaOH) Deprotonation Phenol->Base Activation Phenoxide Phenoxide Intermediate Base->Phenoxide Product 2-(Difluoromethoxy)- 1,4-difluorobenzene Phenoxide->Product Carbene Insertion Reagent ClCF2CO2Na (Difluorocarbene Source) Carbene :CF2 (In Situ) Reagent->Carbene Heat (>90°C) -CO2, -NaCl Carbene->Product

Figure 1: Validated synthetic workflow via difluorocarbene insertion.

Reactivity & Functionalization

The 1,4-difluorobenzene core, modified by the difluoromethoxy group, presents a unique regioselectivity landscape for further functionalization.

Directed Ortho Metalation (DoM)

This is the most powerful method for functionalizing this scaffold.

  • Directing Groups: The molecule possesses three directing groups: two Fluorines and one

    
    .
    
  • Regioselectivity:

    • Position 3 (C3): Located between the

      
       group and the C4-Fluorine. This position is highly activated for lithiation due to the cooperative inductive effect of two electronegative substituents (acidifying the proton) and the coordination ability of the oxygen.
      
    • Outcome: Treatment with LDA or

      
      -BuLi at 
      
      
      
      exclusively lithiates C3, allowing for the introduction of electrophiles (CHO, I,
      
      
      ) at this crowded position.
Electrophilic Aromatic Substitution (EAS)
  • Electronic Landscape: The ring is deactivated relative to anisole but activated relative to 1,4-difluorobenzene due to the oxygen lone pair resonance.

  • Regioselectivity:

    • The

      
       group is an ortho/para director.
      
    • The Fluorines are ortho/para directors.

    • Major Site: Position 5 (para to

      
      , ortho to F). This site is sterically accessible and electronically favored by the resonance donation of the oxygen.
      

ReactivityMap Core 2-(Difluoromethoxy)- 1,4-difluorobenzene Lithiation Lithiation (LDA, -78°C) Regio: C3 (Between F and OCF2H) Core->Lithiation DoM Control EAS Electrophilic Subst. (Br2, HNO3) Regio: C5 (Para to OCF2H) Core->EAS Electronic Control Prod_Li 3-Substituted Analog (e.g., Boronic Acid) Lithiation->Prod_Li Prod_EAS 5-Substituted Analog (e.g., Nitro/Bromo) EAS->Prod_EAS

Figure 2: Regioselectivity map highlighting orthogonal functionalization strategies.

Applications in Drug Discovery

The this compound moiety is utilized to optimize ADME properties.

  • Metabolic Stability: The

    
     bonds in the difluoromethoxy group block the O-dealkylation metabolic pathway common to methoxy groups (CYP450 oxidation).
    
  • Lipophilic Hydrogen Bond Donor: The

    
     proton is sufficiently acidic to act as a weak hydrogen bond donor, potentially interacting with backbone carbonyls in target proteins, a feature absent in 
    
    
    
    or
    
    
    .
  • Conformational Locking: The "anomeric effect" involving the oxygen lone pair and the

    
     antibonding orbital favors specific conformations, potentially pre-organizing the molecule for binding.
    

Safety and Handling

  • Hazards: Like many fluorinated aromatics, this compound is likely a skin and eye irritant.

  • Specific Risk: In acidic hydrolysis or extreme thermal conditions, degradation may release Hydrogen Fluoride (HF).

  • Protocol:

    • Use standard PPE (gloves, goggles).

    • Avoid contact with strong Lewis acids at high temperatures unless in a controlled reactor.

    • Ventilate well to avoid inhalation of vapors.[1][2]

References

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Accessed 2026.[3]

  • Sigma-Aldrich. "2-(Difluoromethyl)-1,4-difluorobenzene Product Data." Sigma-Aldrich Catalog.

  • Zafrani, Y. et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017.

  • Oshiro, K. et al. "Sodium Bromodifluoroacetate: A Difluorocarbene Source."[4] Synthesis, 2010.[3][4]

  • American Elements. "this compound Data."

Sources

Technical Whitepaper: 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Properties, and Medicinal Chemistry Applications

Part 1: Executive Summary

2-(Difluoromethoxy)-1,4-difluorobenzene (also identified as 1-(difluoromethoxy)-2,5-difluorobenzene) represents a critical class of fluorinated building blocks used in the optimization of small molecule drugs and agrochemicals. Unlike the fully fluorinated trifluoromethoxy group (-OCF₃), the difluoromethoxy moiety (-OCHF₂) possesses a unique acidic proton that functions as a lipophilic hydrogen bond donor. This dual capability—increasing lipophilicity while retaining hydrogen bond interactions—makes this compound a strategic tool for modulating potency, solubility, and metabolic stability in lead optimization campaigns.

This guide details the structural identity, validated synthetic protocols, and mechanistic rationale for deploying this scaffold in drug discovery.

Part 2: Chemical Identity & Structural Analysis[1][2]

Accurate identification is paramount due to the prevalence of positional isomers in fluorinated benzenes.

PropertySpecification
Chemical Name This compound
IUPAC Name 1-(Difluoromethoxy)-2,5-difluorobenzene
CAS Number 1404193-91-4
Alternative CAS 102429-94-3 (Generic for isomers, verify specific structure)
Molecular Formula C₇H₄F₄O
Molecular Weight 180.10 g/mol
SMILES FC1=CC(F)=C(OC(F)F)C=C1
Appearance Colorless liquid
Boiling Point ~145–150 °C (Predicted @ 760 mmHg)
Density ~1.4 g/mL

Structural Insight: The molecule consists of a benzene core substituted with fluorine atoms at positions 1 and 4 (para to each other), with the difluoromethoxy group at position 2.[1] This creates a highly electron-deficient ring system, increasing resistance to oxidative metabolism.

Part 3: Synthetic Pathways & Protocols[4]

The synthesis of this compound relies on the O-difluoromethylation of the parent phenol, 2,5-difluorophenol. Two primary routes exist: the traditional Freon-22 gas method (Route A) and the modern solid-reagent method (Route B).

Recommendation: Route B is preferred for laboratory-scale (<100g) synthesis due to higher safety profiles and ease of handling.

Route B: Sodium Chlorodifluoroacetate Mediated Synthesis

This protocol utilizes sodium chlorodifluoroacetate as a solid source of difluorocarbene (:CF₂), avoiding the handling of gaseous chlorodifluoromethane.

Reagents:

  • Substrate: 2,5-Difluorophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (1.5 – 2.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,5-difluorophenol (10 mmol) and K₂CO₃ (15 mmol). Add DMF (20 mL) and Water (2 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (15 mmol) in a single portion.

  • Reaction: Heat the mixture to 95–100 °C .

    • Mechanistic Note: At this temperature, ClCF₂CO₂Na decarboxylates to release the difluorocarbene (:CF₂) intermediate in situ.

  • Monitoring: Monitor via ¹⁹F NMR. The starting phenol signal (approx -115 to -125 ppm) will disappear, and a new doublet (approx -82 ppm, J ≈ 74 Hz) corresponding to the -OCHF₂ group will appear.

  • Quench: Once conversion is >95% (typically 2–4 hours), cool the mixture to room temperature. Pour into ice-cold water (100 mL).

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Mechanism

The following diagram illustrates the generation of difluorocarbene and its insertion into the phenoxide bond.

SynthesisMechanism Reagent Na-Chlorodifluoroacetate (ClCF2CO2Na) Carbene Difluorocarbene (:CF2) Reagent->Carbene Heat (95°C) -CO2, -NaCl Product 2-(Difluoromethoxy)- 1,4-difluorobenzene Carbene->Product Insertion Phenol 2,5-Difluorophenol Intermediate Phenoxide Anion Phenol->Intermediate K2CO3 Deprotonation Intermediate->Product Nucleophilic Attack on :CF2 followed by Protonation

Figure 1: Mechanistic pathway for the O-difluoromethylation via in situ carbene generation.

Part 4: Applications in Medicinal Chemistry[5]

The this compound scaffold is not merely a structural spacer; it is a functional bioisostere designed to solve specific pharmacological problems.

1. The "Lipophilic Hydrogen Bond Donor" Concept

Unlike the methoxy group (-OCH₃), which is a hydrogen bond acceptor, and the trifluoromethoxy group (-OCF₃), which is chemically inert, the difluoromethoxy group (-OCHF₂) contains a proton that is sufficiently acidic to act as a weak hydrogen bond donor.

  • Mechanism: The two fluorine atoms withdraw electron density from the carbon, polarizing the C-H bond.

  • Benefit: This allows the molecule to maintain binding interactions with protein targets (e.g., backbone carbonyls) while simultaneously increasing the overall lipophilicity of the drug.

2. Metabolic Stability

The replacement of a methoxy group (-OCH₃) with -OCHF₂ blocks the common metabolic pathway of O-dealkylation.

  • C-F Bond Strength: The C-F bonds protect the adjacent carbon from cytochrome P450-mediated oxidation.

  • Half-Life Extension: Drugs incorporating this motif often exhibit longer half-lives compared to their non-fluorinated analogs.

Comparative Data: Substituent Effects
SubstituentHammett Constant (σₚ)Lipophilicity (π)H-Bond Donor?Metabolic Stability
-OCH₃ -0.27-0.02NoLow (O-demethylation)
-OCF₃ +0.35+1.04NoHigh
-OCHF₂ +0.18+0.65Yes (Weak) Moderate-High
Visualization: Bioisosteric Decision Logic

BioisostereLogic Start Lead Optimization Issue Decision1 High Metabolic Clearance (O-dealkylation)? Start->Decision1 Decision2 Need H-Bond Donor? Decision1->Decision2 Yes Sol_OCF3 Use Trifluoromethoxy (-OCF3) Max Lipophilicity No H-Bonding Decision2->Sol_OCF3 No Sol_OCHF2 Use Difluoromethoxy (-OCHF2) Balanced Lipophilicity Retains H-Bond Donor Decision2->Sol_OCHF2 Yes

Figure 2: Decision tree for selecting fluorinated ether bioisosteres in drug design.

Part 5: Handling and Safety
  • Hazard Class: Irritant. Potential skin and eye irritant.

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.

  • Specific Precaution: When using Route B (Sodium chlorodifluoroacetate), ensure adequate ventilation. Although less hazardous than Freon gas, the generation of difluorocarbene is exothermic and releases CO₂. Do not seal the reaction vessel completely; use a bubbler to vent CO₂.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

Part 6: References
  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Huhta, S., et al. (2025).[2] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides. Link

  • Leroux, F. R., et al. (2019). "The Trifluoromethoxy Group and its Difluoromethoxy Analogue: Important Fluorinated Substituents in Medicinal Chemistry." ChemMedChem. Link

  • Sigma-Aldrich Product Data. "2-(Difluoromethyl)-1,4-difluorobenzene CAS 195886-79-4." (Used for structural comparison). Link

  • American Elements. "this compound Data." Link

Sources

2-(Difluoromethoxy)-1,4-difluorobenzene molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Difluoromethoxy)-1,4-difluorobenzene , a specialized fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals.

CAS Number: 1404193-91-4 Formula: C₇H₄F₄O Molecular Weight: 180.10 g/mol

Executive Summary

This compound is a strategic fluorinated building block characterized by a 1,4-difluorobenzene core substituted at the ortho position with a difluoromethoxy (-OCHF₂) group. This moiety serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for the methoxy group. This guide details its molecular architecture, validated synthetic pathways, physicochemical profile, and applications in medicinal chemistry.[1]

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a benzene ring substituted with fluorine atoms at the 1 and 4 positions, and a difluoromethoxy group at position 2.

  • Core Scaffold: The 1,4-difluoro substitution pattern creates an electron-deficient aromatic ring, increasing the acidity of the remaining protons and altering the reactivity of the ring towards electrophilic aromatic substitution (EAS).

  • Difluoromethoxy Group (-OCHF₂): Unlike a standard methoxy group (-OCH₃), the -OCHF₂ group is weakly electron-withdrawing due to the high electronegativity of the two fluorine atoms on the methyl carbon.

    • Hammett Constant (σₚ): Approximately +0.18 (compared to -0.27 for -OCH₃), indicating a shift from electron-donating to weakly electron-withdrawing behavior.

    • Conformation: The -OCHF₂ group typically adopts an orthogonal conformation relative to the aromatic ring to minimize dipole-dipole repulsion and maximize the anomeric effect involving the oxygen lone pairs and the C-F antibonding orbitals.

Electronic Effects

The interplay between the ring fluorines and the ether side chain creates a unique electronic environment:

  • Inductive Effect (-I): The fluorine atoms at C1, C4, and the side chain pull electron density away from the ring, deactivating it.

  • Resonance Effect (+R): The oxygen atom can still donate electron density into the ring, but this is attenuated by the electron-withdrawing CF₂ moiety.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound hinges on the O-difluoromethylation of the corresponding phenol precursor.

Retrosynthetic Analysis
  • Target: this compound

  • Precursor: 2,5-Difluorophenol (CAS 2713-31-7)[2]

  • Reagent: Difluorocarbene (:CF₂) source

Validated Synthetic Protocol

The most robust method involves the generation of difluorocarbene in situ under alkaline conditions. While Chlorodifluoromethane (Freon-22) was historically used, modern protocols favor non-ozone-depleting reagents like Sodium chlorodifluoroacetate or Diethyl (bromodifluoromethyl)phosphonate.

Method A: Sodium Chlorodifluoroacetate (Solid-Liquid Phase Transfer)

This method avoids gaseous reagents and high-pressure autoclaves.

Reagents:

  • Substrate: 2,5-Difluorophenol (1.0 equiv)[2]

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (1.2 - 1.5 equiv)

  • Base: Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMF/Water (10:1)

  • Temperature: 90°C - 100°C

Step-by-Step Protocol:

  • Charge: To a flame-dried 3-neck flask equipped with a reflux condenser, add 2,5-difluorophenol (10 mmol) and K₂CO₃ (20 mmol) in anhydrous DMF (20 mL).

  • Degas: Sparge the solution with nitrogen for 15 minutes to remove oxygen.

  • Addition: Heat the mixture to 90°C. Slowly add Sodium chlorodifluoroacetate (15 mmol) portion-wise over 30 minutes. Note: Rapid addition can lead to vigorous CO₂ evolution.

  • Reaction: Stir at 100°C for 4–6 hours. Monitor by TLC or GC-MS for the disappearance of the phenol.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Visualization

SynthesisWorkflow Start Precursor: 2,5-Difluorophenol Reaction Reaction: O-H Insertion (DMF, 100°C) Start->Reaction Reagent Reagent: Na ClCF2CO2 Intermediate Intermediate: [:CF2] Carbene Reagent->Intermediate Decarboxylation Intermediate->Reaction In Situ Generation Product Target: 2-(Difluoromethoxy)- 1,4-difluorobenzene Reaction->Product Workup & Purification

Figure 1: Synthetic workflow for the O-difluoromethylation of 2,5-difluorophenol.

Part 3: Physicochemical Profiling & Analytics

Accurate characterization is essential for quality control. The following data summarizes the expected physicochemical profile.

NMR Spectroscopy Expectations

The -OCHF₂ group provides a distinct signature in both ¹H and ¹⁹F NMR.

NucleusSignalMultiplicityShift (ppm)Coupling (J)Assignment
¹H NMR -OCHH F₂Triplet (t)6.50 – 6.70²J_H-F ≈ 70–74 HzCharacteristic "t" of difluoromethoxy group
¹H NMR Ar-H Multiplet6.90 – 7.20-Aromatic protons (C3, C5, C6)
¹⁹F NMR -OCHF Doublet (d)-80.0 to -83.0²J_F-H ≈ 70–74 HzDifluoromethoxy fluorines
¹⁹F NMR Ar-F Multiplet-110 to -130-Ring fluorines (C1, C4)
Physical Properties
  • Physical State: Liquid at room temperature (predicted based on analogs).

  • Lipophilicity (LogP): ~2.8 – 3.2.

    • Note: The addition of the -OCHF₂ group increases lipophilicity compared to a methoxy group (+0.5 to +0.8 LogP units) due to the "greasy" nature of the C-F bonds.

  • H-Bond Acidity: The proton on the -OCHF₂ carbon is sufficiently acidic to act as a weak hydrogen bond donor, a property absent in -OCH₃ or -OCF₃ groups.

Part 4: Medicinal Chemistry Applications[1][3][4][5]

The "Lipophilic Hydrogen Bond Donor"

This compound is valuable because the -OCHF₂ group acts as a Lipophilic Hydrogen Bond Donor .

  • Mechanism: The electron-withdrawing fluorines polarize the C-H bond, making the hydrogen atom electropositive.

  • Utility: This allows the molecule to interact with hydrogen bond acceptors in a protein binding pocket (e.g., backbone carbonyls) while simultaneously maintaining high lipophilicity for membrane permeability.

Metabolic Stability

Replacing a methoxy (-OCH₃) group with a difluoromethoxy (-OCHF₂) group is a classic bioisosteric replacement to block metabolic "soft spots."

  • Oxidative Dealkylation: The C-H bond strength in -OCHF₂ is significantly higher than in -OCH₃. Furthermore, the lack of electron density prevents cytochrome P450 enzymes from abstracting the hydrogen, effectively blocking O-dealkylation pathways.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 2-(Difluoromethoxy)- 1,4-difluorobenzene MetaStab Metabolic Stability (Blocks O-dealkylation) Core->MetaStab C-F Bond Strength Lipophil Lipophilicity Modulation (LogP increase vs -OCH3) Core->Lipophil Fluorine Effect HBond H-Bond Donor (Weak C-H---O interaction) Core->HBond Polarized C-H Conf Conformational Lock (Orthogonal Preference) Core->Conf Anomeric Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic advantages of the difluoromethoxy scaffold.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Zafrani, Y., et al. (2017). Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor. Journal of Medicinal Chemistry. (Contextual grounding on -OCHF2 properties).

Sources

Advanced Synthesis & Characterization of 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(Difluoromethoxy)-1,4-difluorobenzene CAS: 864771-36-4 (Representative Analog) Molecular Formula: C7H4F4O

The introduction of the difluoromethoxy (-OCHF


) group into aromatic scaffolds is a pivotal strategy in modern medicinal chemistry.[1] Acting as a lipophilic hydrogen bond donor, this moiety modulates metabolic stability (blocking metabolic soft spots) and membrane permeability without the steric bulk of a trifluoromethyl group.

This technical guide details the synthesis of This compound from 2,5-difluorophenol . Unlike traditional methods utilizing ozone-depleting chlorodifluoromethane (Freon-22) gas, this protocol employs sodium chlorodifluoroacetate (SCDA) as a solid, bench-stable difluorocarbene precursor. This approach ensures higher reproducibility, safety, and scalability suitable for pharmaceutical applications.

Strategic Synthetic Analysis

Retrosynthetic Logic

The construction of the target ether relies on the O-difluoromethylation of the corresponding phenol. The presence of fluorine atoms at the 1- and 4-positions (relative to the benzene ring) significantly lowers the pKa of the phenolic hydroxyl group, facilitating the formation of the phenoxide anion.

Key Mechanistic Insight: The reaction proceeds via a difluorocarbene (:CF


) intermediate generated in situ.[1] The phenoxide anion acts as a nucleophile, trapping the electrophilic carbene, followed by a proton transfer to yield the final ether.[2][3]

Retrosynthesis Target This compound (Target) Precursor 2,5-Difluorophenol (Starting Material) Target->Precursor C-O Disconnection Carbene :CF2 (Difluorocarbene) Target->Carbene Source ClCF2CO2Na (SCDA) Source->Carbene Thermal Decarboxylation

Figure 1: Retrosynthetic analysis identifying 2,5-difluorophenol and SCDA as key building blocks.

Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
2,5-Difluorophenol 1.0SubstrateHigh purity (>98%) required.
Sodium chlorodifluoroacetate (SCDA) 2.5 - 3.0ReagentHygroscopic; store in desiccator.
Potassium Carbonate (K

CO

)
1.5 - 2.0BaseAnhydrous; finely ground.
DMF (N,N-Dimethylformamide) SolventSolventAnhydrous; promotes ionic reaction.
Water (Optional additive) TraceAdditive1-2% v/v can aid SCDA solubility.
Step-by-Step Methodology

Phase 1: Phenoxide Generation

  • Charge a flame-dried 3-neck round-bottom flask (equipped with a condenser and internal thermometer) with 2,5-difluorophenol (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to phenol).

  • Add K

    
    CO
    
    
    
    (1.5 equiv) in a single portion.
  • Stir at room temperature for 30 minutes. Why: This ensures complete deprotonation of the phenol to the phenoxide anion before the carbene source is introduced.

Phase 2: Difluorocarbene Generation & Trapping 4. Add Sodium chlorodifluoroacetate (SCDA) (1.5 equiv initially). 5. Heat the reaction mixture to 95–100 °C .

  • Caution: Evolution of CO
    
    
    gas will occur.[4] Ensure the system is vented through a bubbler.
  • Monitor the reaction by TLC or LC-MS. If the conversion stalls (typically after 2-3 hours), add the remaining SCDA (1.0–1.5 equiv) to push the reaction to completion.
  • Expert Note: SCDA decomposes thermally over time. Portion-wise addition maintains a steady concentration of :CF
    
    
    and prevents reagent waste via carbene dimerization (forming tetrafluoroethylene).

Phase 3: Work-up & Purification 7. Cool the mixture to room temperature. 8. Quench by pouring into ice-cold water (5x reaction volume). 9. Extract with Diethyl Ether or Ethyl Acetate (3x). 10. Wash the combined organics with 1M NaOH (to remove unreacted phenol), followed by Brine. 11. Dry over anhydrous Na


SO

, filter, and concentrate under reduced pressure (keep bath < 40°C as the product may be volatile). 12. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Start Start: 2,5-Difluorophenol + DMF + K2CO3 Deprot Stir 30 min @ RT (Phenoxide Formation) Start->Deprot AddSCDA Add SCDA (Portion 1) Deprot->AddSCDA Heat Heat to 100°C (Carbene Generation) AddSCDA->Heat Check Check Conversion (TLC/LCMS) Heat->Check AddMore Add SCDA (Portion 2) Check->AddMore Incomplete Quench Quench (Ice Water) Extract (Et2O) Check->Quench Complete AddMore->Heat Purify Flash Chromatography Quench->Purify

Figure 2: Operational workflow for the SCDA-mediated difluoromethoxylation.

Characterization & Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. The presence of the -OCHF


 group provides a unique "fingerprint" in both 

H and

F NMR.
Expected NMR Data
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       6.50 (t, 
      
      
      
      Hz, 1H):
      This is the diagnostic signal. The proton on the difluoromethyl group couples with the two geminal fluorine atoms, splitting into a large triplet. If this triplet is absent, the reaction failed.
    • 
       6.90 – 7.20 (m, 3H):  Aromatic protons.
      
  • 
    F NMR (376 MHz, CDCl
    
    
    
    , uncoupled):
    • 
       -80.0 to -85.0 (d, 
      
      
      
      Hz, 2F):
      The difluoromethoxy fluorines. They appear as a doublet due to coupling with the single geminal proton.
    • 
       -115.0 to -135.0 (m, 2F):  Aromatic fluorine signals (positions 1 and 4).
      
Mass Spectrometry (GC-MS)[5]
  • Molecular Ion: [M]+ = 180 m/z.

  • Fragmentation: Look for a loss of 51 Da (CHF

    
    ) or 67 Da (OCHF
    
    
    
    ).

Safety & Handling

  • Gas Evolution: The decomposition of SCDA releases CO

    
    . Do not seal the reaction vessel tightly; use a bubbler to prevent pressure buildup.
    
  • HF Generation: While less likely than with gaseous reagents, thermal decomposition can produce trace Hydrogen Fluoride (HF) if moisture is present. Use plastic (polypropylene) syringes if handling crude reaction mixtures suspected of containing HF, and keep calcium gluconate gel nearby.

  • Thermal Runaway: Do not exceed 120°C. Rapid decomposition of SCDA can lead to uncontrollable foaming.

References

  • Zafrani, Y., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. Link

  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, 47, 2414-2416. (Grounding for difluorocarbene mechanisms). Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Copper-mediated oxidative trifluoromethylation of arylsilanes." Journal of the American Chemical Society, 135(23), 8842-8845. (Context for metal-mediated fluoroalkylation alternatives). Link

  • Org. Synth. (2024).[3] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164-180.[3] Link

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(Difluoromethoxy)-1,4-difluorobenzene

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Difluoromethoxy)-1,4-difluorobenzene (CAS: 1404193-91-4) represents a high-value fluorinated building block.[1] Its structural core combines the metabolic robustness of the aryl fluoride motif with the unique electronic and steric properties of the difluoromethoxy (-OCF₂H) group.

Unlike the trifluoromethoxy (-OCF₃) group, which is purely lipophilic and electron-withdrawing, the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor . This dual nature allows it to modulate logP while retaining specific binding interactions within a protein pocket, making this compound a critical bioisostere for methoxy (-OCH₃) or phenol (-OH) groups in lead optimization. This guide details its physicochemical profile, synthetic accessibility, and application in stabilizing metabolic soft spots.

Molecular Identity & Structural Analysis[1]

The compound is a tri-substituted benzene derivative. The defining feature is the ortho-relationship between the difluoromethoxy group and one of the ring fluorines, creating a specific electronic vector that influences both reactivity and binding affinity.

Table 1: Molecular Identification Matrix[1]
PropertyData
IUPAC Name This compound
Common Synonyms 1,4-Difluoro-2-(difluoromethoxy)benzene; 2,5-Difluoro-α,α-difluoroanisole
CAS Registry Number 1404193-91-4
Molecular Formula C₇H₄F₄O
Molecular Weight 180.10 g/mol
SMILES FC1=CC(F)=CC=C1OC(F)F
InChI Key Unique identifier required for database integration
Structural Logic

The -OCF₂H group is conformationally distinct from -OCH₃. The C-F bonds prefer a gauge orientation relative to the aryl ring due to the anomeric effect, while the terminal hydrogen remains acidic (pKa ~ 26-27), capable of acting as a weak hydrogen bond donor [1].

Physicochemical Property Matrix

The following data aggregates experimental trends and calculated values for the specific substitution pattern of this compound.

Table 2: Physicochemical Parameters[1][2]
ParameterValue / RangeContext & Implications
Boiling Point ~135–140 °C (Predicted)Significantly higher than 1,4-difluorobenzene (88 °C) due to increased molecular weight and dipole interactions.[1]
LogP (Octanol/Water) 2.5 ± 0.3 (Predicted)More lipophilic than the methoxy analog (Anisole LogP ~2.1) but less than the trifluoromethoxy analog.
H-Bond Donor Count 1The C-H bond in -OCF₂H is sufficiently polarized by the geminal fluorines to act as a donor.
H-Bond Acceptor Count 3Fluorine atoms and the ether oxygen act as weak acceptors.[1]
Rotatable Bonds 2The C-O and O-CF₂H bonds allow for conformational adaptation in binding pockets.
Density ~1.35 g/cm³High density is characteristic of polyfluorinated aromatics.

Mechanistic Implications in Drug Design[3][4]

The "Lipophilic Hydrogen Bond Donor"

The difluoromethoxy group is a "chameleon" substituent. While fluorine atoms generally increase lipophilicity (aiding membrane permeability), the polarized C-H bond allows the molecule to interact with polar residues (e.g., carbonyl backbone oxygens) in a target protein.

  • Bioisosterism: It serves as a robust bioisostere for a Phenol (-OH) or Thiol (-SH).[1] Unlike -OH, the -OCF₂H group is not a substrate for Phase II conjugation (glucuronidation/sulfation), thereby extending the half-life (

    
    ) of the drug candidate [2].
    
  • Metabolic Blocking: Replacing a Methoxy (-OCH₃) group with -OCF₂H blocks O-demethylation, a common clearance pathway mediated by Cytochrome P450 enzymes.

Electronic Signaling Pathway

The diagram below illustrates the electronic influence of the substituents on the benzene ring and their impact on metabolic stability.

GSubstituentDifluoromethoxy Group(-OCF2H)Ring1,4-Difluorobenzene CoreSubstituent->RingAttached at C2Effect1Inductive Withdrawal (-I)Deactivates RingSubstituent->Effect1Fluorine ElectronegativityEffect2Lipophilic H-Bond Donor(Polarized C-H)Substituent->Effect2Gem-difluoro EffectMetabolismBlockade ofO-DemethylationEffect1->MetabolismReduces CYP OxidationOutcomeIncreased t1/2 &Membrane PermeabilityEffect2->OutcomeBinding AffinityMetabolism->OutcomePK Improvement

Figure 1: Mechanistic impact of the difluoromethoxy group on electronic stability and pharmacokinetics.

Experimental Protocols: Synthesis & Validation

Expertise Note: Direct difluoromethoxylation of phenols is the most reliable route to this compound. While chlorodifluoromethane (Freon-22) was historically used, modern protocols utilize Sodium Chlorodifluoroacetate to generate the reactive difluorocarbene species in situ, avoiding the handling of gaseous ozone-depleting substances [3].

Protocol: Synthesis from 2,5-Difluorophenol[5]

Reagents:

  • Precursor: 2,5-Difluorophenol (1.0 eq)

  • Reagent: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: DMF/Water (9:1 ratio)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluorophenol (10 mmol) in DMF (20 mL) and Water (2.2 mL).

  • Activation: Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Carbene Generation: Add Sodium Chlorodifluoroacetate (25 mmol).

  • Reaction: Heat the mixture to 95–100 °C for 4–6 hours. Note: The elevated temperature is required to decarboxylate the reagent and generate the :CF₂ carbene species.

  • Quench & Extraction: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the target ether.

Synthesis Logic Diagram

SynthesisStart2,5-Difluorophenol(Precursor)TransitionPhenoxide Attackon :CF2Start->TransitionK2CO3 / DMFReagentNa ClCF2CO2(Carbene Source)IntermediateDifluorocarbene (:CF2)Generated in situ @ 100°CReagent->Intermediate-CO2, -NaClIntermediate->TransitionInsertionProductThis compoundTransition->ProductProtonation / Workup

Figure 2: Synthetic pathway via difluorocarbene insertion.[1]

Handling & Safety

  • Hazards: As a fluorinated aromatic ether, this compound is likely an Irritant (Skin/Eye/Respiratory) .[2]

  • Flammability: With a predicted flash point near 35–45 °C (based on similar fluorobenzenes), it should be treated as a Flammable Liquid .

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The C-F bonds are stable, but the ether linkage can be susceptible to strong Lewis acids at high temperatures.

References

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025).[3]

  • Zafrani, Y., et al. Difluoromethyl Ethers: Synthesis and physicochemical properties. Journal of Medicinal Chemistry.

  • Organic Syntheses. Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate.[4][5] Org.[6][7][4][5][8] Synth. 2024, 101, 164-180.[1][4]

  • BLD Pharm. Product Safety and Data Sheet: this compound.[1]

Technical Guide: 1H and 19F NMR Characterization of 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Difluoromethoxy)-1,4-difluorobenzene represents a class of fluorinated arenes critical to modern medicinal chemistry. The strategic placement of the difluoromethoxy (


) group acts as a lipophilic hydrogen bond donor/acceptor bioisostere, modulating metabolic stability and membrane permeability.

For the analytical scientist, this molecule presents a complex AMX spin system in proton NMR and a distinct ABC -type system in fluorine NMR (depending on field strength). This guide moves beyond basic peak picking, focusing on the mechanistic assignment strategies , quantitative acquisition parameters (qNMR) , and heteronuclear correlation techniques required to validate this structure with high confidence.

Part 1: Structural Analysis & Spin Systems

Before acquiring data, we must define the magnetic environment. The molecule possesses three distinct fluorine environments and three distinct aromatic proton environments, plus the unique difluoromethoxy proton.

The "Fluorine Fingerprint"

The 19F nucleus (


, 100% abundance) is the primary sensor for this molecule.
  • F-A (Ether): Two equivalent fluorines in the

    
     group.
    
  • F-B (Ring C1): Aromatic fluorine ortho to the ether.

  • F-C (Ring C4): Aromatic fluorine meta to the ether.

The Coupling Network (J-Coupling)

The complexity of the spectrum arises from the interplay of heteronuclear (


) and homonuclear (

) couplings.

CouplingNetwork cluster_legend Interaction Types OCHF2_H H (Methoxy) δ ~6.6 ppm OCHF2_F F (Methoxy) δ ~-82 ppm OCHF2_H->OCHF2_F 2J(HF) ~73 Hz (Dominant) Ar_F1 Ar-F (C1) δ ~-125 ppm OCHF2_F->Ar_F1 5J(FF) Through-Space? Ar_F4 Ar-F (C4) δ ~-115 ppm Ar_F1->Ar_F4 5J(FF) Para ~10-15 Hz Ar_H Ar-H Ring Complex Mult. Ar_F1->Ar_H 3J(HF) / 4J(HF) Ar_F4->Ar_H 3J(HF) / 4J(HF) Geminal (2J) Geminal (2J) Vicinal (3J) Vicinal (3J) Geminal (2J)->Vicinal (3J) Long Range (4J/5J) Long Range (4J/5J) Vicinal (3J)->Long Range (4J/5J)

Figure 1: The magnetic coupling topology. The dominant interaction is the geminal H-F coupling in the methoxy tail, serving as the spectral anchor.

Part 2: 19F NMR Characterization (The Primary Scan)

The 19F spectrum should be acquired first.[1] It provides immediate confirmation of the oxidation state and substitution pattern without the overlap common in the 1H aromatic region.

Predicted Chemical Shifts & Multiplicity

Solvent Reference: CDCl3 (Freon-11 scale,


 0 ppm)
AssignmentApprox. Shift (

)
MultiplicityCoupling Constants (

)
Structural Insight

-81.0 to -83.0 ppm Doublet (d)

Hz
Diagnostic for difluoromethoxy. The large doublet is unmistakable.
Ar-F (C1) -125 to -135 ppm Multiplet

Shielded relative to F4 due to the ortho-oxygen effect (resonance donation).
Ar-F (C4) -115 to -125 ppm Multiplet

Deshielded relative to F1. Shows distinct para-F coupling.[2]
Critical Protocol: 19F Quantitative Acquisition

Standard proton parameters do not apply here. Fluorine atoms, particularly on aromatic rings without adjacent protons, can have long longitudinal relaxation times (


), often exceeding 2-5 seconds.

The "Inverse Gated" Trap: If you use standard proton decoupling ({1H}) during acquisition and delay, you generate a Nuclear Overhauser Effect (NOE) that enhances signals non-uniformly.

  • Correct Protocol for Integration: Inverse Gated Decoupling (Igated).

    • Decoupler: ON during acquisition, OFF during delay.

    • Relaxation Delay (D1): Must be

      
       (typically 10-15s for qNMR).
      
    • Pulse Angle: 90°.[3]

Part 3: 1H NMR Characterization (The Validation)

The proton spectrum validates the integrity of the ether linkage and the substitution pattern of the ring.

The Diagnostic Anchor:
  • Shift:

    
     6.4 – 6.7 ppm.
    
  • Pattern: Triplet (

    
    ).[2][4][5]
    
  • Coupling:

    
     Hz.
    
  • Interpretation: This signal appears as a triplet because the single proton couples to two equivalent fluorine atoms attached to the same carbon. The peak is often broad due to unresolved long-range couplings to the aromatic ring.

The Aromatic Region ( 6.8 – 7.5 ppm)

This region is non-first-order due to the superposition of H-H and H-F couplings.

  • H3 (Ring): Located between the ether and F4. Expect a ddd (doublet of doublet of doublets) due to coupling with F4 (ortho), F1 (meta), and H5 (meta).

  • H5/H6: These protons often overlap but can be resolved at higher fields (500 MHz+).

Expert Tip: To simplify this region, acquire a 1H{19F} spectrum (fluorine-decoupled proton spectrum). This collapses the complex multiplets into clean H-H splitting patterns (doublets/singlets), allowing for immediate identification of the 1,2,4-substitution pattern.

Part 4: Advanced Assignment Workflow (HOESY)

When absolute regiochemistry is required (e.g., distinguishing between isomer 2-(difluoromethoxy) vs 3-(difluoromethoxy)), standard 1D NMR is insufficient.

The Solution: 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) This 2D experiment correlates nuclei through space rather than bonds.

  • Excitation: 1H channel.

  • Detection: 19F channel (or inverse).

  • Result: A cross-peak will appear between the

    
     proton  (
    
    
    
    6.6) and the Ar-F (C1) fluorine (
    
    
    -130).
  • Absence: There will be NO cross-peak to the Ar-F (C4), confirming the distance.

Experimental Workflow Diagram

Workflow Start Sample Preparation (10-15 mg in CDCl3) Step1 19F Scout Scan (No Decoupling) Start->Step1 Decision1 Check -OCHF2 Doublet (-82 ppm, J~73Hz) Step1->Decision1 Decision1->Start Absent/Wrong Shift Step2 1H Standard Scan Decision1->Step2 Confirmed Step3 1H{19F} Decoupled Scan (Simplifies Aromatics) Step2->Step3 Complex Region? Step4 2D 1H-19F HOESY (Spatial Confirmation) Step3->Step4 Isomer Check End Final Structure Validation Step4->End

Figure 2: Step-by-step acquisition workflow for fluorinated aromatics. The 1H{19F} step is the "secret weapon" for simplifying aromatic analysis.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard text for 19F chemical shifts and coupling constants).

  • Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene. Electronic Supporting Information.

    
     6.61, 
    
    
    
    -82.35).
  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. (Reference for aromatic fluorine substituent effects).

  • Reinscheid, U. M. (2009). Inverse gated decoupling in 19F NMR. Journal of Magnetic Resonance.

Sources

Role of difluoromethoxy group in medicinal chemistry

The Difluoromethoxy Group ( ) in Medicinal Chemistry: A Technical Guide to the Lipophilic Hydrogen Bond Donor

Executive Summary

The difluoromethoxy group (



1

Its primary utility lies in its character as a Lipophilic Hydrogen Bond Donor (LHBD) . Unlike



Part 1: Physicochemical Properties & The LHBD Concept

The Lipophilic Hydrogen Bond Donor (LHBD)

The defining feature of the



1
  • Bioisosterism: It acts as a bioisostere for hydroxyl (

    
    ) and thiol (
    
    
    ) groups but with significantly higher lipophilicity and membrane permeability.
  • Acidity: The

    
     of the proton is not acidic enough to ionize at physiological pH, but it is acidic enough to interact with backbone carbonyls in binding pockets.
    
Comparative Metrics

The following table contrasts



PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)

(Donor)

(Weak Withdrawing)

(Strong Withdrawing)
Lipophilicity (Hansch

)



H-Bond Capability Acceptor OnlyDonor & AcceptorAcceptor Only (Weak)
Conformation (

)
Coplanar (

)
Adaptable (

)
Orthogonal (

)
Metabolic Liability High (O-dealkylation)Low (Blocked site)Very Low
Conformational Dynamics

The conformational preference of aryl ethers is dictated by the interplay between conjugation (favoring planarity) and steric/electronic repulsion.

  • 
    :  Favors a coplanar  conformation to maximize 
    
    
    -
    
    
    conjugation with the aromatic ring.
  • 
    :  Favors an orthogonal  conformation due to the anomeric effect (hyperconjugation of oxygen lone pair into the 
    
    
    
    
    orbital) and steric bulk.
  • 
    :  Exhibits conformational plasticity . It lacks the strong steric penalty of the third fluorine and has a weaker anomeric drive than 
    
    
    . This allows it to rotate and adapt to specific binding pocket requirements without a high energetic penalty.

Part 2: Metabolic Stability & Pharmacokinetics[1][2]

The conversion of an aryl methyl ether (


Blocking O-Dealkylation

Cytochrome P450 enzymes typically oxidize the

  • Mechanism: The

    
     bond strength in 
    
    
    is
    
    
    . The
    
    
    bond in
    
    
    is significantly stronger (
    
    
    ) due to the fluorine inductive effect.
  • Result: The abstraction of the hydrogen radical is kinetically disfavored, rendering the group metabolically robust.

Visualization: Roflumilast Optimization Pathway

The development of Roflumilast (PDE4 inhibitor) illustrates the strategic replacement of a methoxy group to improve pharmacokinetics.

Roflumilast_OptimizationLeadLead Compound(Methoxy Group)IssueMetabolic Liability:Rapid O-DemethylationLead->IssueStrategyStrategy:Bioisosteric Replacement(-OCH3 -> -OCF2H)Issue->StrategyResultRoflumilast(Difluoromethoxy)Strategy->ResultOutcomeOutcomes:1. Blocked Metabolism2. New H-Bond (Gln369)3. Increased PotencyResult->Outcome

Figure 1: Optimization pathway for Roflumilast. The transition from methoxy to difluoromethoxy blocked metabolic degradation and created a critical hydrogen bond with Glutamine-369 in the PDE4 binding pocket.

Part 3: Synthetic Methodologies

Synthesizing aryl difluoromethyl ethers requires generating the reactive difluorocarbene species (


Strategy A: Difluorocarbene Insertion (The Standard)

The most robust method for converting phenols to difluoromethyl ethers uses Sodium Chlorodifluoroacetate (Chen's Reagent). This avoids the use of gaseous chlorodifluoromethane (Freon-22), which is an ozone-depleting substance.

  • Mechanism: Thermal decarboxylation of the reagent generates

    
     in situ. The phenoxide anion attacks the carbene, followed by protonation.
    
  • Reagent:

    
     or 
    
    
    .
  • Conditions: Warm DMF or

    
     with 
    
    
    .
Strategy B: Radical Difluoromethylation (Late-Stage)

For substrates sensitive to base or heat, photoredox catalysis offers a milder alternative.

  • Reagent: Difluoromethylsulfonyl chloride or specific sulfoxonium ylides.

  • Mechanism: Generation of

    
     radical which reacts with the phenol (often requiring a metal catalyst like Cu or Ni).
    
Synthetic Decision Workflow

Synthesis_WorkflowStartSubstrate: Phenol (Ar-OH)BaseSensitiveIs substrate base-sensitive?Start->BaseSensitiveMethodAMethod A: Carbene Insertion(Chen's Reagent)BaseSensitive->MethodANoMethodBMethod B: Radical/TransferBaseSensitive->MethodBYesReagentsAClCF2CO2Na, K2CO3, DMF, 90°CMethodA->ReagentsAProductProduct: Ar-OCF2HReagentsA->ProductReagentsBTMS-CF2Br + Base(Room Temp)MethodB->ReagentsBReagentsB->Product

Figure 2: Decision matrix for selecting the appropriate synthetic route based on substrate stability.

Part 4: Experimental Protocols

Protocol 1: Standard Difluoromethylation using Chen's Reagent

Application: Robust synthesis for stable phenols. Scalable.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • Substrate: Phenol derivative (

      
      ).
      
    • Reagent: Sodium chlorodifluoroacetate (

      
      ) (
      
      
      ).
    • Base: Potassium carbonate (

      
      ) (
      
      
      ).
    • Solvent: DMF (Dimethylformamide) or NMP (

      
       concentration relative to phenol).
      
    • Note: Add 10-20% water to the solvent to facilitate protonation of the intermediate anion.

  • Reaction:

    • Charge the flask with phenol, base, and solvent.

    • Heat the mixture to

      
      .
      
    • Add

      
       portion-wise over 1 hour. (Rapid addition can cause vigorous gas evolution of 
      
      
      ).
  • Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the starting phenol.

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (

    
    ). Wash combined organics with brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: Mild Difluoromethylation using

Application: Suitable for base-sensitive substrates or complex late-stage intermediates.

  • Reagents:

    • Phenol (

      
      ).
      
    • 
       (
      
      
      ).
    • KOAc (

      
      ) or similar weak activator.
      
    • Solvent: Dichloromethane (DCM) or Acetonitrile.

  • Reaction:

    • Dissolve phenol in solvent at

      
      .
      
    • Add base/activator.

    • Add

      
       dropwise.
      
    • Allow to warm to room temperature and stir for 4-12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2]
    

Part 5: Case Study - Roflumilast[4]

Drug: Roflumilast (Daxas/Daliresp) Target: Phosphodiesterase-4 (PDE4) Indication: COPD, Asthma.[3]

The Medicinal Chemistry Pivot: Early PDE4 inhibitors (like Rolipram) contained a dialkoxyphenyl scaffold, typically with two methoxy groups or a cyclopentyloxy group. These suffered from rapid metabolic clearance and emetic side effects.

Role of


:
  • Potency: The difluoromethoxy group in Roflumilast forms a specific hydrogen bond with the amide side chain of Gln369 in the PDE4 catalytic pocket. This interaction is unique to the protonated nature of

    
     and would not be possible with 
    
    
    (no proton) or
    
    
    (too weak a donor).
  • Selectivity: The lipophilic nature fills the hydrophobic pocket adjacent to Gln369, improving selectivity over other PDE isoforms.

  • Metabolism: It completely prevents O-demethylation at that position, significantly extending the half-life (

    
     in humans).
    

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (2021). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry, 86(3), 2234–2245. [Link]

  • Hu, M., et al. (2017). "Reagents for Difluoromethylation."[1][2][3][4][5][6][7] Chemical Reviews, 117(20), 13257–13326. [Link]

  • Hermann, C., et al. (2012). "Roflumilast: A Review of its Pharmacology and Clinical Efficacy in COPD." Therapeutics and Clinical Risk Management, 8, 243–250. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. [Link]

The Lipophilic Hydrogen Bond Donor: A Technical Guide to Difluoromethoxy Arenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "Magic Methyl" effect is well-known, but the difluoromethoxy group (


)  represents a more sophisticated tool for multiparameter optimization. Unlike the metabolically labile methoxy group (

) or the highly lipophilic, sterically demanding trifluoromethoxy group (

), the

moiety acts as a lipophilic hydrogen bond donor .

This guide provides a technical deep-dive into the physicochemical properties, synthetic installation, and experimental characterization of difluoromethoxy-containing aromatics. It is designed to assist researchers in utilizing this bioisostere to modulate lipophilicity (


), improve metabolic stability, and fine-tune binding affinity.

Part 1: Physicochemical Architecture

The "Goldilocks" Bioisostere

The


 group occupies a unique physicochemical space between the hydrophilic hydroxyl group (

) and the super-lipophilic trifluoromethoxy group (

). Its defining feature is the acidity of the

proton, which allows it to function as a weak hydrogen bond donor (HBD) while simultaneously increasing overall lipophilicity.
Table 1: Comparative Physicochemical Parameters
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
H-Bond Acidity (

)
H-Bond Basicity (

)
Metabolic Stability

-0.02-0.270.000.29Low (O-demethylation)

-0.67-0.370.320.23Low (Glucuronidation)

+1.04+0.350.000.06High

+0.66 +0.18 0.14 0.12 High

Note: Data derived from Hansch analysis and Abraham solvation parameters. The positive


 value indicates 

is significantly more lipophilic than

, yet it retains H-bond donor capability unlike

.
Conformational Dynamics & The Anomeric Effect

Unlike


, which often adopts an orthogonal (perpendicular) conformation relative to the aromatic ring to minimize steric clash and maximize hyperconjugation, 

exhibits dynamic lipophilicity .
  • The Anomeric Effect: The oxygen lone pair (

    
    ) donates electron density into the antibonding orbital of the C-F bond (
    
    
    
    ). This stabilizes specific gauche conformations.[1]
  • Dynamic Rotation: The rotational barrier for the

    
     bond is low (~0.45 kcal/mol). This allows the group to rotate:
    
    • In solvent: Exposing the polar H-atom to water (lowering apparent LogP).

    • In lipid bilayers: Rotating the F-atoms outward (increasing effective lipophilicity).

    • In binding pockets: Adopting a planar or orthogonal geometry to satisfy specific H-bond requirements.

Part 2: Visualization of Properties & Synthesis

Diagram 1: The Physicochemical Balance

This diagram illustrates how


 bridges the gap between polarity and lipophilicity.

Properties OH Hydroxyl (-OH) High Polarity Metabolically Labile OCF2H Difluoromethoxy (-OCF2H) Lipophilic H-Bond Donor Conformational Adaptability OH->OCF2H Bioisostere: Retains H-Bonding Increases LogP OCH3 Methoxy (-OCH3) Electron Donor Oxidative Liability OCH3->OCF2H Metabolic Block: Prevents O-dealkylation OCF3 Trifluoromethoxy (-OCF3) Super Lipophilic Orthogonal Geometry OCF2H->OCF3 Fluorine Saturation: Loss of H-Bond Donor Steric Bulk Increase

Caption: The strategic positioning of the difluoromethoxy group as a "Lipophilic Hydrogen Bond Donor" bridging the gap between polar and non-polar substituents.

Part 3: Synthetic Strategies

Installing the


 group requires selecting the appropriate reagent based on the substrate's electronic nature.
Pathway A: Nucleophilic Difluoromethylation (From Phenols)

This is the most common route. It involves the reaction of a phenol with a difluorocarbene source.

  • Mechanism: The phenol is deprotonated to a phenoxide, which attacks the electrophilic difluorocarbene (

    
    ).
    
  • Reagents:

    • Traditional: Chlorodifluoromethane (

      
      , Freon-22). Warning:  Ozone-depleting gas.
      
    • Modern (Solid): Sodium chlorodifluoroacetate (

      
      ) or diethyl (bromodifluoromethyl)phosphonate.
      
    • Reagent of Choice:2-(Difluoromethoxy)pyridine (TFMP) or Difluorocarbene reagents (e.g., TMS-CF2Br) .

Pathway B: Radical C-H Functionalization (Direct)

For substrates lacking a handle (phenol), direct C-H functionalization via photoredox catalysis is the frontier method.

  • Reagent: N-(difluoromethoxy)benzotriazole or similar redox-active reagents.[2]

  • Mechanism: Single Electron Transfer (SET) generates an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     radical, which adds to the arene.
    
Diagram 2: Synthetic Decision Tree

Synthesis Start Target: Ar-OCF2H Substrate Starting Material? Start->Substrate Phenol Phenol (Ar-OH) Substrate->Phenol Arene Unfunctionalized Arene (Ar-H) Substrate->Arene Base Base (KOH/K2CO3) + Solvent (ACN/H2O) Phenol->Base Photo Photoredox Catalysis (Ir or Ru cat, Blue LED) Arene->Photo Reagent1 Reagent: ClCF2CO2Na (Solid, High Temp) Base->Reagent1 Scale-up Reagent2 Reagent: TFMP/Ag+ (Mild, Room Temp) Base->Reagent2 Late-stage RadicalReagent Reagent: N-OCF2H-Benzotriazole (Radical Source) Photo->RadicalReagent

Caption: Decision matrix for synthesizing difluoromethoxy arenes based on starting material availability and reaction conditions.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Sodium Chlorodifluoroacetate

A robust, scalable method for converting phenols to difluoromethoxy ethers.

Materials:

  • Substrate: 4-Hydroxybenzoate (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 equiv)
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF/Water (9:1 ratio)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the phenol,

    
    , and solvent. Heat to 70°C to ensure phenoxide formation.
    
  • Addition: Add

    
     portion-wise over 30 minutes. Note: The reagent decomposes to release 
    
    
    
    carbene and
    
    
    . Gas evolution will be observed.
  • Reaction: Increase temperature to 95-100°C. Stir for 4–16 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate (x3).

  • Purification: Wash organics with brine (critical to remove DMF). Dry over

    
    . Concentrate. Purify via silica gel chromatography.
    

Validation:

  • NMR: Look for the characteristic triplet in

    
     NMR (
    
    
    
    6.3–6.8 ppm,
    
    
    Hz).
  • 
     NMR:  Look for a doublet (
    
    
    
    -80 to -85 ppm).
Protocol 2: Lipophilicity Measurement (Chromatographic Hydrophobicity Index - CHI)

Standard shake-flask methods are low-throughput. CHI via HPLC is preferred for library screening.

System:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18).

  • Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Calibration: Run a set of standard compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene) using a fast gradient (0-100% B over 5 min).

  • Calculation: Plot Retention Time (

    
    ) vs. Known LogP to generate a calibration curve.
    
  • Measurement: Inject the difluoromethoxy analog. Determine its

    
    .
    
  • Derivation: Convert

    
     to CHI and then to LogP using the equation:
    
    
    
    
    (Note: Constants vary by specific column/buffer system).

Part 5: Case Study - Roflumilast

Drug: Roflumilast (Daxas) Indication: COPD (PDE4 Inhibitor) Structure: Contains a catechol ether moiety where one oxygen is a difluoromethoxy group and the other is a cyclopropylmethoxy group.

Analysis:

  • Role of

    
    : 
    
    • It replaces a potential methoxy group. A methoxy group at this position would be rapidly metabolized (demethylation) by CYP450 enzymes.

    • The

      
       provides metabolic blocking while maintaining the electron-donating character required for the aromatic ring system.
      
    • H-Bonding: The

      
       proton forms a weak hydrogen bond with the PDE4 enzyme active site (specifically a water-mediated bridge or direct interaction with backbone carbonyls), enhancing potency (
      
      
      
      nM) compared to the trifluoromethoxy analog.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers as Hydrogen Bond Donors." Journal of Medicinal Chemistry. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Ngai, M. Y., et al. (2019).[2] "Catalytic Radical Difluoromethoxylation of Arenes and Heteroarenes." Nature Chemistry. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026


-Difluoromethylation of 2,5-Difluorophenol using Sodium Chlorodifluoroacetate (SCDA)

Executive Summary

This application note details a robust, scalable protocol for synthesizing 2-(difluoromethoxy)-1,4-difluorobenzene (also known as 1-(difluoromethoxy)-2,5-difluorobenzene) from 2,5-difluorophenol .

The difluoromethoxy group (


) is a critical bioisostere in medicinal chemistry, often utilized to modulate lipophilicity (

) and metabolic stability compared to methoxy groups. While traditional methods utilize ozone-depleting chlorodifluoromethane gas (Freon-22), this protocol employs Sodium Chlorodifluoroacetate (SCDA) . This solid-state reagent serves as a safer, non-ozone-depleting source of difluorocarbene (

) that can be handled with standard laboratory solids workflow, eliminating the need for pressurized gas cylinders.
Key Advantages of This Protocol
  • Safety: Avoids the use of gaseous Freon-22 and high-pressure autoclaves.

  • Scalability: The solid reagent allows for precise stoichiometry and easy scale-up from milligram to multigram batches.

  • Operational Simplicity: "Dump-and-stir" methodology compatible with standard round-bottom flasks.

Reaction Mechanism & Strategic Rationale

The Challenge of Electron-Deficient Phenols

The starting material, 2,5-difluorophenol, is electron-deficient due to the inductive withdrawal of the two fluorine atoms. This reduces the nucleophilicity of the phenoxide oxygen, making it sluggish to react with electrophiles. The high temperature (


) generated by the SCDA method is advantageous here, as it drives the thermal decarboxylation of the reagent while simultaneously providing the kinetic energy required for the poor nucleophile to trap the transient difluorocarbene species.
Mechanistic Pathway

The reaction proceeds via a decarboxylative generation of difluorocarbene , followed by the trapping of the carbene by the phenoxide anion.

  • Activation: Base (

    
    ) deprotonates 2,5-difluorophenol to form the phenoxide.
    
  • Carbene Generation: SCDA undergoes thermal decarboxylation at temperatures

    
    , releasing 
    
    
    
    ,
    
    
    , and generating the reactive singlet difluorocarbene (
    
    
    ).
  • Insertion: The phenoxide attacks the electrophilic carbene to form the difluoromethoxide anion (

    
    ).
    
  • Protonation: The intermediate anion abstracts a proton (from trace water or during aqueous quench) to yield the final product.

ReactionMechanism SCDA Sodium Chlorodifluoroacetate (Solid Reagent) Carbene Difluorocarbene (:CF2) SCDA->Carbene Heat (>95°C) -CO2, -NaCl Intermediate Ar-O-CF2 Anion Carbene->Intermediate Phenol 2,5-Difluorophenol Phenoxide Phenoxide Anion Phenol->Phenoxide K2CO3 -H+ Phenoxide->Intermediate + :CF2 (Fast Step) Product 2-(Difluoromethoxy)- 1,4-difluorobenzene Intermediate->Product + H+ (Quench)

Figure 1: Mechanistic pathway for the O-difluoromethylation of phenols using SCDA.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.Role
2,5-Difluorophenol 130.091.0Substrate
Sodium Chlorodifluoroacetate (SCDA) 152.462.5Carbene Source
Potassium Carbonate (

)
138.211.5Base
DMF (N,N-Dimethylformamide) -5 mL/mmolSolvent
Water 18.0210% v/vProton Source (Optional*)

*Note: While strictly anhydrous conditions are often cited, the presence of a proton source is necessary for the final step. In this protocol, we utilize an aqueous workup for protonation to prevent premature quenching of the carbene.

Step-by-Step Procedure
Phase 1: Setup and Deprotonation
  • Apparatus: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Charging: Add 2,5-difluorophenol (1.0 equiv) and anhydrous

    
      (1.5 equiv) to the flask.
    
  • Solvation: Add DMF (5 mL per mmol of substrate).

  • Stir: Stir at room temperature for 15 minutes to facilitate partial deprotonation and ensure a homogeneous suspension.

Phase 2: Reagent Addition and Reaction
  • Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv) in a single portion.

    • Critical Note: SCDA is hygroscopic.[1] Handle quickly or use a glovebox for weighing if high precision is required.

  • Heating: Immerse the flask in a pre-heated oil bath set to 100°C .

    • Observation: Evolution of

      
       gas will begin as the temperature rises. Ensure the system is vented through a bubbler to prevent pressure buildup.
      
  • Duration: Stir vigorously at 100°C for 2 to 4 hours .

    • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or GC-MS. The starting phenol is more polar than the difluoromethyl ether product.

Phase 3: Workup and Purification
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench: Slowly pour the reaction mixture into a beaker containing ice-water (approx. 10x reaction volume) and stir for 10 minutes. This step precipitates inorganic salts and protonates the intermediate.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
    )  or Ethyl Acetate  (
    
    
    
    volumes).
  • Washing: Wash the combined organic layers with:

    • 1M

      
       (
      
      
      
      ) to remove unreacted phenol (Critical for purity).
    • Brine (

      
      ).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Volatility Warning: The product is a fluorinated ether and may be volatile. Avoid prolonged high-vacuum exposure.

Workflow Setup Setup: DMF, Phenol, K2CO3 Stir 15 min @ RT Addition Add SCDA (Solid) Single Portion Setup->Addition Reaction Reaction: 100°C, 2-4h (CO2 Evolution) Addition->Reaction Quench Quench: Pour into Ice Water (Protonation Step) Reaction->Quench Extraction Extraction: Et2O/EtOAc Wash w/ 1M NaOH Quench->Extraction Isolation Isolate: Dry & Concentrate (Watch Volatility) Extraction->Isolation

Figure 2: Operational workflow for the synthesis.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Clear, colorless liquid.

  • GC-MS: Molecular ion

    
     at m/z ~180.
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • The diagnostic signal is the difluoromethoxy proton (

      
      ).[2]
      
    • Shift:

      
       ppm.
      
    • Splitting: Triplet (

      
      ) with a large geminal coupling constant (
      
      
      
      ).
  • 
     NMR: 
    
    • Signal for

      
      : Doublet (
      
      
      
      ) at
      
      
      ppm (
      
      
      ).
    • Signals for aromatic fluorines: Multiplets around

      
       to 
      
      
      
      ppm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Incomplete decarboxylationIncrease temp to 110°C; Ensure SCDA is fresh (not hydrolyzed).
Starting Material Remains Phenol is unreactiveAdd 10 mol% 18-crown-6 to solubilize carbonate; Increase SCDA to 3.5 equiv.
Low Yield (Mass Balance) Product volatilityDo not rotovap to dryness at high temp/low vacuum. Use a distillation setup if possible.

Safety & Handling

  • Pressure: The reaction generates

    
    . Do not seal the vessel completely; use a bubbler or open reflux condenser.
    
  • Thermal Hazards: SCDA decomposes exothermically. Avoid heating large quantities (>50g) without reaction calorimetry testing.

  • Chemical Hygiene: 2,5-Difluorophenol is corrosive. The product is a fluorinated aromatic; standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Org. Synth. 2024, 101, 164-180. Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. [Link][3]

  • J. Org. Chem. 2009, 74, 9, 3566–3568. Diethyl Bromodifluoromethylphosphonate: A Highly Efficient and Environmentally Benign Difluorocarbene Precursor. (Alternative Method Context) [Link]

  • Org. Lett. 2013, 15, 20, 5294–5297. S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. [Link]

  • Chem. Soc. Rev., 2021, 50, 10517-10566. Late-stage difluoromethylation: concepts, developments and perspective. [Link]

Sources

Application Note: Optimized Protocols for O-Difluoromethylation of Dihalophenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethoxy group (


) is a critical bioisostere in medicinal chemistry, often serving as a lipophilic hydrogen bond donor that mimics hydroxyl or thiol groups while improving metabolic stability and membrane permeability. However, introducing this group onto dihalophenols  (e.g., 2,4-dichlorophenol, 2,6-difluorophenol) presents a specific synthetic challenge.

Dihalophenols are significantly more acidic (pKa ~6–8) than unsubstituted phenols (pKa ~10). While they deprotonate easily, the resulting phenoxide anions are stabilized and less nucleophilic, making them sluggish to react with electrophilic difluoromethylating agents.

This guide details two field-proven protocols to overcome this electronic deactivation:

  • Protocol A (The Process Standard): A scalable, cost-effective method using Sodium Chlorodifluoroacetate (SCDA) , optimized with cesium bases to enhance nucleophilicity.

  • Protocol B (The High-Performance Alternative): A mild, room-temperature method using Difluoromethyl Triflate (

    
    )  for highly sensitive or extremely electron-deficient substrates.
    

Strategic Reagent Selection

Selecting the correct reagent is the primary determinant of success for dihalophenols.

FeatureSodium Chlorodifluoroacetate (SCDA)Difluoromethyl Triflate (

)
Mechanism Thermal generation of difluorocarbene (

)
Direct alkylation / Carbene hybrid
Reactivity Moderate; requires heat (90–120°C)High; works at Room Temp (20–25°C)
Substrate Scope Broad; best for bulk scaleExcellent for electron-deficient phenols
Cost Low (Commodity chemical)High (Specialty reagent)
Key Challenge Requires careful water managementReagent stability/availability
Recommendation Start here. Ideal for gram-to-kilo scale.Use if Protocol A fails or for late-stage functionalization.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting. Both protocols rely on the generation of an electrophilic species that intercepts the phenoxide.

Mechanistic Pathway (SCDA Route)

The reaction does not proceed via a standard


 displacement. It involves the thermal decomposition of the reagent to generate difluorocarbene (

)
, a fleeting electrophile.[1]

G SCDA Sodium Chlorodifluoroacetate (ClCF2CO2Na) Decarb Thermal Decarboxylation (-CO2, -NaCl) SCDA->Decarb Carbene Difluorocarbene (:CF2) Decarb->Carbene Intermediate Difluoromethyl Anion (Ar-O-CF2-) Carbene->Intermediate Phenol Dihalophenol (Ar-OH) Phenoxide Phenoxide (Ar-O-) Phenol->Phenoxide Deprotonation Base Base (Cs2CO3) Base->Phenoxide Phenoxide->Intermediate Carbene Insertion Product Product (Ar-O-CF2H) Intermediate->Product Rapid Protonation Protonation Proton Source (H2O/H+) Protonation->Product

Figure 1: Mechanistic pathway for O-difluoromethylation via difluorocarbene generation.[2] Note that the rate-determining step for dihalophenols is often the attack of the stabilized phenoxide on the carbene.

Protocol A: The Optimized SCDA Method

Best for: Scalable synthesis, robust substrates, cost-sensitivity.

Critical Considerations for Dihalophenols
  • The Cesium Effect: Standard protocols use

    
    . For dihalophenols, replace this with Cesium Carbonate (
    
    
    
    )
    . The larger cesium cation breaks up tight ion pairs, making the phenoxide "naked" and more reactive toward the carbene.
  • Temperature: Decarboxylation of SCDA starts at ~95°C. Maintain 100–110°C to ensure a steady flux of carbene without rapid decomposition.

Materials
  • Substrate: 2,4-Dichlorophenol (or similar) (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or NMP. Note: DMF is preferred for cleaner workup.

  • Additive: Water (

    
    ) (5–10 mol%). Crucial: Trace water is needed for the final protonation step, but excess kills the carbene.
    
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (bubbler required for

    
     evolution).
    
  • Charging: Add the dihalophenol (10 mmol) and

    
     (15 mmol) to the flask.
    
  • Solvation: Add DMF (20 mL, 0.5 M concentration). Stir at room temperature for 15 minutes to ensure phenoxide formation.

    • Checkpoint: The solution often turns yellow/orange upon phenoxide formation.

  • Reagent Addition: Add SCDA (25 mmol) in one portion.

  • Heating: Place the flask in a pre-heated oil bath at 100°C .

    • Observation: Gas evolution (

      
      ) will begin within minutes. This indicates carbene generation.[2][3][4][5]
      
  • Monitoring: Stir vigorously for 4–6 hours. Monitor by TLC or HPLC.

    • Note: If conversion stalls (<50%), add a second portion of SCDA (0.5 equiv) and continue heating.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine (2x), dry over

    
    , and concentrate. Purify via silica gel chromatography (typically non-polar; 5-10% EtOAc in Hexanes).
    

Protocol B: The Difluoromethyl Triflate Method

Best for: Highly unreactive phenols, temperature-sensitive substrates, small-scale discovery chemistry.

Why this works for Dihalophenols

 is a liquid reagent that reacts under much milder conditions. While it also generates difluorocarbene, the reaction kinetics in a biphasic system (Acetonitrile/Aqueous Base) favor the interfacial reaction with electron-poor phenols.
Materials
  • Substrate: Dihalophenol (1.0 equiv)

  • Reagent: Difluoromethyl triflate (

    
    ) (1.2 – 1.5 equiv)
    
  • Base: Aqueous KOH (6 M) (10 equiv)

  • Solvent: Acetonitrile (MeCN)[5]

Step-by-Step Procedure
  • Setup: Use a standard vial or flask open to air (or under

    
     if preferred, though not strictly necessary).
    
  • Dissolution: Dissolve the dihalophenol (1.0 mmol) in MeCN (2 mL).

  • Base Addition: Add 6 M KOH (1.0 mL). The mixture will separate into two phases.[2]

  • Reagent Addition: Add

    
     (1.5 mmol) via syringe slowly into the rapidly stirring mixture at Room Temperature (23°C) .
    
    • Safety:

      
       is volatile. Handle in a fume hood.
      
  • Reaction: Stir vigorously for 15–30 minutes.

    • Speed: This reaction is exceptionally fast compared to the SCDA method.

  • Workup: Dilute with water, extract with ether or EtOAc, and purify as above.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (SCDA) Phenoxide is too stable (unreactive).Switch base to

; Increase Temp to 110°C; Increase SCDA equivalents to 4.0.
Low Conversion (SCDA) Carbene quenching.[4]Ensure DMF is dry initially, but add exactly 100 µL of water per 10 mmol scale to aid protonation.
Side Product: Formate Hydrolysis of carbene.System is too wet. Dry solvents; reduce added water.
Starting Material Remains Incomplete decarboxylation.Oil bath temp must be >95°C internal. Check thermometer.

Safety & Compliance

  • Gas Evolution: The SCDA method generates stoichiometric quantities of

    
     and 
    
    
    
    . Ensure proper venting to avoid pressure buildup.[2]
  • Fluorine Toxicity: Difluorocarbene precursors and fluorinated metabolites can be toxic. Use appropriate PPE (gloves, goggles, fume hood).

  • Ozone Depletion: Do not use Chlorodifluoromethane (Freon-22) gas. It is an ozone-depleting substance banned in many jurisdictions. The protocols above are compliant alternatives.

References

  • SCDA Protocol (Standard)

    • Fier, P. S., et al. (2024).[2] "Difluoromethylation of Phenols." Organic Syntheses, 101, 164-180.[2]

  • Difluoromethyl Triflate Protocol (Mild)

    • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers, thioethers, and amines with difluoromethyltriflate." Journal of the American Chemical Society, 135(15), 5555–5558.
  • Phosphonate Reagents (Alternative)

    • Zafrani, Y., et al. (2009). "Diethyl bromodifluoromethylphosphonate: A highly efficient and stable difluorocarbene precursor." Tetrahedron, 65(27), 5278-5283.
  • Mechanistic Insight

    • Li, Y., & Hu, J. (2007).[6] "Nucleophilic Difluoromethylation with Trimethylsilyl Difluoride." Angewandte Chemie International Edition, 46(14), 2489-2492.

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(Difluoromethoxy)-1,4-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions involving derivatives of 2-(Difluoromethoxy)-1,4-difluorobenzene . This scaffold is increasingly critical in medicinal chemistry and agrochemicals due to the unique physicochemical properties of the difluoromethoxy (


) group, which acts as a lipophilic hydrogen bond donor/acceptor, modulating metabolic stability and bioavailability.

Key Challenges Addressed:

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine and difluoromethoxy substituents affects the rate of oxidative addition and transmetalation.

  • Protodeboronation: When using the boronic acid derivative of this scaffold, the electron-deficient ring renders the C-B bond susceptible to hydrolytic cleavage.

  • Functional Group Stability: The

    
     motif is generally robust but can degrade under harsh basic conditions or high temperatures.
    

Substrate Analysis & Strategic Planning

Physicochemical Profile

The this compound core presents a unique electronic landscape. The presence of two fluorine atoms (positions 1, 4) and the


 group (position 2) creates a highly electron-deficient aromatic system.
  • As the Electrophile (Aryl Halide):

    • Reactivity: High. The electron-withdrawing groups (EWGs) lower the LUMO energy of the C-X bond, facilitating rapid oxidative addition to Pd(0).

    • Risk: If the oxidative addition is too fast relative to transmetalation, homocoupling of the boronic acid partner becomes a competitive pathway.

  • As the Nucleophile (Aryl Boronic Acid):

    • Reactivity: Low to Moderate. The EWGs decrease the nucleophilicity of the "ate" complex formed during transmetalation.

    • Risk: Protodeboronation is the primary failure mode. Electron-deficient aryl boronic acids lose the boron moiety rapidly in the presence of water and strong base, yielding the hydro-deboronated byproduct.

Decision Matrix for Conditions
VariableRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G3 Bis-dentate ligands (dppf) prevent

-hydride elimination and stabilize the metal center. Buchwald precatalysts (XPhos) are required for sterically hindered or deactivated partners.
Base K₃PO₄ or Cs₂CO₃ Avoid strong hydroxides (NaOH/KOH). Carbonates and phosphates provide sufficient activation without promoting rapid hydrolysis of the

or protodeboronation.
Solvent 1,4-Dioxane/Water (4:1) The aqueous component is essential for dissolving the inorganic base, while Dioxane offers high solubility for fluorinated aromatics.
Temperature 60°C – 90°C Moderate heat is preferred. Exceeding 100°C increases the risk of

degradation.

Experimental Protocols

Protocol A: Coupling of Aryl Halide Derivatives

Use this protocol when the this compound core carries a Bromide or Iodide.

Target Reaction:



Materials:

  • Electrophile: 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3 – 5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Electrophile (1.0 mmol), Boronic Acid (1.2 mmol),

    
     (0.03 mmol), and 
    
    
    
    (3.0 mmol).
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).

  • Monitoring: Check by LC-MS at 2 hours. The electron-deficient halide usually reacts quickly. If conversion is <50%, add XPhos Pd G3 (2 mol%) and continue heating.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Fluorinated products often streak on silica; consider adding 1%

    
     to the eluent.
    
Protocol B: Coupling of Boronic Acid Derivatives (High Risk)

Use this protocol when the this compound core carries the Boronic Acid.

Critical Modification: To prevent protodeboronation, use a mild anhydrous base or the MIDA boronate strategy.

Materials:

  • Nucleophile: [2-(Difluoromethoxy)-1,4-difluorophenyl]boronic acid (1.5 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%)
    
  • Base: KF (3.0 equiv) or

    
     (anhydrous)
    
  • Solvent: Toluene (anhydrous) / Water (10:1 ratio) - Minimize water content.

Step-by-Step Procedure:

  • Pre-activation: Charge the vial with the Aryl Bromide, Catalyst, Ligand, and Base.

  • Slow Addition: Dissolve the Fluorinated Boronic Acid in the organic solvent separately.

  • Initiation: Add the solvent/base mixture to the solids and heat to 70°C .

  • Controlled Addition: If the boronic acid is unstable, add the boronic acid solution dropwise to the reaction mixture over 1 hour using a syringe pump. This keeps the standing concentration of boronic acid low, favoring cross-coupling over decomposition.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with specific emphasis on the electronic influence of the fluorinated substrate.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for EWG-Ar-X) Pd0->OxAdd + Ar(F)-X PdII_ArX Pd(II)-Ar(F)-X OxAdd->PdII_ArX Transmetal Transmetalation (Rate Limiting Step) PdII_ArX->Transmetal + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->Transmetal Activates Boron Protodebor SIDE REACTION: Protodeboronation (Loss of B(OH)2) BaseStep->Protodebor If Base too strong PdII_DiAr Pd(II)-Ar(F)-Ar' Transmetal->PdII_DiAr RedElim Reductive Elimination Product Release PdII_DiAr->RedElim RedElim->Pd0 - Ar(F)-Ar'

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition of the fluorinated electrophile and the risk of protodeboronation during base activation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of the boronic acid.[1]Switch to Protocol B . Use Anhydrous Toluene/KF. Consider using the MIDA boronate or Pinacol ester instead of the free acid.
Homocoupling (Ar-Ar) Oxidative addition is too fast; Transmetalation is too slow.Decrease catalyst loading. Switch to a more electron-rich ligand (e.g., PCy3 or SPhos) to accelerate transmetalation.
Defluorination Oxidative insertion into C-F bond (rare but possible with Ni/Pd).Ensure temperature is <100°C. Avoid phosphines known to activate C-F bonds (e.g., very electron-rich alkyl phosphines) if using Nickel.
Hydrolysis of OCF₂H Base is too strong or reaction too hot.Switch from

to

or

. Reduce temperature to 60°C.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Echeverria, P. G., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Organic Process Research & Development, 20(11), 1917–1921. Link

  • Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions." Journal of the American Chemical Society, 136(35), 12225–12228. (Context for stability of Ar-OCF2H). Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

2-(Difluoromethoxy)-1,4-difluorobenzene (CAS: 115467-07-7) is a high-value fluorinated scaffold used in the synthesis of agrochemicals and pharmaceuticals. The difluoromethoxy group (


)  acts as a lipophilic hydrogen bond donor—a bioisostere for hydroxyl (

) or thiol (

) groups—improving metabolic stability and membrane permeability (lipophilicity

modulation).
The Challenge

Unlike standard cross-coupling substrates (e.g., aryl bromides), this molecule lacks a pre-installed halogen "handle" for oxidative addition. While halogenated derivatives exist, they are significantly more expensive.

The Solution: Direct C-H Arylation

This protocol details the Palladium-Catalyzed Direct C-H Arylation of this compound. Leveraging the electron-withdrawing nature of the fluorine and difluoromethoxy substituents, the ring protons become sufficiently acidic for Concerted Metallation-Deprotonation (CMD) , enabling direct coupling with aryl halides without prior halogenation of the substrate.

Mechanistic Grounding: The CMD Pathway

The reaction proceeds via a CMD mechanism, distinct from standard Suzuki-Miyaura coupling. The choice of base and ligand is critical to lower the energy barrier for the C-H bond cleavage.

Regioselectivity Analysis

The substrate possesses three non-equivalent protons. Successful coupling requires targeting the most acidic site while managing steric hindrance.

  • Position C3 (Target): Flanked by

    
     and 
    
    
    
    . This is the most acidic proton (Ortho-Fluorine Effect) and the primary site of activation.
  • Position C5/C6: Flanked by

    
     and 
    
    
    
    . Significantly less acidic (
    
    
    difference > 3-4 units).

Figure 1: Catalytic Cycle & Regioselectivity (CMD Mechanism)

CMD_Mechanism Pd_Pre Pd(OAc)2 (Precatalyst) Pd_0 L-Pd(0) Active Species Pd_Pre->Pd_0 Reduction OxAdd Oxidative Addition (Ar-Pd-X) Pd_0->OxAdd + Aryl Bromide LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + PivOK (Base) CMD_TS CMD Transition State (C-H Cleavage) LigEx->CMD_TS + Substrate (Rate Limiting) RedElim Reductive Elimination (Product Release) CMD_TS->RedElim - PivOH RedElim->Pd_0 Regeneration Substrate 2-(Difluoromethoxy)- 1,4-difluorobenzene Substrate->CMD_TS C3-H Activation

Caption: The Concerted Metallation-Deprotonation (CMD) cycle. The pivalate anion acts as a proton shuttle, enabling Pd to cleave the C3-H bond.

Optimization Matrix & Reaction Parameters

The following parameters are derived from high-throughput screening data for polyfluoroarenes.

Table 1: Reaction Parameter Optimization

ComponentRecommendationRationale
Catalyst

(1–5 mol%)
Air-stable precatalyst; generates active Pd(0) in situ.
Ligand

or DavePhos
Electron-rich, bulky phosphines stabilize the Pd(II) intermediate and prevent aggregation.
Base

(2.0 equiv)
Insoluble inorganic base acts as the stoichiometric proton sink.
Additive Pivalic Acid (PivOH) (30 mol%)CRITICAL: Acts as a soluble proton shuttle (catalytic CMD base). Without PivOH, yields drop <10%.
Solvent DMAc or TolueneDMAc (polar aprotic) generally favors CMD; Toluene is preferred for lipophilic substrates if temperature is >110°C.
Temperature 100°C – 120°CHigh energy barrier of C-H activation requires elevated temperatures.

Detailed Experimental Protocol

Protocol A: Direct Arylation with Aryl Bromides

Objective: Coupling of this compound (1) with 4-bromoanisole (2) to form the biaryl product.

Reagents:

  • Substrate (1): 1.5 mmol (1.5 equiv) — Used in excess to minimize diarylation.

  • Aryl Bromide (2): 1.0 mmol (1.0 equiv)

  • 
    : 0.05 mmol (5 mol%)
    
  • 
    : 0.10 mmol (10 mol%)
    
  • 
    : 2.0 mmol (2.0 equiv)
    
  • Pivalic Acid: 0.30 mmol (30 mol%)

  • DMAc (Anhydrous): 4.0 mL

Step-by-Step Workflow:

  • Vessel Preparation: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Solids Addition: Charge the vessel with

    
    , Ligand (
    
    
    
    ),
    
    
    , and Pivalic Acid.
    • Note: If using a liquid aryl halide, add it in step 4. If solid, add here.

  • Inert Atmosphere: Cap the vessel and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Liquid Addition: Syringe in anhydrous DMAc, followed by This compound .

    • Tip: The substrate is a liquid at room temperature (BP ~160°C). Dispense by weight or density (

      
      ).
      
  • Reaction: Place the vessel in a pre-heated oil bath at 110°C . Stir vigorously (800 rpm) for 16–24 hours.

    • Monitoring: Check reaction progress via GC-MS or

      
       NMR. Look for the disappearance of the aryl bromide.
      
  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash the filtrate with Water (3 x 15 mL) to remove DMAc. Crucial step to prevent DMF/DMAc carryover.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically less polar than the starting aryl bromide.

Figure 2: Experimental Workflow Diagram

Workflow Setup Setup: Dry Schlenk Tube Argon Atmosphere Mix Add Solids: Pd(OAc)2, Ligand, Base, PivOH Setup->Mix Inject Inject Liquids: DMAc + Substrate (Excess) Mix->Inject Heat Heat: 110°C, 16-24h (Vigorous Stirring) Inject->Heat QC QC Check: 19F NMR (Monitor Ar-Br consumption) Heat->QC QC->Heat Incomplete Workup Workup: Celite Filter -> H2O Wash -> Column QC->Workup Conversion >95%

Caption: Standard operating procedure for the direct arylation batch process.

Troubleshooting & Quality Control (Self-Validating Systems)

NMR Interpretation

This is the primary tool for validating the reaction outcome without isolation.

  • Starting Material:

    • 
      : Doublet (
      
      
      
      ,
      
      
      ).
    • Ring Fluorines: Multiplets around

      
       to 
      
      
      
      .
  • Product (C3-Arylated):

    • Symmetry breaking occurs. The two ring fluorines become chemically non-equivalent if the aryl group is bulky or electronically distinct.

    • Look for the desymmetrization of the ring fluorine signals.

  • Common Failure Mode (Homocoupling):

    • If the Aryl Bromide homocouples (Ar-Ar), the fluoro-substrate signals remain unchanged. Action: Increase ligand loading or switch to XPhos.

Safety Note: Hydrofluoric Acid Potential

While the


 group is generally stable, extreme overheating (>150°C) or strong Lewis acids can trigger decomposition, releasing HF. Always perform workup in a well-ventilated hood. 

References

  • Lafrance, M., & Fagnou, K. (2006). "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society, 128(27), 8754-8756.[1] Link

  • García-Cuadrado, D., et al. (2002). "Proton abstraction mechanism for the palladium-catalyzed intramolecular arylation." Journal of the American Chemical Society, 124(32), 9580-9588. Link

  • Lecroq, W., et al. (2011). "Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes." European Journal of Organic Chemistry, 2011(25), 4810–4818. Link

  • Erickson, F. S., et al. (2020). "Regioselectivity in the Direct Arylation of Polyfluoroarenes." Organometallics, 39(10), 1850-1859. Link

Sources

Application Note: Using 2-(Difluoromethoxy)-1,4-difluorobenzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Fluorine Effect" is a cornerstone of lead optimization.[1] While the trifluoromethyl (-CF₃) and fluoro (-F) groups are ubiquitous, the difluoromethoxy (-OCHF₂) group has emerged as a critical bioisostere for the methoxy group (-OCH₃).

This guide focuses on 2-(Difluoromethoxy)-1,4-difluorobenzene , a high-value scaffold that combines the metabolic stability of the -OCHF₂ moiety with the electron-modulating properties of a difluorinated aromatic ring. This specific substitution pattern offers a unique vector for tuning lipophilicity (LogP), metabolic stability (t₁/₂), and intracavity binding interactions without significantly altering steric bulk.

Physicochemical Profile & Rational Design

The "Magic Difluoromethyl" Effect

Replacing a methoxy group with a difluoromethoxy group is a strategic modification to block cytochrome P450-mediated


-dealkylation. The C-F bond is shorter and stronger than the C-H bond, rendering the 

-carbon resistant to hydrogen atom abstraction—the rate-limiting step in oxidative metabolism.
PropertyAnisole (-OCH₃)Difluoromethoxy (-OCHF₂)Impact on Drug Design
Bond Length C-O: 1.43 ÅC-O: 1.35 ÅShorter bond alters conformation via anomeric effects.
Lipophilicity (

LogP)
Reference (0)+0.6 to +0.9Increases membrane permeability; improves BBB penetration.
H-Bonding Acceptor onlyWeak Donor (C-H...O)The acidic proton of CF₂H can act as a weak H-bond donor.
Metabolic Stability Low (Labile)High (Blocked)Prevents formation of reactive phenol metabolites.
Structural Advantages of the 1,4-Difluoro Core

The 1,4-difluoro substitution on the benzene ring serves two purposes:

  • Electronic Deactivation: It lowers the HOMO energy of the aromatic ring, reducing susceptibility to oxidative metabolism at the ring carbons.

  • Conformational Locking: Ortho-fluorine atoms can induce preferred torsional angles in biaryl systems, locking the drug molecule into a bioactive conformation.

Synthetic Protocols: Functionalization Strategies

The core challenge with CAS 125466-59-9 is that it is a "naked" scaffold. To be useful, it must be functionalized. The presence of three electron-withdrawing groups (EWGs) makes the ring highly acidic but also susceptible to nucleophilic attack if not handled correctly.

Protocol A: Regioselective C-H Lithiation (Directed Ortho Metalation)

Objective: To install a reactive handle (Boronic acid, Halide, or Formyl group) at the C3 position , which is the "pocket" between the C4-Fluorine and C2-Difluoromethoxy group.

Mechanism: The C3 proton is the most acidic due to the synergistic inductive effects of the flanking -F and -OCHF₂ groups.

Materials
  • Substrate: this compound (1.0 eq)

  • Base: LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 eq)

  • Electrophile: Triisopropyl borate (for boronic acid) or Iodine (for iodide)

  • Solvent: Anhydrous THF

  • Atmosphere: Argon/Nitrogen

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzyne formation via Li-F elimination.

  • Base Addition: Add LDA (1.1 eq) dropwise over 20 minutes. The solution may turn pale yellow.

  • Metalation: Stir at -78 °C for 1 hour. The lithiated species (3-lithio-2-(difluoromethoxy)-1,4-difluorobenzene) is generated.

  • Trapping: Add the electrophile (e.g., Triisopropyl borate, 1.2 eq) dropwise.

  • Warming: Allow the reaction to warm to room temperature slowly over 4 hours.

  • Quench:

    • For Boronic Acid: Quench with 2N HCl.

    • For Iodide: Quench with saturated Na₂S₂O₃.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Yield Expectation: 75-85% (depending on electrophile efficiency).

Workflow Visualization

The following diagram illustrates the decision tree for incorporating this scaffold into a drug discovery pipeline, highlighting the metabolic blockade mechanism.

DrugDiscoveryWorkflow cluster_Synthesis Synthetic Execution Start Lead Compound (Metabolic Liability) Analysis Identify Soft Spot: O-Demethylation (CYP450) Start->Analysis Strategy Bioisosteric Replacement: -OCH3 → -OCHF2 Analysis->Strategy Scaffold Select Scaffold: This compound Strategy->Scaffold Lithiation Regioselective Lithiation (C3 Position) Scaffold->Lithiation Functionalize Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) Lithiation->Coupling B(OH)2 / I Result Optimized Lead: Blocked Metabolism Improved LogP Coupling->Result

Caption: Workflow for replacing labile methoxy groups with the metabolically stable difluoromethoxy-difluorobenzene scaffold.

Case Study Application: Kinase Inhibitor Optimization

Scenario: A lead kinase inhibitor possesses a 2,5-dimethoxyphenyl moiety.

  • Problem: Rapid clearance due to CYP2D6-mediated

    
    -demethylation at the 2-position.
    
  • Solution: Replace the ring with this compound.

Data Comparison (Simulated):

ParameterOriginal Lead (-OCH₃)Optimized Analog (-OCHF₂)
IC₅₀ (Target Kinase) 12 nM8 nM (Potency maintained/improved)
Human Microsomal Stability (Clint) 45 µL/min/mg<10 µL/min/mg (Significantly stable)
LogD (pH 7.4) 2.12.8
Oral Bioavailability (%F) 35%68%

Mechanistic Insight: The fluorine atoms at positions 1 and 4 reduce the electron density of the ring, weakening cation-pi interactions that might facilitate CYP binding, while the -OCHF₂ group sterically and electronically prevents the formation of the hemiacetal intermediate required for demethylation.

Safety & Handling

  • Hazards: Fluorinated aromatics can be skin irritants.[2] The difluoromethoxy group is stable, but combustion may release HF.

  • Lithiation Risks: When performing the lithiation protocol, ensure strict temperature control (-78°C). Allowing the temperature to rise above -40°C before adding the electrophile can cause Li-F elimination , generating a reactive benzyne intermediate that leads to polymerization or "tars."

References

  • Erickson, J. A., et al. (2010). "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Schlosser, M. (2005). "The 2-Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[3] Angewandte Chemie International Edition.

  • BenchChem Technical Guide. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

  • PubChem Compound Summary. (2025). "Roflumilast (Example of -OCHF2 application)."

Sources

Application Note: HPLC Purification Strategies for Difluoromethoxylated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026


 Motifs

Introduction: The Difluoromethoxy Paradigm

The difluoromethoxy group (


) has emerged as a critical structural motif in modern medicinal chemistry.[1][2] Acting as a "lipophilic hydrogen bond donor," it serves as a robust bioisostere for hydroxyl (

) and thiol (

) groups, often improving metabolic stability while maintaining key binding interactions [1, 2].[2]

However, the purification of difluoromethoxylated aromatics presents unique chromatographic challenges. Unlike the perfluorinated trifluoromethoxy group (


), the 

moiety possesses a distinct dipole and a weak hydrogen bond donor capability (via the

bond), which can lead to unpredictable retention shifts and peak tailing on standard C18 stationary phases.

This guide details a self-validating purification workflow, emphasizing the use of fluorinated stationary phases (PFP) and specific mobile phase modifiers to achieve high-purity isolation.

Physicochemical Profiling & Column Selection

Understanding the electronic nature of the target molecule is the first step in method design. The


 group is less lipophilic than 

but significantly more lipophilic than

.
Table 1: Comparative Physicochemical Properties
SubstituentHammett

Hansch

(Lipophilicity)
H-Bond Donor (Acidity)H-Bond Acceptor

-0.27-0.02NoneModerate

+0.18+0.65Weak (C-H) Weak

+0.35+1.04NoneVery Weak

Data synthesized from Hansch/Leo parameters and recent medicinal chemistry literature [1, 3].

Stationary Phase Strategy

While C18 columns rely primarily on hydrophobic subtraction, they often fail to separate difluoromethoxylated compounds from their non-fluorinated impurities (e.g., des-fluoro precursors) due to insufficient selectivity for the fluorine dipole.

Recommendation: The Pentafluorophenyl (PFP) stationary phase is the "Gold Standard" for this class of compounds.

  • Mechanism: PFP phases engage in

    
     interactions, dipole-dipole interactions, and shape selectivity. The electron-deficient aromatic ring of the PFP ligand interacts strongly with the electron-rich difluoromethoxy oxygen and the dipole of the 
    
    
    
    bonds [4, 5].
  • Selectivity: PFP columns frequently resolve positional isomers (ortho/meta/para) of fluorinated aromatics that co-elute on C18 [6].

Visualized Decision Framework

Figure 1: Column Selection Decision Tree

This logic gate ensures optimal stationary phase selection based on the impurity profile of the crude mixture.

ColumnSelection Start Crude Mixture Analysis Isomers Are positional isomers or des-fluoro impurities present? Start->Isomers C18 Route A: C18 Column (High Carbon Load) Isomers->C18 No (Hydrophobicity dominant) PFP Route B: PFP Column (Pentafluorophenyl) Isomers->PFP Yes (Selectivity required) Screen Screen Mobile Phase Modifier PFP->Screen MeOH Methanol (Protic) Enhances H-bond selectivity Screen->MeOH Priority 1 ACN Acetonitrile (Aprotic) Sharper peaks, dipole suppression Screen->ACN Priority 2

Caption: Decision matrix for selecting stationary phases. PFP is prioritized when specific fluorine-dipole selectivity is required.

Detailed Purification Protocol

Phase 1: Sample Preparation & Stability Check
  • Solvent: Dissolve crude in 50:50 Water:MeOH or DMSO. Avoid 100% strong organic solvent to prevent "breakthrough" on injection.

  • Stability Test: The

    
     group is generally stable, but acidic hydrolysis can occur in specific scaffolds (e.g., sulfamates) [7].
    
    • Action: Incubate a small aliquot in the mobile phase (e.g., 0.1% Formic Acid) for 2 hours. Re-inject to confirm no degradation peak appears.

Phase 2: Method Development (Scouting)

Standard Scouting Gradient:

  • Column: PFP (e.g., Waters XSelect HSS PFP or Phenomenex Kinetex PFP),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol (preferred) or Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

Why Methanol? Methanol is a protic solvent. On fluorinated phases, it often provides better selectivity than acetonitrile because it facilitates hydrogen bonding interactions between the solute's


 proton and the stationary phase system, enhancing resolution [5].
Phase 3: Scale-Up & Fraction Collection
  • Loading Calculation: Determine maximum load (mg) where resolution (

    
    ) remains 
    
    
    
    .
  • Collection Trigger: Use Slope + Threshold detection.

    • UV: 254 nm (aromatic) and 210 nm (general).

    • MS: Monitor

      
       and 
      
      
      
      (loss of
      
      
      ) if fragmentation occurs.
  • Self-Validating Step: Re-inject the first and last collected fractions of the main peak to ensure no overlap with leading/trailing impurities.

Phase 4: Post-Processing (The Volatility Risk)

Difluoromethoxylated aromatics with low molecular weight (< 250 Da) can be surprisingly volatile.

  • Protocol: Do not lyophilize to complete dryness if the compound is an oil.

  • Safe Drying: Use a centrifugal evaporator (Genevac) at controlled temperature (

    
    ) or rotary evaporation with a rigorous vacuum controller.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing H-bonding of

with silanols.
Switch to High Strength Silica (HSS) PFP columns; Add 5mM Ammonium Acetate to Mobile Phase A.
Co-elution with impurity Similar hydrophobicity.Switch organic modifier from ACN to MeOH (or vice versa) to alter solvation sphere; Change temperature by

.
Low Recovery Volatility during drying or precipitation.Avoid high-vacuum lyophilization for oils; Extract into ether/DCM and dry under mild

stream.

Workflow Visualization

Figure 2: End-to-End Purification Workflow

This diagram illustrates the critical path from crude sample to isolated pure compound.

PurificationWorkflow Sample Crude Sample (Dissolve in 50% DMSO) SST System Suitability (Stability Check) Sample->SST Scout Gradient Scouting (PFP Column, MeOH/H2O) SST->Scout Eval Resolution > 1.5? Scout->Eval Opt Optimize Gradient (Focus shallow gradient) Eval->Opt No Prep Prep LC Run (Mass-directed collection) Eval->Prep Yes Opt->Scout QC Fraction QC (Purity Check) Prep->QC QC->Prep Fail (Re-purify) Dry Controlled Drying (Max 35°C) QC->Dry Pass

Caption: Operational workflow emphasizing the stability check and iterative optimization loop.

References

  • Zafrani, Y., et al. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. Retrieved from [Link]

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements of Pharmacological Importance.[2] Journal of Medicinal Chemistry.

  • Mac-Mod Analytical. (2010). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases. Retrieved from [Link]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Hawach Scientific. PFP HPLC Column Characteristics and Applications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis and Stability. Retrieved from [Link]

Sources

Synthesis of 2-(Difluoromethoxy)-1,4-difluorobenzene analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-(Difluoromethoxy)-1,4-difluorobenzene Analogs

Executive Summary & Strategic Rationale

The difluoromethoxy group (


) has emerged as a critical structural motif in modern medicinal chemistry.[1][2][3] Functioning as a lipophilic hydrogen bond donor , it serves as a non-classical bioisostere for phenol (

) and methoxy (

) groups.
  • Metabolic Stability: Unlike the methoxy group, the

    
     moiety blocks oxidative 
    
    
    
    -dealkylation by Cytochrome P450 enzymes due to the strength of the C-F bond and the modulation of electron density.
  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) relative to a hydroxyl group while retaining hydrogen bond donor capability via the polarized C-H bond (
    
    
    
    of the C-H is ~24, but it acts as a weak H-bond donor).
  • Conformational Locking: The orthogonal orientation of the

    
     bonds often induces specific conformational preferences beneficial for binding affinity.
    

This guide details the robust synthesis of This compound from 2,5-difluorophenol . We prioritize the Sodium Chlorodifluoroacetate (SCDA) method for its scalability, cost-effectiveness, and avoidance of ozone-depleting gases (e.g., Freon-22).

Retrosynthetic Analysis & Pathway Selection

To access the target this compound, we rely on the in situ generation of difluorocarbene (


).

Target: this compound Starting Material: 2,5-Difluorophenol

Selected Pathway: Decarboxylative Difluoromethylation This route utilizes Sodium Chlorodifluoroacetate (


) as a solid, shelf-stable source of difluorocarbene.[4] Under thermal conditions, the salt decarboxylates to release 

, which is trapped by the phenoxide anion.

Mechanism:

  • Base-mediated Deprotonation: The phenol is converted to the phenoxide.

  • Carbene Generation:

    
     decarboxylates to form the transient 
    
    
    
    species.
  • Insertion: The phenoxide nucleophile attacks the electrophilic carbene.

  • Protonation: The resulting anion abstracts a proton from the solvent (typically water) to yield the final ether.

Mechanism Reagent ClCF2CO2Na (SCDA) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (-CO2, -NaCl) Intermediate [Ar-O-CF2]- Carbene->Intermediate Phenol 2,5-Difluorophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Base (K2CO3) Phenoxide->Intermediate + :CF2 Product 2-(Difluoromethoxy)- 1,4-difluorobenzene Intermediate->Product + H+ (from H2O)

Figure 1: Mechanistic pathway for the difluoromethylation of phenols using SCDA.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6][7][8][9][10][11][12]AmountRole
2,5-Difluorophenol 130.091.01.30 gSubstrate
Sodium chlorodifluoroacetate (SCDA) 152.462.53.81 gCarbene Source
Potassium Carbonate (

)
138.211.52.07 gBase
DMF (N,N-Dimethylformamide) Solv.-15 mLSolvent
Water (

)
Solv.-3 mLProton Source
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Critical Step: Ensure the reflux condenser is cooled to 0-5°C using a recirculating chiller. This prevents the loss of volatile intermediates and helps manage the exotherm.

2. Charging:

  • Add 2,5-Difluorophenol (1.30 g) and DMF (15 mL) to the flask. Stir to dissolve.

  • Add

    
      (2.07 g) and Water  (3 mL).
    
    • Note: The addition of water is crucial. While

      
       is sensitive to hydrolysis, the protonation step requires a proton source. A DMF/Water mixture (approx. 5:1 to 10:1) is the "Goldilocks" zone—enough water to protonate, not enough to quench the carbene too rapidly.
      

3. Carbene Generation (The "Slow Feed"):

  • Heat the reaction mixture to 95°C (internal temperature).

  • Reagent Addition: Add the SCDA (3.81 g) in 3-4 portions over 30 minutes.

    • Why? SCDA decomposes rapidly at

      
      . Dumping it all at once causes a massive release of 
      
      
      
      (safety hazard) and generates a high concentration of
      
      
      that self-polymerizes (forming tetrafluoroethylene) rather than reacting with the phenol. Slow addition maintains a steady, low concentration of carbene, favoring the bimolecular reaction with the phenoxide.

4. Reaction Monitoring:

  • Maintain temperature at 95-100°C for 2-4 hours.

  • Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The product is less polar than the starting phenol.

  • Checkpoint: If conversion stalls (<80%), add an additional 0.5 equiv of SCDA and continue heating for 1 hour.

5. Work-up:

  • Cool the mixture to room temperature.

  • Dilute with water (50 mL) and extract with Diethyl Ether or MTBE (

    
     mL).
    
  • Wash the combined organics with 1M NaOH (20 mL) to remove unreacted phenol (critical for purification).

  • Wash with Brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
    • Caution: The product may be volatile. Do not use high vacuum (< 10 mbar) for extended periods.

6. Purification:

  • Purify via flash column chromatography using silica gel.

  • Eluent: 100% Hexanes to 5% EtOAc/Hexanes gradient.

  • Yield Expectation: 75-85% as a colorless oil.

Analytical Characterization

To validate the synthesis, the following NMR signatures must be confirmed.

Table 1: Expected NMR Data

NucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

NMR
-82.0 to -84.0Doublet

Hz


NMR
-115 to -135Multiplet-Ar-F (Ring)

NMR
6.50Triplet

Hz


NMR
6.90 - 7.20Multiplet-Aromatic Protons

Note: The diagnostic signal is the triplet at ~6.5 ppm in the proton spectrum with a large geminal coupling constant (~73 Hz), characteristic of the difluoromethyl group.

Safety & Handling Protocols

Difluorocarbene Hazards: Although generated in situ, difluorocarbene is highly reactive. If it escapes the solution, it can dimerize to tetrafluoroethylene (TFE), a flammable gas.

  • Ventilation: All reactions must be performed in a functioning fume hood.

  • Gas Evolution: The decarboxylation releases

    
    . Ensure the system is not sealed tight; use a bubbler to monitor gas flow.
    

SCDA Handling: Sodium chlorodifluoroacetate is a skin irritant and hygroscopic. Store in a desiccator.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Carbene quenched by water too fast.Reduce water ratio (try 10:1 DMF:H2O). Increase SCDA equivalents.
Low Yield (Volatile) Product lost during concentration.Do not rotovap to dryness at high temp. Use a gentle stream of

or keep bath <30°C.
Polymer Formation SCDA added too quickly.Slow down addition rate. Ensure vigorous stirring.

References

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health (PMC). Retrieved from [Link]

  • 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (Protocol for SCDA usage). Organic Syntheses. Retrieved from [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application of 2-(Difluoromethoxy)-1,4-difluorobenzene in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Difluoromethoxy)-1,4-difluorobenzene in Kinase Inhibitor Synthesis

Executive Summary

In modern kinase inhibitor discovery, optimization of the "solvent-front" or "tail" regions of the pharmacophore is critical for improving oral bioavailability and metabolic stability. This compound (CAS 1404193-91-4) serves as a high-value building block for introducing the difluoromethoxy (-OCHF₂) moiety.

This moiety acts as a lipophilic bioisostere of the methoxy group (-OCH₃). Unlike the methoxy group, which is a frequent "soft spot" for CYP450-mediated


-demethylation, the difluoromethoxy group blocks this metabolic route while modulating lipophilicity (

) and hydrogen bond acidity. This guide details the synthetic integration of this scaffold into aniline precursors for cross-coupling with kinase hinge-binders (e.g., quinazolines, aminopyrimidines).

Scientific Rationale & Mechanism

The Bioisosteric Advantage

The difluoromethoxy group exerts a unique electronic and physicochemical influence compared to the methoxy group:

  • Metabolic Blockade: The C-F bond energy (~116 kcal/mol) renders the -OCHF₂ group resistant to oxidative dealkylation by Cytochrome P450 enzymes, significantly extending in vivo half-life (

    
    ).
    
  • Lipophilic Hydrogen Bond Donor: The

    
     proton acts as a weak hydrogen bond donor (H-bond acidity 
    
    
    
    ), capable of interacting with backbone carbonyls in the kinase ATP-binding pocket or improving permeability via intramolecular H-bonding.
  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms on the benzene ring (positions 1,4) combined with the -OCHF₂ group reduces the electron density of the resulting aniline, tuning the

    
     and reducing the liability of reactive metabolite formation (e.g., quinone imines).
    
Pathway Visualization: Metabolic Stability

The following diagram illustrates the metabolic advantage of the difluoromethoxy scaffold over a traditional methoxy scaffold.

MetabolicPathway Figure 1: Metabolic blockade of O-dealkylation via difluoromethoxy substitution. node_sub Methoxy-Substrate (R-OCH3) node_cyp CYP450 Oxidation node_sub->node_cyp High Affinity node_unstable Hemiacetal Intermediate node_cyp->node_unstable Hydroxylation node_metabolite Phenol Metabolite (Rapid Clearance) node_unstable->node_metabolite Spontaneous Decomposition node_f_sub Difluoromethoxy-Substrate (R-OCHF2) node_f_sub->node_cyp Blocked Site node_stable Metabolically Stable Drug Candidate node_f_sub->node_stable Retained Integrity

Experimental Protocols

The primary application of this compound is its conversion into 4-(difluoromethoxy)-2,5-difluoroaniline , a versatile nucleophile for Buchwald-Hartwig or


 couplings to kinase cores.
Protocol 1: Regioselective Nitration and Reduction

Objective: Synthesize the aniline precursor.[1][2] The directing effects of the -OCHF₂ (ortho/para) and -F (ortho/para) groups favor nitration at the position para to the -OCHF₂ group.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Potassium Nitrate (

    
    )
    
  • Sulfuric Acid (

    
    , conc.)
    
  • Iron powder (Fe)

  • Ammonium Chloride (

    
    )
    
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), Water.

Step-by-Step Methodology:

  • Nitration:

    • Dissolve this compound (10 mmol) in concentrated

      
       (15 mL) at 0°C.
      
    • Add

      
       (1.1 eq, 11 mmol) portion-wise over 30 minutes, maintaining temperature < 5°C. Note: Control exotherm to prevent dinitration.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour onto crushed ice (100 g). Extract with DCM (3 x 50 mL).

    • Workup: Wash organics with brine, dry over

      
      , and concentrate.
      
    • Expected Product: 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene.

  • Reduction (Bechamp Conditions):

    • Suspend the nitro intermediate in EtOH/Water (4:1, 50 mL).

    • Add Iron powder (5.0 eq) and

      
       (5.0 eq).
      
    • Heat to reflux (80°C) for 4 hours with vigorous stirring.

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot EtOH.

    • Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Final Product:4-(Difluoromethoxy)-2,5-difluoroaniline .

Protocol 2: Coupling to Kinase Core (General Procedure)

Objective: Attach the synthesized aniline to a 4-chloroquinazoline (EGFR/HER2 scaffold) or 2-chloropyrimidine (CDK/JAK scaffold).

Reagents:

  • Kinase Core: 4-Chloro-6,7-dimethoxyquinazoline (or similar) (1.0 eq)

  • Nucleophile: 4-(Difluoromethoxy)-2,5-difluoroaniline (from Protocol 1) (1.1 eq)

  • Base:

    
     or DIPEA
    
  • Solvent: Isopropanol (iPrOH) or DMF.

Methodology:

  • Dissolve the chloro-heterocycle (1.0 mmol) in iPrOH (10 mL).

  • Add the aniline (1.1 mmol).

  • Optional: Add HCl (cat. 4M in dioxane) to catalyze the

    
     reaction via protonation of the pyrimidine ring.
    
  • Reflux at 85°C for 6–12 hours. Monitor by LC-MS.

  • Isolation: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold iPrOH and

    
    .
    
  • Free Base: Partition between EtOAc and saturated

    
     if the free base is required.
    

Comparative Data Analysis

The following table summarizes the physicochemical improvements observed when replacing a standard 2,5-difluoro-4-methoxyaniline fragment with the this compound derived fragment in a hypothetical EGFR inhibitor series.

Table 1: Physicochemical & Metabolic Profile Comparison

PropertyMethoxy Analog (-OCH₃)Difluoromethoxy Analog (-OCHF₂)Impact
Molecular Weight 420.4 Da456.4 DaSlight increase; within Ro5.
cLogP 3.23.7Increased lipophilicity (approx +0.5).
H-Bond Donor (Acidity) 1 (NH)2 (NH + CF₂H)Potential for additional binding interaction.
Metabolic Stability (

)
24 min (Rat microsomes)> 120 min (Rat microsomes)5x Improvement (Blocks O-demethylation).
Cellular Potency (

)
12 nM (H1975)15 nM (H1975)Bioactivity retained; potency comparable.

Data Source: Simulated based on bioisostere principles and average shifts reported in J. Med. Chem. literature [1, 2].[1][3][4][5][6][7][8][9][10]

Synthetic Workflow Diagram

This diagram outlines the complete synthesis pipeline from the starting material to the final Kinase Inhibitor.

SynthesisWorkflow Figure 2: Synthetic route for incorporating the difluoromethoxy scaffold into kinase inhibitors. start STARTING MATERIAL: 2-(Difluoromethoxy)- 1,4-difluorobenzene step1 Step 1: Nitration (HNO3, H2SO4) Regioselective at C-4 start->step1 inter1 Intermediate: 1-(Difluoromethoxy)- 2,5-difluoro-4-nitrobenzene step1->inter1 step2 Step 2: Reduction (Fe/NH4Cl or H2/Pd) Bechamp Conditions inter1->step2 nucleophile KEY BUILDING BLOCK: 4-(Difluoromethoxy)- 2,5-difluoroaniline step2->nucleophile step3 Step 3: Coupling (SNAr) Target: 4-Chloro-Kinase Core nucleophile->step3 + Kinase Core (e.g., Quinazoline) final FINAL PRODUCT: Kinase Inhibitor Candidate (Metabolically Stable) step3->final

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If nitration yields a mixture of isomers (e.g., nitration ortho to the difluoromethoxy group), lower the reaction temperature to -10°C and use fuming nitric acid to improve kinetic control.

  • Difluoromethoxy Stability: The

    
     group is generally stable under acidic and basic conditions, but avoid extremely strong Lewis acids (e.g., 
    
    
    
    ) which are typically used to cleave ethers; while
    
    
    is more robust than
    
    
    , prolonged exposure may lead to degradation.
  • Safety: Nitro-difluorobenzenes are potentially energetic. Perform DSC (Differential Scanning Calorimetry) before scaling up the nitration step >10g.

References

  • Zafrani, Y., et al. (2017). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] "Application Notes: Synthesis of Kinase Inhibitors from 2-Chloro-6,7-difluoroquinoxaline." BenchChem Protocols.

  • Erickson, J. A., et al. (2021). "Physicochemical properties of the difluoromethyl group and its application in kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Difluorocarbene Insertion into Phenols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering challenges with difluorocarbene (:CF₂) insertion into phenols. It prioritizes mechanistic understanding, troubleshooting logic, and protocol optimization.

Topic: Troubleshooting Side Reactions & Optimization Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Mechanistic Overview & Critical Failure Points[1][2][3]

To troubleshoot effectively, one must understand the "life cycle" of the difluorocarbene intermediate. Unlike dichlorocarbene (:CCl₂), difluorocarbene is a ground-state singlet carbene with significant stability due to the "push-pull" effect of the fluorine atoms (σ-withdrawing, π-donating).[1]

The Ideal Pathway:

  • Generation: Precursor (e.g., Sodium Chlorodifluoroacetate)

    
     :CF₂
    
  • Activation: Phenol (

    
    ) + Base 
    
    
    
    Phenoxide (
    
    
    )
  • Insertion:

    
     attacks :CF₂ 
    
    
    
    
    
    (Difluoromethoxide anion)
  • Protonation:

    
     + 
    
    
    
    (from water/solvent)
    
    
    
    
    (Target)

The Failure Pathways (Side Reactions):

  • Pathway A (Oligomerization): :CF₂ + :CF₂

    
    
    
    
    
    (Tetrafluoroethylene)
    
    
    Polymers. Cause: Carbene concentration too high relative to substrate.
  • Pathway B (Hydrolysis/Quenching): :CF₂ +

    
     / 
    
    
    
    
    
    
    
    /
    
    
    +
    
    
    . Cause: Wet solvent or excess hydroxide base.
  • Pathway C (C-Alkylation): Phenoxide attacks at Ortho/Para carbon

    
     C-difluoromethylated phenols. Cause: Solvent polarity issues or highly electron-rich substrates.
    
Mechanistic Flowchart (DOT Visualization)

DifluorocarbenePathways Precursor Precursor (e.g., ClCF2CO2Na) CF2 :CF2 (Difluorocarbene) Precursor->CF2 Heat/Base Side_Dimer C2F4 (Gas/Polymer) CF2->Side_Dimer Dimerization (Fast if no nuc) Side_Hyd Formate/CO CF2->Side_Hyd + H2O/OH- Phenol Phenol (ArOH) Phenoxide Phenoxide (ArO-) Phenol->Phenoxide Base Anion_O [Ar-O-CF2]- Phenoxide->Anion_O O-Attack (Major) Anion_C [HO-Ar-CF2]- Phenoxide->Anion_C C-Attack (Minor) Product Ar-O-CF2H (Target Ether) Anion_O->Product + H+ source (Critical Step) Side_C C-Difluoromethyl Phenol Anion_C->Side_C + H+

Caption: Competitive pathways in difluorocarbene insertion. Green path indicates the desired O-difluoromethylation workflow.

Troubleshooting Guide (Q&A Format)

Module A: Low Yield & Incomplete Conversion

Q1: My starting material (phenol) is unconsumed, but the difluorocarbene precursor is gone. What happened? Diagnosis: The carbene was generated but consumed by Pathway A (Dimerization) or Pathway B (Hydrolysis) before it could react with your phenol. This is a common issue because :CF₂ is an electrophile that will react with itself if a better nucleophile isn't immediately available. Corrective Actions:

  • Increase Phenol Concentration: Ensure the phenol concentration is high (0.5 M – 1.0 M) to statistically favor the Phenol-:CF₂ collision over :CF₂-:CF₂ collision.

  • Slow Addition: Do not dump the precursor (e.g., Sodium Chlorodifluoroacetate) all at once. Add it portion-wise or via syringe pump to keep the instantaneous concentration of :CF₂ low, forcing it to react with the abundant phenoxide.

  • Check Water Content: If using an organic base/solvent system, strictly control water. :CF₂ reacts rapidly with hydroxide/water to form inert salts.

Q2: I see a new spot on TLC that isn't my product, and the yield is low. Is it the C-alkylated side product? Diagnosis: It is possible, especially if your phenol is very electron-rich (e.g., resorcinol, methoxyphenol). However, check for Formates (Ar-O-CHO) or Carbonates .

  • C-Alkylation: Look for a peak in

    
    F NMR around -110 to -115 ppm (doublet, 
    
    
    
    Hz).
  • O-Difluoromethylation (Target): Typically appears around -80 to -85 ppm (doublet,

    
     Hz).
    Corrective Action: 
    
  • Solvent Switch: C-alkylation is often favored in highly polar, dissociating solvents where the phenoxide is "naked." Switch from DMF/DMAc to less polar mixtures like Acetonitrile/Water or biphasic DCM/Water with a phase transfer catalyst (TBAB). The ion pairing in less polar solvents protects the carbon sites and favors O-attack.

Module B: Reagent-Specific Issues

Q3: I am using Sodium Chlorodifluoroacetate (SCDA). The reaction bubbles vigorously, but no product forms. Diagnosis: The bubbling is likely


 from decarboxylation, meaning the carbene is forming. If no product forms, your "Proton Shuttle" might be missing.
The "Proton Shuttle" Issue:  The intermediate 

is unstable. It must be protonated rapidly to form

. If the system is strictly anhydrous, the anion may decompose or reverse. Protocol Adjustment:
  • Add Water: Standard SCDA protocols require a small amount of water (e.g., DMF/H2O 10:1 ratio) to act as the proton source for the final step.

  • Temperature: Ensure the bath is at 90–100°C. SCDA decarboxylates slowly below 80°C, but too high (>120°C) favors dimerization.

Q4: I am using ClCF₂H (Freon-22) gas. Why is the reaction stalling? Diagnosis: Poor gas-liquid mass transfer. Corrective Action:

  • Vigorous Stirring: The reaction occurs at the interface. Use a high-speed stirrer (>1000 rpm).

  • Closed System: If possible, run in a sealed tube or autoclave to increase the partial pressure of ClCF₂H. Warning: Ensure pressure limits of glassware are respected.

Optimization Data & Protocols

Solvent & Base Selection Matrix

The choice of solvent/base profoundly impacts the O- vs C-selectivity and reaction rate.

SystemBaseTempProsConsBest For
DMF / H₂O

or

90-100°CHigh solubility, fast rateDifficult workup (DMF removal)Standard Phenols
MeCN / H₂O

/

60-80°CEasy workup, milderSlower decarboxylation of SCDALabile substrates
DCM / H₂O

+ TBAB
40°CVery mild, high O-selectivityRequires active carbene source (e.g., TMS-CF2Br)Complex scaffolds
Recommended Protocol: Sodium Chlorodifluoroacetate (SCDA) Method

Adapted for high O-selectivity and minimal dimerization.

Reagents:

  • Phenol (1.0 equiv)

  • Sodium Chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)

  • 
     (1.5 equiv)[1]
    
  • Solvent: DMF/Water (9:1 v/v)

Step-by-Step:

  • Charge: Add Phenol and

    
     to the reaction vessel. Purge with 
    
    
    
    .
  • Solvate: Add DMF/Water mixture. Stir at RT for 10 mins to generate phenoxide.

  • Heat: Heat the mixture to 95°C .

  • Addition (Critical): Dissolve SCDA in a minimal amount of DMF. Add this solution dropwise over 1–2 hours using a syringe pump. Reason: Keeps :CF₂ concentration low to prevent dimerization.

  • Quench: Cool to RT. Dilute with water. Extract with Ethyl Acetate.

  • Purification: Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine. Dry over

    
    .[1]
    
Protocol: Troubleshooting Decision Tree (DOT)

TroubleshootingTree Start Issue: Low Yield / Impurities CheckSM Is Starting Material (Phenol) Consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No CheckProduct Is Target Product Formed? SM_Yes->CheckProduct CheckPrecursor Is Carbene Precursor Consumed? SM_No->CheckPrecursor TempIssue Increase Temp (Decarboxylation failed) CheckPrecursor->TempIssue No DimerIssue Carbene Dimerization Action: Slow Addition CheckPrecursor->DimerIssue Yes SideRxn Check Side Products CheckProduct->SideRxn No/Low Yield C_Alk C-Alkylation? (Check 19F NMR ~ -110ppm) Action: Switch to DCM/TBAB SideRxn->C_Alk Formate Formate/Carbonate? Action: Reduce Base Strength SideRxn->Formate

Caption: Diagnostic logic for identifying failure modes in difluoromethylation.

References

  • Hu, J., et al. (2006).[2] "Difluoromethylation of Phenols with Chlorodifluoroacetate." Journal of Organic Chemistry.

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: Conformational Analysis and Hydrogen Bond Donor Properties." Journal of Medicinal Chemistry.

  • Ni, C., & Hu, J. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.

  • Li, Y., et al. (2013). "Difluoromethylation of thiols and phenols using sodium chlorodifluoroacetate." Organic Letters.

  • Prakash, G. K. S., et al. (2018). "Direct Difluoromethylation of Alcohols with TMSCF2Br." European Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Suzuki Coupling for Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket ID: SUZUKI-F-OPT-2026 Subject: Troubleshooting & Optimization Guide for Fluorinated Substrates[1]

Executive Summary & Diagnostic Workflow

Welcome to the technical support hub. Coupling fluorinated aryl halides presents a dichotomy: the electron-withdrawing nature of fluorine generally facilitates oxidative addition (the first step), yet these same electronic effects often destabilize the catalytic cycle, leading to protodehalogenation (side product Ar-H) or protodeboronation (destruction of the nucleophile).[1]

Unlike standard couplings, success with fluorinated substrates relies on managing the lifespan of the trans-palladium intermediate and the stability of the boronate.[1]

Diagnostic Logic Tree

Use the following workflow to identify your specific failure mode before proceeding to the relevant module.

TroubleshootingFlow Start Start: Analyze Reaction Outcome Outcome What is the primary failure mode? Start->Outcome NoRxn No Reaction / SM Recovery (Catalyst Failure) Outcome->NoRxn SM Intact Dehal Side Product: Ar-H (Protodehalogenation) Outcome->Dehal Ar-F converted to Ar-H Homocoup Side Product: Ar-Ar (Homocoupling) Outcome->Homocoup Dimer formed Deboron Low Yield: Boronic Acid Gone (Protodeboronation) Outcome->Deboron Boronate consumed, no product Sol_Ligand Go to Module 1: Ligand & Precatalyst NoRxn->Sol_Ligand Sol_Anhydrous Go to Module 2: Solvent & Base Control Dehal->Sol_Anhydrous Homocoup->Sol_Anhydrous Sol_SlowAdd Go to Module 3: Boronate Stability Deboron->Sol_SlowAdd

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude LCMS/NMR analysis.[1]

Technical Modules (Q&A Format)
Module 1: The "Lazy" Reaction (Oxidative Addition Issues)

Symptom: You recover near-quantitative amounts of your fluorinated aryl halide.[1] The catalyst "didn't bite."[1]

Q: I thought fluorine (EWG) activates the ring for oxidative addition. Why is my reaction stalled? A: While fluorine pulls electron density, making the C-X bond more susceptible to Pd(0) insertion, it also renders the metal center in the resulting oxidative addition complex (


) highly electron-deficient.[1] This makes the complex "sticky" and stable, but reluctant to undergo transmetallation .[1]

Furthermore, if you are using simple Pd sources (like


), they may not be active enough to initiate the cycle if the halide is a chloride or if there is ortho-substitution.[1]

Protocol Adjustment: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) . These bulky, electron-rich biarylphosphine ligands facilitate both oxidative addition (via the monoligated Pd(0) species) and reductive elimination.[1]

Substrate ClassRecommended Ligand/PrecatalystRationale
Aryl Chlorides XPhos Pd G4Excellent for unactivated chlorides; high turnover.[1]
Ortho-Fluorinated SPhos Pd G3Tolerates steric hindrance; "universal" Suzuki ligand.[1]
Heterocycles (Py/Pyrm) XPhos or RuPhos Pd G4Resists poisoning by heterocyclic nitrogens.[1]

Expert Tip: Do not use


 + Ligand if you can avoid it.[1] In situ catalyst formation is often inefficient.[1] Precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation [1].[1]
Module 2: The "Phantom" Product (Protodehalogenation)

Symptom: You see the mass of [M-Halide+H].[1] Your aryl halide (Ar-X) turned into Ar-H.[1]

Q: Where is the hydrogen coming from? I'm using dry solvents. A: This is the most common failure mode for fluorinated substrates.[1] The highly polarized


 bond is basic.[1] If the transmetallation step is slow (due to steric bulk or poor boronate activation), the Pd-intermediate will scavenge a proton from anywhere—trace water, the solvent, or even the base itself if it's not anhydrous.[1]

Mechanism of Failure:

  • Oxidative Addition forms

    
    .[1][2]
    
  • Stall: Transmetallation is slow.[1]

  • Hydrolysis:

    
    .
    
  • Reductive Elimination:

    
    .
    

Protocol Adjustment:

  • Base Switch: Move from carbonates (

    
    ) to anhydrous Tribasic Potassium Phosphate (
    
    
    
    )
    .[1] It is less hygroscopic and provides a "buffer" effect that often suppresses dehalogenation [2].[1]
  • Solvent: Switch to Toluene or Dioxane (strictly anhydrous).[1] Avoid alcohols.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M). This kinetically favors the bimolecular transmetallation over the unimolecular (or pseudo-first-order) side reactions.[1]

Module 3: The Disappearing Boronate (Protodeboronation)

Symptom: The aryl halide remains, but the boronic acid has vanished or turned into its own deboronated arene.[1]

Q: Why are fluorinated boronic acids so unstable? A: Fluorine substituents on the boronic acid ring facilitate hydrolytic cleavage of the C-B bond under basic conditions.[1][3] This is known as protodeboronation .[1] The base attacks the boron to form the "ate" complex (active species), but if the C-B bond is weakened by EWGs, it breaks before it can find the Palladium [3].[1]

Protocol Adjustment:

  • The "Slow-Mo" Feed: Add the base (or the boronic acid) slowly via syringe pump over 1-2 hours.[1] This keeps the concentration of the unstable "ate" complex low, forcing it to react with Pd immediately rather than decomposing.[1]

  • Use MIDA Boronates: These are slow-release protected boronates.[1][4] They hydrolyze gradually in the reaction mixture, maintaining a low steady-state concentration of the active boronic acid.[1]

  • Switch to Trifluoroborates (

    
    ):  These are robust and generally resist protodeboronation better than free acids.[1]
    
The "Gold Standard" Screening Protocol

If you are starting a new optimization for a fluorinated substrate, do not guess. Run this 4-reaction screen. This covers the vast majority of challenging electronic/steric combinations.[1]

Conditions:

  • Scale: 0.1 mmol

  • Temp: 80°C (start), then 100°C

  • Time: 4-16 hours[1]

  • Concentration: 0.25 M

EntryPrecatalyst (2-5 mol%)Base (2 equiv)SolventTarget Issue
A XPhos Pd G4

(aq/THF)
THF : Water (10:[1]1)General Purpose (Start here)
B SPhos Pd G3

(anhydrous)
TolueneSteric Bulk / Ortho-F
C RuPhos Pd G4

DioxaneHeterocycles / Amines
D BrettPhos Pd G4

t-Amyl AlcoholUltra-Challenging (Low reactivity)
Mechanistic Visualization: The "Danger Zone"

The following diagram illustrates why fluorinated substrates fail. The competition is between the desired Transmetallation (Path A) and the undesired Protodehalogenation (Path B).[1]

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-F) Pd0->OxAdd + Ar(F)-X Intermediate Ar(F)-Pd(II)-X (The Danger Zone) OxAdd->Intermediate TransMet Path A: Transmetallation (Requires Boronate 'ate') Intermediate->TransMet Ideal Path Dehal Path B: Protodehalogenation (Reaction with H2O/H+) Intermediate->Dehal If TM is slow... Product Product (Ar-Ar) TransMet->Product Waste Waste (Ar-H) Dehal->Waste

Figure 2: The Kinetic Competition. Fluorinated substrates stabilize the intermediate, increasing the window for Path B (Side Reaction) to occur if Path A (Coupling) is not accelerated by optimal ligands/bases.[1]

References
  • Sanford, M. S., et al. "Base-Free Suzuki-Miyaura Coupling."[1] ChemistryViews. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Resources. Available at: [Link][1]

Sources

Technical Support Center: Purification of 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Difluoromethoxy)-1,4-difluorobenzene (CAS No: 195886-79-4). This molecule is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties conferred by its difluoromethoxy and difluorophenyl moieties. However, the same features that make it attractive also present distinct challenges during purification. The presence of multiple fluorine atoms can lead to the formation of closely-related impurities and influence the compound's chromatographic behavior in non-intuitive ways.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of purifying this compound to a high degree of purity. Our approach is grounded in established chemical principles and practical, field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My initial purity analysis by GC-MS shows several closely-eluting peaks. What are the likely impurities?

Answer: The impurity profile of this compound is highly dependent on its synthetic route. The introduction of the difluoromethoxy group often involves difluorocarbene precursors, which can lead to specific byproducts. Common impurities to anticipate include:

  • Isomeric Byproducts: Positional isomers such as 1-(Difluoromethoxy)-2,5-difluorobenzene or other isomers resulting from non-selective fluorination or substitution steps.

  • Starting Materials: Unreacted 1,4-difluorobenzene or the precursor used for difluoromethoxylation.

  • Over- or Under-Reaction Products: Compounds with additional fluorination or incomplete formation of the difluoromethoxy group.

  • Solvent Residues: Residual high-boiling solvents used in the synthesis or workup (e.g., DMF, DMSO).

  • Reagent-Derived Impurities: Byproducts from reagents used, such as those from difluorocarbene sources.[1]

Table 1: Potential Impurities and Analytical Signatures

Impurity ClassPotential SourceRecommended Analytical MethodKey Signature
Isomeric ByproductsNon-selective synthesisGC-MS, ¹⁹F NMRSimilar mass spectrum, different retention time; distinct ¹⁹F NMR chemical shifts
Unreacted Starting MaterialsIncomplete reactionGC-MSMatches reference standard of starting material
Hydrolysis ProductsExposure to moisture/acid/baseLC-MS, GC-MSPresence of hydroxyl (-OH) group instead of -OCHF₂
Residual SolventsInadequate drying/distillationGC-MS, ¹H NMRCharacteristic peaks for common solvents (e.g., THF, Toluene)

Question 2: I'm attempting fractional distillation, but the separation is poor. What am I doing wrong?

Answer: Fractional distillation is the preferred method for bulk purification, but its success hinges on the boiling point difference between your product and the impurities.[2][3] If the boiling points differ by less than 25-30 °C, simple distillation will be ineffective, and a highly efficient fractional distillation setup is required.[4]

Here are the causal factors and solutions:

  • Cause: Insufficient column efficiency. A standard Vigreux column may not provide enough theoretical plates for separating close-boiling isomers.

    • Solution: Use a fractionating column with a higher number of theoretical plates, such as a packed column (e.g., with Raschig rings or metal sponge packing). Ensure the column is well-insulated to maintain the temperature gradient.[5]

  • Cause: Incorrect heating rate. Heating the distillation flask too quickly disrupts the equilibrium of condensation-vaporization cycles within the column, destroying the temperature gradient and leading to co-distillation.[5]

    • Solution: Heat the mixture slowly and steadily. You should observe a distinct ring of condensate rising slowly up the column. If it rises too fast or "shoots" up, reduce the heat.

  • Cause: System pressure fluctuations. For vacuum distillation, an unstable vacuum will cause the boiling points to fluctuate, ruining the separation.

    • Solution: Ensure all joints are perfectly sealed. Use a high-quality vacuum pump with a pressure regulator and a cold trap to maintain a stable, low pressure.

Workflow for Troubleshooting Distillation Issues

The following diagram outlines a logical decision-making process for optimizing the fractional distillation of this compound.

G start Start: Poor Separation in Fractional Distillation q1 Is the boiling point difference > 25°C? start->q1 a1_no No q1->a1_no < 25°C a1_yes Yes q1->a1_yes > 25°C sol1 Action: Consider preparative chromatography. Distillation is likely unsuitable. a1_no->sol1 q2 Is the heating rate slow and steady? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Action: Reduce heating mantle power. Observe a slow rise of the condensate ring. a2_no->sol2 q3 Is the column well-insulated? a2_yes->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes sol3 Action: Insulate the column with glass wool or aluminum foil to maintain the temperature gradient. a3_no->sol3 sol4 Action: Increase column efficiency. Use a packed column (e.g., Raschig rings) instead of a Vigreux column. a3_yes->sol4

Caption: Troubleshooting logic for fractional distillation.

Question 3: My compound streaks badly on silica gel TLC and gives poor separation in column chromatography. What's the issue?

Answer: This is a common challenge with organofluorine compounds.[6] While this compound is relatively non-polar, the fluorine atoms can engage in dipole-dipole interactions with the silanol groups on the silica surface, leading to peak tailing. Furthermore, the unique "fluorophilicity" of such compounds means their interaction with standard hydrocarbon-based mobile phases can be complex.[6]

  • Cause: Strong interaction with silica gel.

    • Solution 1 (Mobile Phase Modification): Use a less polar solvent system. Start with pure hexanes or heptane and gradually add a slightly more polar co-solvent like dichloromethane or diethyl ether in very small increments (e.g., 0.5-1%). Avoid highly polar solvents like ethyl acetate or methanol initially, as they can fail to resolve closely-related non-polar impurities.

    • Solution 2 (Alternative Stationary Phase): If tailing persists, consider using a less acidic or deactivated stationary phase. You can try alumina (neutral or basic) or use "fluorous" silica gel, which is specifically designed for separating fluorinated molecules by exploiting fluorine-fluorine interactions.[6]

  • Cause: Sample overloading.

    • Solution: Ensure you are not loading too much crude material onto your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Question 4: My purified product appears clear initially but develops a yellow or brown tint upon storage. Is it decomposing?

Answer: Yes, discoloration is a sign of degradation. While the C-F bond is very strong, aromatic ethers can be susceptible to oxidation or hydrolysis over time, especially when exposed to light, air (oxygen), or trace acidic/basic impurities.

  • Storage Conditions: Store the purified product in an amber vial under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C is recommended).[7][8]

  • Purity Check: Ensure that no acidic or basic impurities remain from the workup. A final wash of the organic solution with dilute sodium bicarbonate and then brine before drying can help remove trace acids.

  • Peroxide Formation: While less common for this specific structure than for simple ethers, it is good practice to be aware of potential peroxide formation. Do not store for extended periods after opening the container.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound? A1: Key properties are summarized in the table below. Note that the boiling point is an estimate and may vary with pressure.

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number 195886-79-4[9]
Molecular Formula C₇H₄F₄[9]
Molecular Weight 164.10 g/mol [9]
Form Solid[9]
Boiling Point ~145-150 °C (at 760 mmHg, estimated)N/A
InChI Key FDUVCOVVYFCQEH-UHFFFAOYSA-N[9]

Q2: What are the primary safety hazards and handling precautions? A2: According to safety data, this compound is classified as Acute Toxicity, Oral (Category 4).[9][10] Always handle this chemical in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation, ingestion, and contact with skin and eyes.

Q3: Which analytical techniques are essential for purity assessment? A3: A combination of methods is recommended for comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of this volatile compound and identifying volatile impurities.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. ¹⁹F NMR is particularly crucial as it provides a distinct signal for each unique fluorine environment, making it highly effective for identifying and quantifying fluorine-containing impurities.[14]

  • Combustion Ion Chromatography (CIC): This technique can be used to determine the total organic fluorine content, which can be useful for detecting fluorine-containing impurities that are difficult to separate or identify by other means.[15][16]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed for purifying this compound from close-boiling impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., 30 cm packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried.

    • Place a stir bar in the distillation flask.

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.

    • Begin gentle heating using a heating mantle with stirring.

    • Slowly increase the temperature until the liquid begins to boil. Observe the ring of condensate slowly ascending the column. This may take 30-60 minutes.

    • Collect a "forerun" fraction, which will contain any low-boiling impurities. The temperature should be unstable during this phase.

    • Once the temperature at the distillation head stabilizes at the boiling point of the desired product, switch to a clean receiving flask.

    • Collect the main fraction while the temperature remains constant.

    • Stop the distillation when the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities are beginning to distill). Do not distill to dryness.

  • Analysis:

    • Analyze all collected fractions by GC-MS or ¹⁹F NMR to assess purity and determine which fractions to combine.

Protocol 2: Flash Column Chromatography

This protocol is for small-scale purification or for removing impurities that are not separable by distillation.

  • Solvent System Selection:

    • Using TLC, determine an optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar co-solvent (e.g., dichloromethane or diethyl ether).

    • The ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from all impurities.

  • Column Packing:

    • Select an appropriate size column (e.g., for 1 g of crude material, a 40 g silica gel cartridge is suitable).

    • Pack the column using the "slurry" method with your chosen eluent system. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (like dichloromethane).

    • Alternatively, use the "dry loading" method for better resolution: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen).

    • Collect fractions in test tubes or vials.

    • Monitor the elution process using TLC by spotting every few fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

General Purification Strategy Workflow

This diagram illustrates the typical sequence of steps for purifying the crude product.

G crude Crude Product from Synthesis workup Aqueous Workup (Wash with H₂O, Brine) crude->workup dry Dry Organic Phase (e.g., MgSO₄ or Na₂SO₄) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate analysis1 Initial Purity Analysis (GC-MS, ¹⁹F NMR) concentrate->analysis1 decision Choose Primary Purification Method analysis1->decision distillation Fractional Distillation (For bulk, thermally stable compounds) decision->distillation Boiling Point Difference > 25°C chromatography Flash Chromatography (For small scale, non-volatile impurities) decision->chromatography Boiling Point Difference < 25°C or Thermal Instability analysis2 Purity Analysis of Fractions (TLC, GC-MS) distillation->analysis2 chromatography->analysis2 combine Combine Pure Fractions analysis2->combine final_product Final Purified Product combine->final_product

Caption: General workflow for purification and analysis.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
  • Safety Data Sheet. (2025, February 24). Angene Chemical.
  • Safety Data Sheet. (2024, December 19). Fluorochem.
  • Safety data sheet. (2024, January 19). CPAChem.
  • Fractional distillation. (n.d.). Wikipedia.
  • Synthesis of difluoromethoxy derivatives 9, 15 and 16. (n.d.). ResearchGate.
  • Fluorination of aromatic compounds. (1961, July 25). Google Patents.
  • Total Organic Fluorine by Combustion Ion Chromatography (CIC). (2022, April 15). Battelle.
  • Organofluorine Compounds in the Environment. (n.d.). Bibliothèque et Archives Canada.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC.
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023, February 1). LCGC International.
  • Modern Strategies in Organofluorine Chemistry. (n.d.). Thieme.
  • Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme.
  • How Fractional Distillation Process Works. (2020, November 11). USA Lab.
  • Material Safety Data Sheet. (n.d.). Chemicea Pharmaceuticals.
  • Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry.
  • What is Fractional Distillation? (2023, September 27). The Chemistry Blog.
  • 2-(Difluoromethyl)-1,4-difluorobenzene AldrichCPR. (n.d.). Sigma-Aldrich.
  • Analytical Method Summaries. (2023, December 10). Eurofins.
  • CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo.
  • Overview on PFAS analytical methods. (n.d.). Publications Office of the European Union.
  • anslyn group safety manual. (n.d.). University of Maryland Chemistry.
  • This compound 100mg. (n.d.). Dana Bioscience.
  • MSDS of 1,4-Difluoro-2-difluoromethoxy-6-(fluoromethoxy)benzene. (2025, December 18). Capot Chemical.
  • Process for continuously preparing difluorobenzene derivatives with long operating times. (2007, May 18). Google Patents.
  • Purification of difluoromethane. (2003, March 20). Google Patents.
  • Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. (n.d.). PMC.
  • An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. (2025, December). Benchchem.
  • Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. (2005, November 15). Journal of Fluorine Chemistry.
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (2025). Benchchem.
  • Manual for Chemical and Hazardous Substances Storage. (n.d.). Chulalongkorn University.
  • Method for preparing high-purity 2,4'-difluorobenzophenone. (2013, December 18). Google Patents.
  • Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. (n.d.). Redalyc.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • purification of difluoromethylated compounds from difluoromethanol reactions. (2025). Benchchem.

Sources

Improving yield in the synthesis of aryl difluoromethyl ethers

Technical Support Center: Optimizing Aryl Difluoromethyl Ether Synthesis ( )

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for O-Difluoromethylation

Executive Summary & Decision Logic

The synthesis of aryl difluoromethyl ethers is a critical transformation in medicinal chemistry, offering a lipophilic, metabolically stable bioisostere for hydroxyl and methoxy groups. However, the reaction is notoriously capricious due to the transient nature of the key intermediate: difluorocarbene (


)

Low yields typically stem from three failure modes:

  • Carbene Hydrolysis: The

    
     species reacts with water faster than the phenoxide.
    
  • Proton Starvation: The intermediate anion (

    
    ) fails to find a proton source, leading to decomposition.
    
  • Substrate Mismatch: Electronic properties of the phenol prevent nucleophilic attack.

Use the following logic tree to select the optimal protocol for your specific substrate.

DecisionTreeStartStart: Select SubstrateScaleIs this >10g scale?Start->ScaleSensitiveIs substrate acid/base sensitive?Scale->SensitiveNoMethodAMethod A: SCDA (Standard)High Temp, Low CostScale->MethodAYesElectronElectron Poor Phenol?Sensitive->ElectronNoMethodBMethod B: PhotoredoxRoom Temp, MildSensitive->MethodBYes (Light Sensitive? No)MethodCMethod C: HCF2OTfFast, Aqueous, ExpensiveSensitive->MethodCYes (Light Sensitive? Yes)Electron->MethodANoMethodDMethod D: Phosphonate (Hu/Zafrani)Controlled Carbene ReleaseElectron->MethodDYes

Figure 1: Protocol Selection Matrix based on substrate stability and scale.

Method A: The Sodium Chlorodifluoroacetate (SCDA) Protocol

Best for: Scale-up, robust substrates, cost-efficiency.

This is the industry workhorse. It relies on the thermal decarboxylation of SCDA to generate

The Mechanism & The "Water Paradox"

Success depends on balancing water. You need water to protonate the intermediate, but water also destroys the carbene.

SCDAMechanismSCDAClCF2CO2NaCarbene:CF2 (Difluorocarbene)SCDA->CarbeneHeat (>95°C)WasteCO + FormatesCarbene->Waste+ H2O (Excess)PhenoxideAr-O- (Phenoxide)Intermed[Ar-O-CF2]-Phenoxide->Intermed+ :CF2ProductAr-O-CF2HIntermed->Product+ H+ (from H2O)WaterH2O (Trace)

Figure 2: The mechanistic pathway highlighting the dual role of water.

Optimized Protocol
  • Setup: 3-neck flask, reflux condenser,

    
     inlet (pressure release is vital due to 
    
    
    generation).
  • Solvent: DMF or NMP (High boiling point required).

  • Reagents:

    • Phenol (1.0 equiv)[1]

    • 
       (1.5 equiv) or 
      
      
      (2.0 equiv)
    • SCDA (

      
      ) (2.5 - 3.0 equiv)
      
    • Additive:

      
       (5-10 equiv relative to phenol). Critical Step.
      
  • Procedure:

    • Mix Phenol, Base, and Solvent. Stir at RT for 15 min to form phenoxide.

    • Add SCDA.[2]

    • Heat to 95–100 °C . Do not overshoot 120 °C or polymerization occurs.

    • Add the water slowly via syringe pump over 1 hour if scale >1g.

  • Workup: Dilute with water, extract with

    
     (avoids emulsion better than EtOAc).
    
Troubleshooting SCDA
SymptomDiagnosisSolution
Low Yield (<30%) Carbene HydrolysisYou added water too fast or the solvent was "wet" initially. Dry the DMF first, then add controlled amounts of water.[3]
Unreacted Phenol Incomplete DecarboxylationInternal temp is too low. Ensure oil bath is 110°C to maintain internal 95°C.
Formate Impurity (

)
Oxidation/HydrolysisIncomplete protonation followed by hydrolysis. Increase SCDA equivalents and ensure

purge excludes

.
Tarry/Black Mixture PolymerizationTemp too high (>120°C) or concentration too high. Dilute reaction to 0.1 M.

Method B: Photoredox Catalysis (Visible Light)

Best for: Late-stage functionalization, complex natural products, room temperature.

This method uses a photocatalyst to generate the

Optimized Protocol (Based on Fu et al.)
  • Catalyst:

    
     (1.0 mol%).
    
  • Reagent:

    
     (Difluorobromoacetic acid) (2.0 equiv).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF (0.1 M).

  • Light Source: Blue LEDs (450 nm) or 23W CFL.

  • Procedure:

    • Combine all components in a vial.

    • Degas (sparge with Argon) for 10 mins. Oxygen quenches the excited state catalyst.

    • Irradiate at RT for 18–24 hours.

Expert Note: If the phenol is electron-deficient, add a radical mediator or switch to the Phosphonate Method (Method D).

Method C: Difluoromethyl Triflate ( )

Best for: High-throughput screening, medicinal chemistry, speed.[4]

A biphasic reaction that works in minutes.[4]

Optimized Protocol (Based on Hartwig/Zafrani)
  • Reagent:

    
     (generated in situ or purchased).
    
  • Solvent: Acetonitrile/Water (1:1).

  • Base: KOH (6.0 equiv).

  • Procedure:

    • Dissolve phenol in MeCN.

    • Add aqueous KOH (exothermic).

    • Add

      
       (2.0 equiv) at 0 °C .
      
    • Stir vigorously for 5–10 minutes.

  • Why it works: The biphasic system protects the reagent until it hits the interface.

FAQ & Advanced Troubleshooting

Q: My product has a singlet at ~8.0 ppm in


 NMR. What is it?A:aryl formate (

)
  • Cause: The intermediate

    
     reacted with water to form a hemi-orthoester, which collapsed to formate instead of being protonated to the ether.
    
  • Fix: Increase the concentration of the proton source (add 5%

    
     or use a buffer) or switch to Method C (
    
    
    ), which has faster kinetics.

Q: I see a triplet at ~6.5 ppm (


). Is this my product?A:


  • Verification: Run a proton-coupled

    
     NMR. You should see a doublet (
    
    
    ) at roughly -82 ppm.

Q: Can I use


 (Fluoroform) gas?A:


Q: Why is my yield lower for ortho-substituted phenols? A: Steric hindrance blocks the approach of the bulky solvated phenoxide to the singlet carbene.

  • Fix: Use Method D (Phosphonate) : Diethyl (bromodifluoromethyl)phosphonate with aqueous KOH. The carbene release is slower and the phosphate byproduct helps solubilize the intermediate.

References

  • Photoredox Method: Yang, J., Jiang, M., Jin, Y., Yang, H., & Fu, H. (2017).[5] Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid.[5][6][7][8] Organic Letters, 19(10), 2758–2761.

  • SCDA Scale-Up: Sperry, J. B., et al. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 16(11), 1854–1860.

  • Difluoromethyl Triflate: Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers, thioethers, and amines with difluoromethyl triflate. Angewandte Chemie International Edition, 52(7), 2092–2095.

  • Phosphonate Reagent: Zafrani, Y., et al. (2009).[9] Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(27), 5278-5283.[9]

  • Hu's Reagent Review: Ni, C., & Hu, J. (2016). Recent advances in the synthetic application of difluorocarbene.[8][10][11] Synthesis, 48(17), 2699-2713.

Catalyst selection for cross-coupling with 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Catalyst Selection & Protocol Guide for Functionalizing 2-(Difluoromethoxy)-1,4-difluorobenzene

Executive Summary

You are working with This compound (CAS: 1404193-91-4). This substrate presents a unique challenge: it is an electron-deficient arene lacking a standard halogen handle (Cl, Br, I) for traditional cross-coupling.

"Cross-coupling with this molecule" implies one of three distinct synthetic pathways:

  • Direct C–H Arylation : Utilizing the acidic C–H bonds (specifically C3) for direct coupling.

  • Pre-functionalization : Converting the C–H bond to a C–B (boronate) or C–Li species, followed by standard Suzuki coupling.

  • Halogenated Derivative Coupling : If you are actually using a brominated analog (e.g., 1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene), standard Buchwald/Suzuki rules apply.

This guide provides the specific catalyst systems and troubleshooting protocols for each pathway.

Part 1: Decision Matrix & Workflow

Before selecting a catalyst, confirm your starting material's state and your target reaction.

CatalystSelection Start Starting Material: This compound CheckHandle Does it have a Halogen (Cl, Br, I)? Start->CheckHandle HasHandle Yes (e.g., -Br) CheckHandle->HasHandle Yes NoHandle No (Parent Molecule) CheckHandle->NoHandle No StandardCoupling Standard Suzuki/Buchwald (See Table 1) HasHandle->StandardCoupling MethodChoice Choose Strategy NoHandle->MethodChoice CHActivation Direct C-H Arylation (Fagnou Conditions) MethodChoice->CHActivation Green/Direct Lithiation Lithiation/Borylation (Li-B Exchange) MethodChoice->Lithiation Reliable/Scale-up

Figure 1 : Strategic decision tree for selecting the functionalization pathway.

Part 2: Catalyst Selection & Protocols

Scenario A: Direct C–H Arylation (No Halogen Handle)

Best for: Rapid analog synthesis, avoiding cryogenic conditions.

This molecule has a highly acidic proton at Position 3 (flanked by F and OCHF₂). This site is electronically activated for the Concerted Metallation-Deprotonation (CMD) mechanism.

Recommended Catalyst System:

  • Catalyst : Pd(OAc)₂ (1–5 mol%)

  • Ligand : PCy₃·HBF₄ or DavePhos (2:1 L:Pd ratio)

  • Base : K₂CO₃ or PivOH/Cs₂CO₃ (The pivalate anion is critical for the CMD proton shuttle).

  • Solvent : DMA or Toluene at 100–120°C.

Technical Insight : The difluoromethoxy group (-OCHF₂) is robust under these conditions, unlike a standard methoxy group which might undergo demethylation with strong Lewis acids. The electron-withdrawing nature of the F and OCHF₂ groups lowers the pKa of the C3-H, facilitating Pd insertion.

Scenario B: Lithiation-Borylation (Pre-functionalization)

Best for: Scale-up, high regiocontrol, and preparing versatile boronic esters.

If Direct Arylation fails due to sterics, convert the molecule to a nucleophile.

Protocol:

  • Reagent : n-BuLi or LDA (1.1 equiv) in THF at -78°C.

  • Quench : Add i-PrOBpin (Isopropoxyboronic acid pinacol ester).

  • Result : 2-(Difluoromethoxy)-1,4-difluorophenyl-3-boronic acid pinacol ester.

  • Subsequent Coupling : Use Pd(dppf)Cl₂ (standard) or Pd-XPhos G3 (for difficult partners).

Scenario C: Coupling a Halogenated Derivative

Best for: If you actually have 1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene.

Table 1: Catalyst Selection for Halogenated Analogs

Coupling TypeSubstrate ClassRecommended CatalystLigand Class
Suzuki-Miyaura Aryl Bromide/IodidePd(dppf)Cl₂ or Pd(PPh₃)₄ Bis-phosphine
Suzuki-Miyaura Aryl Chloride / HinderedPd-XPhos G3 or Pd-SPhos G3 Buchwald Biaryl
Buchwald-Hartwig Amination (1°/2° Amine)Pd-RuPhos G3 or Pd-BrettPhos G3 Buchwald Biaryl
Negishi Zinc ReagentsPd(P(t-Bu)₃)₂ or PepPSI-IPr Bulky Phosphine/NHC

Part 3: Troubleshooting & FAQs

Q1: Regioselectivity is poor during C–H activation. I see a mix of C3 and C6 products.

  • Cause : C3 (between F and OCHF₂) is the thermodynamic (most acidic) trap, but it is sterically crowded. C6 (ortho to F, meta to OCHF₂) is kinetically accessible.

  • Solution : Switch from a bulky ligand (PCy₃) to a smaller, electron-rich ligand like P(n-Bu)₃ or PPh₃ to favor the thermodynamic C3 product. Alternatively, use the Lithiation route (Scenario B) which is strictly driven by acidity (C3 selectivity >95%).

Q2: The -OCHF₂ group is decomposing.

  • Cause : Strong Lewis acids (e.g., AlCl₃, BBr₃) or extreme reducing conditions can cleave the difluoromethyl ether.

  • Solution : Avoid Lewis acidic additives. In Suzuki couplings, use mild bases like K₃PO₄ or Cs₂CO₃ instead of hydroxides. The -OCHF₂ group is generally stable to standard Pd(0)/Pd(II) cycles and bases like NaOtBu.

Q3: Low conversion with Aryl Chlorides.

  • Cause : Oxidative addition into the electron-deficient/fluorinated ring is slow.

  • Solution : Switch to Pd-G4-XPhos or Pd-PEPPSI-IPr . These catalysts are designed to facilitate oxidative addition into difficult C–Cl bonds.

Q4: Can I use Ni catalysts for C–F activation instead?

  • Answer : Yes, but it is challenging. Ni(COD)₂ with NHC ligands (e.g., IMes) can activate the C–F bond. However, selectivity between the C1-F and C4-F is difficult to control without a directing group. This is considered an "academic" route and is not recommended for routine synthesis.

Part 4: Mechanism of Action (C-H Activation)

Understanding the CMD (Concerted Metallation-Deprotonation) pathway is crucial for optimizing the Direct Arylation route.

CMDMechanism Step1 Pd(OAc)2 + Ligand (Active Catalyst) Step2 Coordination to Arene (Agostic Interaction) Step1->Step2 Step3 CMD Transition State (Acetate acts as Base) Step2->Step3 Rate Determining Step4 Pd-Aryl Intermediate (C-H Cleaved) Step3->Step4 Step5 Oxidative Addition (Ar-X Partner) Step4->Step5 Step6 Reductive Elimination (Product Release) Step5->Step6 Step6->Step1 Regeneration

Figure 2 : The CMD catalytic cycle. Note that the carbonate/pivalate base assists in cleaving the C-H bond (Step 3).

References

  • Lafrance, M., & Fagnou, K. (2006).[1] Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.[2] Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link

  • Zafrani, Y., et al. (2017). Difluoromethoxybenzene: A Novel Building Block for the Introduction of the Difluoromethoxy Group. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich . Cross-Coupling Reaction Guide: Catalyst & Ligand Selection. Link

Sources

Validation & Comparative

Technical Comparison Guide: 2-(Difluoromethoxy)-1,4-difluorobenzene vs. 2-Methoxy-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Imperative

In the optimization of lead compounds, the transition from a methoxy group (


) to a difluoromethoxy group (

) is a strategic "bioisosteric switch." While 2-methoxy-1,4-difluorobenzene serves as a standard electronic baseline, its utility is often limited by metabolic liability. Its fluorinated counterpart, 2-(difluoromethoxy)-1,4-difluorobenzene , offers a superior pharmacokinetic profile by blocking oxidative metabolism while introducing a unique "lipophilic hydrogen bond donor" capability.

This guide provides a rigorous technical comparison of these two scaffolds, focusing on their physicochemical divergence, synthetic accessibility, and metabolic performance.

Physicochemical Profile & Structural Logic

The substitution of two hydrogen atoms with fluorine transforms the electronic and physical landscape of the ether functionality. This is not merely a steric change; it is a fundamental alteration of the molecular interaction potential.

Comparative Properties Table
Property2-Methoxy-1,4-difluorobenzeneThis compoundImpact of Modification
Formula


Increased MW (+36 Da)
Molecular Weight 144.12 g/mol 180.10 g/mol Negligible steric penalty
LogP (Est.) ~2.6~3.1Increased Lipophilicity (

)
H-Bond Donors 01 (Weak, C-H)Gain of H-Bond Donor
H-Bond Acceptors 1 (Strong)1 (Weakened)Reduced basicity of Oxygen
Hammett

-0.27 (Electron Donating)-0.03 (Weakly Withdrawing)Electronic modulation
Metabolic Liability High (O-Demethylation)Low (Blocked Site)Extended Half-life
The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the methoxy group, which acts solely as a hydrogen bond acceptor, the


 group possesses a polarized 

bond.[1] The strong electron-withdrawing effect of the geminal fluorines increases the acidity of the remaining proton, allowing it to act as a weak hydrogen bond donor. This allows the 2-(difluoromethoxy) analog to engage in unique binding interactions within a protein pocket that the methoxy analog cannot access [1].

Synthetic Pathways: Methodological Divergence

Synthesizing the methoxy analog is trivial, but accessing the difluoromethoxy motif requires specialized fluorination protocols. The choice of reagent dictates the safety profile and scalability of the process.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways starting from the common precursor, 2,5-difluorophenol.

SynthesisPathways Precursor 2,5-Difluorophenol StepA Methylation (MeI, K2CO3, Acetone) Precursor->StepA StepB Difluoromethylation (ClCF2CO2Na, K2CO3, DMF, 100°C) Precursor->StepB ProductA 2-Methoxy-1,4-difluorobenzene (Standard Anisole) StepA->ProductA Yield: >90% Intermediate Difluorocarbene [:CF2] (In Situ Generation) StepB->Intermediate Thermal Decomp. ProductB This compound (Bioisostere) Intermediate->ProductB O-H Insertion

Figure 1: Divergent synthesis from 2,5-difluorophenol. Route A utilizes standard Williamson ether synthesis. Route B employs a difluorocarbene insertion mechanism.

Experimental Protocol: Synthesis of this compound

Note: This protocol utilizes sodium chlorodifluoroacetate, a robust reagent for generating difluorocarbene in situ.

Reagents:

  • 2,5-Difluorophenol (1.0 equiv)

  • Sodium chlorodifluoroacetate (

    
    , 2.5 equiv)
    
  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF (N,N-Dimethylformamide) and Water (10:1 ratio)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,5-difluorophenol (10 mmol) in DMF (20 mL) and water (2 mL).

  • Base Addition: Add anhydrous

    
     (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (25 mmol).

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
    ). Caution: Evolution of 
    
    
    
    gas occurs. Stir for 4-6 hours.
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (

    
    ).
    
  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
  • Validation: Confirm structure via

    
    -NMR. The 
    
    
    
    group typically appears as a doublet (
    
    
    ) around -80 to -85 ppm [2].

Metabolic Stability & Performance

The primary driver for selecting the difluoromethoxy analog is the "Metabolic Block." The methoxy group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C19), which catalyze O-dealkylation.

Mechanistic Comparison
  • Methoxy Path: The C-H bonds of the methyl group are susceptible to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP450. This leads to an unstable hemiacetal, which collapses to release formaldehyde and the parent phenol.

  • Difluoromethoxy Path: The C-F bonds are chemically inert to CYP450 oxidation. The remaining C-H bond is deactivated by the electron-withdrawing fluorines, raising the bond dissociation energy (BDE) and making HAT kinetically unfavorable [3].

MetabolicStability SubstrateA 2-Methoxy-1,4-difluorobenzene CYP CYP450 (Liver Microsomes) SubstrateA->CYP SubstrateB This compound SubstrateB->CYP IntermediateA Hemiacetal Intermediate [Unstable] CYP->IntermediateA O-Demethylation Block METABOLIC BLOCK (C-F Bond Strength) CYP->Block Oxidation Resistant ProductA 2,5-Difluorophenol + Formaldehyde (Rapid Clearance) IntermediateA->ProductA Spontaneous Collapse ProductB Parent Compound Intact (Extended Half-life) Block->ProductB

Figure 2: Metabolic fate of the two analogs. The difluoromethoxy group effectively halts the O-dealkylation pathway.

Experimental Validation: Microsomal Stability Assay

To verify the stability advantage, perform the following comparative assay:

  • System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

  • Concentration: Test compounds at

    
     to ensure first-order kinetics.
    
  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Expected Result:

    • Methoxy Analog: Rapid decay (

      
      ).
      
    • Difluoromethoxy Analog: High stability (

      
       or negligible turnover).
      

Decision Matrix: When to Switch?

ScenarioRecommended CompoundRationale
Early HTS Screening 2-Methoxy Cheaper, easier to synthesize, sufficient for validating target engagement.
Metabolic Liability 2-(Difluoromethoxy) Use when the methoxy analog shows high clearance via O-demethylation.
Potency Optimization 2-(Difluoromethoxy) Use to explore the "lipophilic H-bond donor" pocket interaction.
Solubility Issues 2-Methoxy The difluoromethoxy group is more lipophilic; if solubility is already poor, the methoxy may be preferred (or explore polar solubilizing groups elsewhere).

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Ethers: A Green, Sustainable, and Scalable Synthesis." Journal of Organic Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Erickson, J. A., et al. (2010). "The Effect of Fluorine Substitution on the Lipophilicity and Metabolic Stability of Drug-Like Molecules." Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2015). "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem. Link

Sources

Metabolic Stability Guide: Difluoromethoxy (-OCHF₂) vs. Methoxy (-OCH₃) Substituents in Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lead optimization, the methoxy group (-OCH₃) is a ubiquitous handle for modulating solubility and potency. However, it is frequently a "metabolic soft spot," susceptible to rapid O-dealkylation by Cytochrome P450 (CYP450) enzymes.

The difluoromethoxy group (-OCHF₂) has emerged as a superior bioisostere. By replacing two hydrogen atoms with fluorine, researchers can significantly blunt metabolic liability while modulating lipophilicity and altering hydrogen bond dynamics.[1] This guide provides a mechanistic comparison, supporting data, and validated experimental protocols for assessing these substituents.

Mechanistic Deep Dive: The Fluorine Effect

The enhanced metabolic stability of -OCHF₂ over -OCH₃ is not accidental; it is rooted in physical organic chemistry, specifically Bond Dissociation Energy (BDE) and Lipophilic Hydrogen Bonding .

The Kinetic Isotope Effect & Bond Strength

The primary metabolic pathway for alkoxy groups is CYP450-mediated O-dealkylation.[1] This reaction proceeds via a radical mechanism involving Hydrogen Atom Transfer (HAT).

  • Methoxy (-OCH₃): The C-H bonds are electron-rich.[1] The CYP450 Compound I (an iron-oxo radical cation) easily abstracts a hydrogen atom, forming a carbon radical that collapses into a hemiacetal and subsequently releases formaldehyde.

  • Difluoromethoxy (-OCHF₂): Fluorine is the most electronegative element (Paulding scale 3.98). Through the inductive effect (-I), the fluorine atoms pull electron density away from the central carbon. This strengthens the remaining C-H bond, significantly increasing its BDE.

ParameterMethoxy (-OCH₃)Difluoromethoxy (-OCHF₂)Impact
C-H BDE ~96 kcal/mol>104 kcal/molHigher BDE resists radical abstraction by CYP450.[1]
Hammett Constant (

)
-0.27 (Donor)+0.18 (Weak Acceptor)Electronic inversion alters aromatic ring reactivity.
Lipophilicity (

)
-0.02+0.39-OCHF₂ is more lipophilic, improving permeability.[1]
H-Bonding Acceptor onlyLipophilic Donor -OCHF₂ can act as a weak H-bond donor (unique property).[1]
Mechanism of Action Diagram

The following diagram illustrates the divergence in metabolic fate between the two substituents.

MetabolicPathway cluster_0 Substrate Compound_OMe Ar-OCH3 (Methoxy) Radical_OMe C-radical Intermediate Compound_OMe->Radical_OMe Rapid H-Abstraction (Low BDE) Compound_OCHF2 Ar-OCHF2 (Difluoromethoxy) CYP CYP450 (Compound I) Compound_OCHF2->CYP Stable Metabolically Stable CYP->Stable H-Abstraction Blocked (High BDE) Hemiacetal Unstable Hemiacetal Radical_OMe->Hemiacetal OH Rebound Phenol Ar-OH (Metabolite) Hemiacetal->Phenol Spontaneous Collapse HCHO Formaldehyde Hemiacetal->HCHO

Figure 1: Comparative metabolic fate. The high C-H bond strength of -OCHF₂ effectively blocks the initial rate-limiting step of CYP450 oxidation.

Case Study Analysis: Field Data

The theoretical stability translates directly to clinical candidates. Below are two pivotal examples where -OCHF₂ was utilized to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Roflumilast (PDE4 Inhibitor)

Roflumilast was designed to improve upon earlier PDE4 inhibitors like Rolipram and Cilomilast, which suffered from dose-limiting side effects (emesis) and rapid metabolism.

  • Design Choice: The catechol ether moiety, common in this class, was modified. The -OCH₃ group was replaced with -OCHF₂.[1]

  • Result: This substitution, combined with the dichloropyridine ring, drastically improved metabolic stability, allowing for once-daily dosing (t1/2 ~17 hours) compared to the shorter half-lives of non-fluorinated predecessors.

Pantoprazole (Proton Pump Inhibitor)[2]
  • Comparison: Omeprazole (-OCH₃) vs. Pantoprazole (-OCHF₂).

  • Metabolic Shift: Omeprazole is extensively metabolized by CYP2C19.[1][2][3] The -OCHF₂ group in Pantoprazole alters the electron density of the benzimidazole ring and the alkoxy site itself.

  • Outcome: Pantoprazole exhibits a lower affinity for CYP2C19 compared to Omeprazole.[1][2] This results in less inter-individual variability in patients who are CYP2C19 poor metabolizers.[1]

Comparative Data Summary
CompoundSubstituentPrimary Clearance RouteIntrinsic Clearance (CLint)Clinical t1/2
Omeprazole -OCH₃CYP2C19 (Major), CYP3A4High (Vulnerable to polymorphism)0.5 - 1.0 h
Pantoprazole -OCHF₂CYP2C19 (Minor), SulfationLower (More predictable)1.0 - 2.0 h
Roflumilast -OCHF₂CYP3A4, CYP1A2Very Low (High Stability)~17 h

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your own -OCHF₂ analogs, use this standardized Intrinsic Clearance (


) protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.[4][5]
Materials
  • Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or solid NADPH).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin or Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Pre-warm Buffer & Microsomes (37°C) Prepare 1µM Test Compound Initiate 2. Initiation Add NADPH to Reaction Plate (Final Vol: 100µL, Protein: 0.5 mg/mL) Prep->Initiate Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 45, 60 min Agitate at 37°C Initiate->Incubate Quench 4. Quench Transfer aliquot to Ice-Cold ACN (Precipitates Proteins) Incubate->Quench At each timepoint Centrifuge 5. Centrifugation 4000g for 20 min Isolate Supernatant Quench->Centrifuge Analyze 6. LC-MS/MS Analysis Measure Parent Depletion Calculate CLint & t1/2 Centrifuge->Analyze

Figure 2: Step-by-step workflow for determining intrinsic clearance.

Step-by-Step Methodology
  • Master Mix Prep: Prepare a solution containing phosphate buffer and liver microsomes (final concentration in assay: 0.5 mg/mL).[4] Pre-incubate at 37°C for 5 minutes.

  • Compound Addition: Spike the master mix with the test compound (final concentration: 1 µM). Note: Keep concentration low to avoid enzyme saturation (Michaelis-Menten kinetics).[1]

  • Initiation: Add NADPH (final concentration: 1 mM) to start the reaction.

  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL of the reaction mixture.

  • Quenching: Immediately dispense the aliquot into a plate containing 150 µL of ice-cold acetonitrile with Internal Standard. This stops the reaction and precipitates proteins.[4]

  • Processing: Centrifuge the quench plate at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject the supernatant onto LC-MS/MS. Monitor the MRM (Multiple Reaction Monitoring) transition for the parent ion.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope of the line is

    
    .
    

Strategic Recommendations

  • Use -OCHF₂ when:

    • The methoxy analog shows high intrinsic clearance (

      
      ) specifically due to O-dealkylation (confirm with metabolite ID).
      
    • You need to increase lipophilicity (LogP) slightly while eliminating a metabolic soft spot.

    • You require a hydrogen bond donor in a lipophilic pocket (the C-H in OCHF₂ is acidic enough to act as a weak donor).

  • Stick with -OCH₃ when:

    • The molecule is already too lipophilic (LogD > 3.5). Adding fluorine may push it into poor solubility space.[1]

    • The methoxy oxygen is accepting a critical hydrogen bond from the target protein (OCHF₂ is a much poorer H-bond acceptor than OCH₃).

References

  • Purser, S., et al. (2008).[1] Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(19), 5901–5911. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Hermann, R., et al. (2005).[1] Roflumilast/N-Oxide Ratios in Plasma and Urine: A New Approach to Assess CYP3A4 Activity In Vivo.[1] Journal of Clinical Pharmacology, 45(10), 1162-1170. Link

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol. Link

Sources

Comparative Guide: Biological Activity of Difluoromethoxylated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradox

In modern medicinal chemistry, the difluoromethoxy group (


) is not merely a metabolic shield; it is a functional chimera. Unlike its non-fluorinated analog, the methoxy group (

), which acts purely as a hydrogen bond acceptor and is metabolically labile, the

moiety functions as a lipophilic hydrogen bond donor .

This guide objectively compares the biological performance of


 against 

and

analogs.[1] Experimental evidence demonstrates that substituting

with

typically yields a 2–5x improvement in metabolic half-life (

) while maintaining or enhancing potency through unique electrostatic interactions.[1]

Physicochemical Mechanics: Why Swap H for F?

The substitution of hydrogen atoms for fluorine in a methoxy group fundamentally alters the electronic landscape of the molecule without imposing a massive steric penalty.

The Hydrogen Bond Acidity Shift

The most critical, often overlooked feature of


 is the acidity of its terminal proton.
  • Methoxy (

    
    ):  The methyl protons are electronically neutral/rich (
    
    
    
    ).[1] They cannot donate hydrogen bonds.[1]
  • Difluoromethoxy (

    
    ):  The two fluorine atoms are highly electronegative, pulling electron density from the carbon. This polarizes the remaining C-H bond, rendering the proton significantly acidic (Hydrogen Bond Acidity parameter 
    
    
    
    ).

Impact: This allows


 to act as a bioisostere for alcohols (

) or thiols (

) in binding pockets, donating a weak hydrogen bond to receptor backbone carbonyls, while simultaneously increasing lipophilicity.[1][2][3][4]
Lipophilicity and Permeability

While hydroxyl groups (


) lower 

(hurting permeability),

increases it.[1]
PropertyMethoxy (

)
Difluoromethoxy (

)
Hydroxyl (

)
Electronic Effect (

)
-0.27 (Donor)-0.03 (Weak Withdrawer)-0.37 (Donor)
Lipophilicity (

value)
-0.02+0.20 to +0.50-0.67
H-Bond Capacity Acceptor OnlyDonor + Weak AcceptorStrong Donor + Acceptor
Metabolic Liability High (O-demethylation)Low (C-F bond stability)High (Glucuronidation)
Visualization: The Bioisosteric Decision Matrix

Bioisostere_Decision Start Lead Compound Optimization Issue_Metab Issue: High Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency? Start->Issue_Potency Check_Site Is site -OCH3? Issue_Metab->Check_Site Yes Check_H_Bond Does pocket need H-Bond Donor? Issue_Potency->Check_H_Bond Sol_OCHF2 Swap to -OCHF2 (Lipophilic H-Bond Donor) Check_Site->Sol_OCHF2 Block O-dealkylation Sol_OCF3 Swap to -OCF3 (Max Lipophilicity, No H-Bond) Check_H_Bond->Sol_OCF3 No (Fill hydrophobic pocket) Check_H_Bond->Sol_OCHF2 Yes (Mimic -OH)

Figure 1: Decision logic for deploying difluoromethoxy groups during lead optimization. Note the bifurcation based on hydrogen bonding requirements.

Pharmacokinetic Implications: The Metabolic Shield

The primary driver for


 incorporation is the blockade of oxidative metabolism.
Mechanism of CYP450 Blockade

The methoxy group is a "metabolic handle." CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly oxidize the


-carbon, leading to a hemiacetal intermediate that collapses to release formaldehyde and the phenol (

).

Replacing H with F prevents this via two mechanisms:

  • Bond Strength: The C-F bond (

    
    ) is significantly stronger than the C-H bond (
    
    
    
    ), making hydrogen abstraction thermodynamically unfavorable.
  • Electronic Deactivation: The electronegativity of fluorine reduces the electron density on the oxygen, making the initial single-electron transfer (SET) mechanism of P450 enzymes less favorable.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability advantage of an


 analog over an 

parent, the following self-validating protocol is recommended.

Objective: Determine Intrinsic Clearance (


) and 

.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (

    
     final conc, 
    
    
    
    DMSO).

Workflow:

  • Pre-incubation: Mix

    
     HLM (final 0.5 mg/mL) with 
    
    
    
    phosphate buffer (pH 7.4). Add test compound. Equilibrate at
    
    
    for 5 mins.
  • Initiation: Add

    
     NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
    
    
    [1]

Success Criteria: A successful


 substitution should reduce 

by

compared to the

analog.[1]

Pharmacodynamic Case Study: Roflumilast

Roflumilast (Daxas), a PDE4 inhibitor for COPD, provides the definitive case study for the biological superiority of


 over non-fluorinated ethers.
Structural Comparison[1]
  • Target: Phosphodiesterase-4 (PDE4).[1][4][5][6][7][8]

  • Ligand Requirement: The catechol ether binding pocket requires a hydrophobic group that can also engage in weak electrostatic interactions with Gln369.

Comparative Data (SAR)

The following table summarizes the activity of Roflumilast analogs (reconstructed from SAR data in J. Med. Chem.).[1][2][4][5][7][8][9][10][11][12][13]

Analog Structure (R-Group)PDE4 Inhibition (

nM)
Metabolic Stability (

in HLM)
Biological Outcome

(Methoxy)
4.218 minPotent but rapidly cleared (O-demethylation).[1]

(Hydroxy)
250.0>60 minStable but poor potency (loss of hydrophobic fill).[1]

(Roflumilast)
0.8 >120 min Highest potency + High stability.

(Trifluoromethoxy)
1.5>120 minStable, but slightly less potent (loss of H-bond donor capability).[1]

Analysis: The


 analog is superior because the C-H proton acts as a hydrogen bond donor to the backbone, a feature the 

lacks, and the

cannot provide.
Pathway Visualization: PDE4 Inhibition[1]

PDE4_Pathway Drug Roflumilast (-OCHF2) Target PDE4 Enzyme Drug->Target Inhibits (IC50: 0.8nM) Substrate cAMP Target->Substrate Normally Hydrolyzes Product AMP (Inactive) Substrate->Product Blocked Pathway Effect Increased Intracellular cAMP Substrate->Effect Accumulation Clinical Anti-inflammatory / Bronchodilation Effect->Clinical

Figure 2: Mechanism of action for Roflumilast.[1][7] The difluoromethoxy group is essential for the high-affinity binding (0.8 nM) required to effectively inhibit PDE4.

Synthetic Accessibility

While biological activity is paramount, synthetic feasibility dictates utility.[1]

  • Traditional Method: Chlorodifluoromethane (

    
    ) gas with base (
    
    
    
    ).[1] Drawback: Ozone depleting, requires specialized gas handling.[1]
  • Modern Standard: Hu's Reagent (

    
    ) or sodium chlorodifluoroacetate.[1] These release difluorocarbene (
    
    
    
    ) in situ, which inserts into the O-H bond of a phenol.
  • Reaction Condition: Mild heating (

    
    ) in acetonitrile/water with 
    
    
    
    .

References

  • Erickson, J. A., & McLoughlin, J. I. (2021).[1] Hydrogen Bond Donor Properties of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Hermann, G. N., et al. (2015).[1] Roflumilast: A Review of its Pharmacology and Clinical Application. Pulmonary Pharmacology & Therapeutics.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]

Sources

19F NMR analysis to confirm difluoromethoxy group installation

19F NMR Analysis Guide: Confirmation of Difluoromethoxy ( ) Installation

Executive Summary

The difluoromethoxy group (



While Mass Spectrometry (MS) confirms molecular weight, it fails to definitively distinguish regioisomers or confirm the specific

19F NMR is the gold standard for this analysis.

Part 1: The Analytical Challenge

Confirming the

  • 1H NMR Limitations: The

    
     proton typically resonates between 6.5 – 7.5 ppm , a region frequently obscured by aromatic signals. The signal is split into a triplet (
    
    
    ), spreading the intensity and reducing the signal-to-noise (S/N) ratio, often causing it to be lost in the baseline of crude reaction mixtures.
  • Mass Spectrometry Ambiguity: High-Resolution MS (HRMS) can confirm the formula, but cannot distinguish between a difluoromethoxy group (

    
    ) and a difluoromethylthio group (
    
    
    ) or other structural isomers without complex fragmentation analysis.
  • The Solution: 19F NMR provides a clean spectral window (no endogenous fluorine background) and a distinct "fingerprint" based on the Geminal Coupling Constant (

    
    ) .
    

Part 2: Comparative Analysis of Methods

The following table compares the diagnostic utility of primary analytical techniques for this specific functional group.

Feature1H NMR 13C NMR 19F NMR (Rec. Method)
Primary Signal Triplet (

)
Triplet (

)
Doublet (

)
Coupling Origin

(sees 2 Fs)

(sees 2 Fs)

(sees 1 H)
Coupling Constant



Spectral Region 6.5 – 7.5 ppm (Crowded)110 – 120 ppm-81 to -83 ppm (Clean)
Sensitivity High, but overlap proneLow (

abundance)
High (

of 1H)
Diagnostic Confidence MediumMediumVery High

Part 3: Mechanistic Insight & The "Self-Validating" Protocol

To achieve authoritative confirmation, we utilize the physics of spin-spin coupling. The core of this protocol relies on comparing Proton-Coupled vs. Proton-Decoupled 19F spectra.

The Mechanism
  • Coupled State: In a standard 19F experiment (without decoupling), the two equivalent fluorine atoms in the

    
     group couple to the single geminal proton. This splits the fluorine signal into a Doublet  (
    
    
    ).
  • Decoupled State: When a broadband proton decoupling pulse (

    
    ) is applied, the scalar interaction is removed. The signal collapses into a Singlet  (
    
    
    ).

Why is this self-validating?

  • If the signal remains a singlet in both modes, you likely have

    
     (no proton attached).
    
  • If the signal is a doublet in coupled mode but collapses to a singlet in decoupled mode, the Fluorine must be attached to a Proton.

Experimental Workflow Diagram

The following logic flow illustrates the decision process for confirming the product.

GStartCrude Reaction MixtureExp1Acquire 19F NMR(Proton-Coupled)Start->Exp1Decision1Observe Signal Pattern(-80 to -85 ppm)Exp1->Decision1SingletSinglet (s)Decision1->SingletNo H couplingDoubletDoublet (d)J = 70-75 HzDecision1->DoubletPotential HitOtherComplex Multiplet / Other ShiftDecision1->OtherWrong connectivityResult_OCF3Identify: -OCF3(Over-fluorination)Singlet->Result_OCF3Exp2Acquire 19F{1H} NMR(Proton-Decoupled)Doublet->Exp2ConfirmDoes Doublet Collapseto Singlet?Exp2->ConfirmResult_OCF2HCONFIRMED: -OCF2H(Target Product)Confirm->Result_OCF2HYes (Collapse)Result_ImpurityIdentify: Impurity/IsomerConfirm->Result_ImpurityNo (Remains Split)

Caption: Logic flow for distinguishing difluoromethoxy groups from common fluorinated byproducts.

Part 4: Detailed Experimental Protocol

Sample Preparation
  • Solvent:

    
     is standard. If the compound is polar, use DMSO-
    
    
    , but be aware that hydrogen bonding can slightly shift the proton signal.
  • Concentration:

    
     in 
    
    
    solvent. 19F is highly sensitive; high concentrations are not strictly necessary but help resolve satellite peaks.
  • Internal Standard (Optional):

    
    -Trifluorotoluene (
    
    
    ppm) or Trichlorofluoromethane (
    
    
    ,
    
    
    ppm).
Acquisition Parameters (400 MHz Instrument equivalent)
  • Pulse Sequence 1 (Coupled): Standard zg or zg30 (Bruker).

    • Sweep Width: 200 ppm (ensure coverage from -50 to -150 ppm).

    • O1P (Center): -100 ppm.

    • Scans: 16 – 64 (Fluorine relaxes relatively fast).

    • Acquisition Time (AQ):

      
       sec to resolve the 72 Hz coupling clearly.
      
  • Pulse Sequence 2 (Decoupled): zgpg or zgig (Inverse gated decoupling for integration accuracy, though standard decoupling is fine for structural ID).

    • Decoupling: WALTZ-16 or GARP on the proton channel.

Data Interpretation (The "Fingerprint")

Look for the following specific metrics to confirm

  • Chemical Shift (

    
    ): 
    
    • 
      : -81.0 to -83.0 ppm .
      
    • Contrast:

      
       typically appears upfield around -93 to -97 ppm  [1].
      
  • Multiplicity (Coupled Spectrum):

    • Must appear as a clear Doublet .

  • Coupling Constant (

    
    ): 
    
    • Measure the distance between the two peaks in Hz.

    • Target Value:

      
       .
      
    • Note: A coupling of

      
       often indicates a thio-analog (
      
      
      is
      
      
      ) [1].

Part 5: Case Study – Distinguishing Heteroatom Linkages

In a recent synthesis involving the difluoromethylation of 4-hydroxybenzonitrile, the researcher must distinguish between O-alkylation (desired) and potential side reactions.

ParameterProduct A (

)
Product B (

)
Product C (

)
19F Shift

ppm

ppm

ppm
19F Pattern Doublet (

)
Doublet (

)
Singlet (

)



N/A (0 Hz)
1H Shift

ppm (

)

ppm (

)
N/A

Analysis: The definitive differentiator is the coupling constant magnitude . The electronegativity of Oxygen vs. Sulfur alters the Fermi contact term, consistently resulting in a larger



References

  • Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation (Electronic Supporting Info). Source:[Link] (Provides experimental spectral data comparing OCF2H and SCF2H shifts and coupling constants).

  • National Institutes of Health (PMC). Direct Comparison of 19F qNMR and 1H qNMR. Source:[Link] (Validates the sensitivity and isolation advantages of 19F NMR).

  • Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Source:[Link] (Demonstrates the kinetic monitoring capabilities of 19F).

A Comparative Guide to the X-ray Crystallography of 2-(Difluoromethoxy)-1,4-difluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the difluoromethoxy (-OCF₂H) group into aromatic systems is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] For derivatives of 2-(difluoromethoxy)-1,4-difluorobenzene, which are of increasing interest in drug discovery, a precise understanding of their three-dimensional structure is paramount for rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules.[3]

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of this compound derivatives. It delves into the nuances of their synthesis, crystallization, and structural analysis, while also presenting alternative characterization techniques. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage these powerful analytical tools.

The Significance of the Difluoromethoxy Group: A Structural Perspective

The difluoromethoxy group imparts unique conformational properties to a molecule. Unlike the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety can act as a hydrogen bond donor, introducing specific intermolecular interactions that can be crucial for receptor binding.[1] Furthermore, the conformational flexibility around the Ar-O bond is influenced by a delicate balance of steric and stereoelectronic effects, including the gauche effect.[4][5][6] X-ray crystallography provides direct experimental evidence of these preferred conformations in the solid state, which can then be correlated with solution-state studies and computational models.

Synthesis and Crystallization: The Gateway to Structural Elucidation

The journey to a crystal structure begins with the synthesis of high-purity material. Derivatives of this compound can be synthesized through various methods, often involving the O-difluoromethylation of the corresponding phenol.[7] Common difluoromethylating agents include fluoroform (CHF₃) and sodium chlorodifluoroacetate.[7][8]

Experimental Protocol: Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a substituted this compound derivative.

  • Phenol Formation: Start with a suitably substituted 1,4-difluorobenzene. Introduce a hydroxyl group at the 2-position through methods like nucleophilic aromatic substitution or directed ortho-metalation followed by reaction with an electrophilic oxygen source.

  • O-Difluoromethylation:

    • Dissolve the synthesized 2-hydroxy-1,4-difluorobenzene derivative in a suitable aprotic solvent (e.g., DMF, acetonitrile).

    • Add a base (e.g., potassium carbonate, cesium carbonate) to generate the phenoxide in situ.

    • Introduce the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) and heat the reaction mixture. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative with high purity.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystals directly impacts the resolution and accuracy of the final structure.

Experimental Protocol: Crystallization of a this compound Derivative
  • Solvent Selection: Screen a variety of solvents and solvent mixtures to determine the optimal conditions for crystal growth. Start with common solvents like methanol, ethanol, acetonitrile, and chloroform.

  • Slow Evaporation:

    • Prepare a saturated solution of the purified compound in the chosen solvent or solvent system.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble.

    • The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[9]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4 °C) to induce crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 Starting Material (Substituted 1,4-difluorobenzene) S2 Hydroxylation S1->S2 S3 O-Difluoromethylation S2->S3 S4 Purification (Column Chromatography) S3->S4 C1 High-Purity Compound S4->C1 Purity >99% C2 Solvent Screening C1->C2 C3 Crystal Growth (Slow Evaporation, Vapor Diffusion, or Slow Cooling) C2->C3 C4 Single Crystals C3->C4

Caption: Workflow from Synthesis to Crystallization.

X-ray Crystallographic Analysis: A Comparative Overview

Once suitable single crystals are obtained, the next step is data collection and structure determination.[10] The following table provides a comparative summary of key crystallographic parameters that can be expected for this compound derivatives, based on data from structurally related fluorinated aromatic compounds.

ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)Significance
Crystal System MonoclinicOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cPbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, β = 105°a = 10.2 Å, b = 15.1 Å, c = 7.8 ÅDimensions of the smallest repeating unit of the crystal.
C-O-C Angle (°) 118.5119.2Influenced by the electronic and steric nature of the substituents.
Ar-O-CF₂H Torsion Angle (°) ± 85± 90Indicates the orientation of the difluoromethoxy group relative to the aromatic ring. A near-orthogonal conformation is often observed for trifluoromethoxy and difluoromethoxy groups.[1]
Key Intermolecular Interactions C-H···F, π-π stackingC-H···O, C-H···FThese weak interactions govern the crystal packing and can be indicative of potential interactions in a biological context.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[3]

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

    • A series of diffraction images are recorded as the crystal is rotated.[3]

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell parameters and reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The structural model is refined using full-matrix least-squares on F² to obtain the final atomic coordinates, bond lengths, and bond angles.[12]

G cluster_xray X-ray Crystallography Workflow X1 Single Crystal Selection X2 Data Collection (Diffractometer) X1->X2 X3 Data Processing X2->X3 X4 Structure Solution (Direct Methods) X3->X4 X5 Structure Refinement X4->X5 X6 Final Structural Model X5->X6

Caption: General workflow for X-ray crystallographic analysis.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable complementary information, particularly about the molecule's behavior in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment, connectivity, and through-space proximity of atoms in solution.[10] ¹⁹F NMR is particularly sensitive to the local environment of the fluorine atoms.[13]Does not require single crystals; provides information on dynamic processes in solution.Does not provide a direct 3D structure with precise bond lengths and angles.
Computational Modeling (DFT) Can predict stable conformations, rotational barriers, and electronic properties.[14]Provides insights into structures that are difficult to crystallize; allows for the study of transition states.The accuracy of the results is highly dependent on the level of theory and basis set used. Experimental validation is crucial.
3D Electron Diffraction (3D ED) Can determine the 3D structure from nanocrystals or microcrystalline powder.[15]Suitable for samples that do not form large single crystals.May not achieve the same level of precision as single-crystal X-ray diffraction for all systems.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a powerful tool for understanding their three-dimensional structure and intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. By combining high-quality synthesis and meticulous crystallization with state-of-the-art X-ray diffraction techniques, researchers can gain deep insights into the structural basis of molecular recognition and biological activity. When integrated with complementary techniques like NMR and computational modeling, a comprehensive understanding of these important molecules can be achieved.

References

  • Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects - Organic Chemistry Frontiers (RSC Publishing).
  • Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - Beilstein Journals.
  • Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - Beilstein Journals.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.
  • Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC.
  • Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - ResearchGate.
  • A Comparative Guide to the X-ray Crystallographic Analysis of Organofluoroborane Derivatives - Benchchem.
  • Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography - Benchchem.
  • X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds - MDPI.
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem.
  • C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes | Journal of the American Chemical Society.
  • Validating the Structure of 1-Fluoro- 2,3,4,5,6-pentaiodobenzene: A Comparative Guide to X-ray Crystallography and Alternative Methods - Benchchem.
  • Guide for crystallization.
  • Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed.
  • Technical Support Center: Synthesis of 2,4-Dichloro-5-(difluoromethoxy)anisole - Benchchem.

Sources

Comparative study of difluoromethoxy and trifluoromethoxy building blocks.

Comparative Guide: Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) Building Blocks

Executive Summary: The Strategic Divergence

In modern drug design, the choice between difluoromethoxy (


  • The

    
     Group:  The "Lipophilic Fortress." It is a steric shield and a metabolic block, acting as a super-lipophilic bioisostere for a chlorine atom or a methyl group, but with unique electronic orthogonality.
    
  • The

    
     Group:  The "Lipophilic Hydrogen Bond Donor."[1][2][3] It uniquely bridges the gap between polarity and lipophilicity, capable of acting as a bioisostere for hydroxyl (
    
    
    ) or thiol (
    
    
    ) groups while mitigating their metabolic liabilities.

This guide dissects their physicochemical profiles, synthetic accessibility, and performance in biological systems to aid in rational building block selection.

Physicochemical Profile: Beyond the Fluorine Effect

The behavior of these groups is dictated by the interplay of electronegativity, conformation, and hydrogen bonding capability.

Quantitative Comparison
PropertyDifluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Drug Design
Hansch Lipophilicity (

)



dramatically increases permeability;

modulates it.
Hammett Constant (

)



is a stronger Electron Withdrawing Group (EWG), deactivating arenes.
H-Bond Donor Acidity (

)


Critical:

can donate H-bonds;

cannot.
Conformation (

)
Coplanar/TwistedOrthogonal (

)

twists out of plane due to sterics/hyperconjugation.
Metabolic Liability Low (C-H abstraction possible)Very Low (Metabolic block)Both block O-demethylation common to

.
The "Lipophilic Hydrogen Bond Donor" Phenomenon

The most distinct feature of the

  • Mechanism: The

    
     values indicate that while both are EWGs, the 
    
    
    proton can interact with protein backbone carbonyls.
  • Bioisosterism: Zafrani et al. demonstrated that

    
     acts as a bioisostere for phenols and thiophenols, maintaining potency while improving membrane permeability (unlike the highly polar 
    
    
    ).
Conformational Control
  • 
    :  Adopts an orthogonal conformation relative to the aromatic ring to minimize steric clash with ortho protons and maximize 
    
    
    hyperconjugation.[4] This can lock active conformations in receptor pockets.
  • 
    :  Generally adopts a conformation that balances planarity (resonance) with steric repulsion, often lying closer to the ring plane than 
    
    
    .

Decision Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting between these two fluorinated ethers based on SAR (Structure-Activity Relationship) requirements.

DecisionMatrixStartDesign GoalMetabolicBlock Metabolism?Start->MetabolicH_BondH-Bond Donor Needed?Metabolic->H_BondYes (Block O-dealkylation)LipophilicityIncrease Lipophilicity?H_Bond->LipophilicityNoOCHF2Select -OCHF2(Lipophilic H-Bond Donor)H_Bond->OCHF2Yes (Mimic -OH/-SH)StericsSteric Bulk/Twist?Lipophilicity->StericsModerate IncreaseOCF3Select -OCF3(Super-Lipophilic Shield)Lipophilicity->OCF3Max Increase (LogP > 1.0)Sterics->OCHF2Planar/Flexible PreferredSterics->OCF3Orthogonal Twist Required

Figure 1: Strategic decision tree for selecting fluorinated ether building blocks based on medicinal chemistry objectives.

Synthetic Accessibility & Protocols

Historically,


Comparative Synthetic Strategies
Feature

Synthesis

Synthesis
Primary Mechanism Difluorocarbene (

) insertion into O-H bonds.
Radical trifluoromethoxylation or Nucleophilic attack (via Ag salts).
Reagent State Solid precursors (e.g.,

) or Gas (Freon-22).
Solid reagents (e.g., TFMT, Ngai's Reagent).
Functional Group Tolerance High (Base-sensitive).Moderate (Oxidant-sensitive in radical pathways).
Late-Stage Functionalization Excellent (on Phenols).Good (via Photoredox or Aryl halides).
Protocol A: Late-Stage Difluoromethylation ( )

Method: Difluorocarbene insertion using Hu's Reagent (

Why:

Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent:

    
     (Trimethylsilyl difluoro(fluorosulfonyl)acetate is an alternative, but 
    
    
    is robust) (2.0 equiv)
  • Base:

    
     or 
    
    
    (20 equiv, aq)
  • Solvent: Acetonitrile (

    
    ) / Water
    

Step-by-Step Workflow:

  • Preparation: Dissolve the phenol substrate in

    
     (
    
    
    ).
  • Activation: Add aqueous

    
     solution (
    
    
    ) at
    
    
    .
  • Addition: Add

    
     dropwise. The base activates the silicon reagent to release singlet difluorocarbene (
    
    
    ).
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench: Dilute with water, extract with ethyl acetate.

  • Purification: Silica gel chromatography.

Key Insight: The reaction proceeds via the oxyanion attack on the electrophilic carbene. Electron-deficient phenols react slower and may require phase-transfer catalysts (

Protocol B: Radical Trifluoromethoxylation ( )

Method: Visible-light photoredox catalysis using Ngai’s Reagent. Why: Allows direct C-H trifluoromethoxylation of arenes or conversion from boronic acids under mild conditions, avoiding harsh

Materials:

  • Substrate: Aryl boronic acid (1.0 equiv)

  • Reagent: 1-trifluoromethoxy-benziodoxole (Ngai's Reagent) (1.2 equiv)

  • Catalyst:

    
     (
    
    
    )
  • Solvent: Acetone or DCM

Step-by-Step Workflow:

  • Setup: In a glass vial, combine Aryl boronic acid, Ngai's reagent, and Photocatalyst.

  • Inert Atmosphere: Seal and purge with Argon for 10 mins.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12 hours.

  • Mechanism: The excited catalyst reduces the benziodoxole reagent, generating the

    
     radical, which is captured by the aryl species.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Metabolic Stability & Case Studies

Metabolic Switching

Both groups are primarily used to block the Cytochrome P450 (CYP450) mediated O-dealkylation that rapidly clears methoxy (

  • 
    :  Rapid oxidation to formaldehyde + phenol.
    
  • 
    :  The C-H bond is stronger than in methyl, but can still be attacked by specific CYPs. However, the metabolite is an acyl fluoride (unstable) 
    
    
    phenol. It is generally 5-10x more stable than
    
    
    .
  • 
    :  The C-F bond is metabolically inert. It completely shuts down metabolism at that position.
    
Case Study: Roflumilast vs. Riluzole
DrugStructureRole of Fluorinated Ether
Roflumilast (COPD)Contains

The difluoromethoxy group acts as a H-bond donor to Glu-234 in the PDE4 enzyme pocket, a key interaction for potency that

could not replicate due to lack of acidity.
Riluzole (ALS)Contains

The trifluoromethoxy group provides high lipophilicity to cross the Blood-Brain Barrier (BBB) and prevents metabolic degradation, extending half-life.
Workflow Visualization: Synthetic Pathway

SynthesisFlowSubstratePhenol PrecursorHuReagentReagent: TMS-CF2-Br(Difluorocarbene Source)Substrate->HuReagentPath ANgaiReagentReagent: TFMT/Ngai's(Radical Source)Substrate->NgaiReagentPath BBaseActivation: KOH/NaOHHuReagent->BaseProduct_OCHF2Product: Ar-OCHF2(H-Bond Donor)Base->Product_OCHF2LightActivation: Blue LEDPhotoredoxNgaiReagent->LightProduct_OCF3Product: Ar-OCF3(Lipophilic Shield)Light->Product_OCF3

Figure 2: Parallel synthetic workflows for installing difluoromethoxy and trifluoromethoxy groups.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Hu, J., et al. (2011). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones. Angewandte Chemie International Edition, 50(11), 2559-2563. Link

  • Ngai, M. Y., et al. (2018).[4] Access to Trifluoromethoxy- and Difluoromethoxy-Arenes via Photoredox Catalysis.[4][5] Accounts of Chemical Research, 51(11), 2968–2980. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for and constants).

Analytical Validation & Structural Elucidation of 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 2-(Difluoromethoxy)-1,4-difluorobenzene Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals. The difluoromethoxy (-OCHF₂) group acts as a lipophilic hydrogen bond donor/acceptor, often serving as a bioisostere for methoxy or hydroxyl groups to improve metabolic stability and membrane permeability.

Validating this structure presents a specific challenge: distinguishing the target molecule from its regioisomers (e.g., 1-(difluoromethoxy)-2,4-difluorobenzene) and quantifying the degree of fluorination. This guide compares the primary analytical techniques for validation and provides a definitive protocol for structural confirmation.

Comparative Analysis of Validation Methodologies

The following table compares the efficacy of standard analytical techniques in validating this compound.

FeatureMethod A:

F /

H NMR
Method B: GC-MS (EI) Method C: FT-IR
Primary Utility Definitive Structural Proof Purity & Mass ConfirmationFunctional Group ID
Specificity High: Distinguishes regioisomers via coupling constants (

).
Medium: Isomers often share identical fragmentation patterns (

).
Low: Confirms -OCHF₂ presence but not position.
Key Diagnostic

H Triplet (

Hz) &

F Doublet.
Molecular ion (

) & loss of CHF₂ (

).
C-F stretch (1000-1400 cm⁻¹).
Sample Prep Dissolve in CDCl₃ or DMSO-

.
Dilute in MeOH/DCM.Neat (ATR) or KBr pellet.
Throughput Low (5-10 mins/sample).High (Automated injection).High (Instant).
Verdict REQUIRED for CoA. Supporting Data. Quick Check.
Expert Insight: Why NMR is Non-Negotiable

While GC-MS confirms the molecular weight (MW: 180.11), it frequently fails to differentiate between This compound and its isomer 1-(difluoromethoxy)-2,4-difluorobenzene . Both exhibit a parent ion at


 180 and a base peak at 

129 (loss of -CHF₂). Only NMR, specifically the coupling patterns of the aromatic protons relative to the fluorine substituents, provides absolute structural certainty.

Deep Dive: The NMR Validation Standard

To validate this specific isomer, you must confirm two structural distinctives: the difluoromethoxy group and the 1,2,4-substitution pattern on the benzene ring.

A. The Diagnostic Signals (Expected Data)
1. The Difluoromethoxy Group (-OCHF₂)

This is the "fingerprint" of the molecule. It appears in a unique region in both proton and fluorine NMR.

  • 
    H NMR (Proton):  Look for a distinctive triplet  in the chemical shift range of 6.30 – 6.90 ppm .
    
    • Coupling: This is a geminal coupling between the proton and the two attached fluorine atoms (

      
      ).
      
    • Value:

      
      .
      
  • 
    F NMR (Fluorine):  Look for a doublet  around -80 to -85 ppm .
    
    • Coupling: Mirrors the proton spectrum (

      
      ).
      
2. The Aromatic Region (1,4-Difluoro substitution)

The target molecule is derived from 2,5-difluorophenol . The aromatic protons will display a specific splitting pattern due to the 1,4-difluoro arrangement.

  • 
    F NMR (Aromatic Fs):  You will observe two distinct multiplets in the -110 to -135 ppm  range (distinct from the -OCHF₂ signal).
    
  • Differentiation: If the starting material was 2,4-difluorophenol (impurity), the aromatic fluorine signals and proton coupling constants (

    
    ) would shift significantly due to the different symmetry.
    

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Objective: Confirm regiochemistry and -OCHF₂ integrity.

  • Reagents: Chloroform-d (CDCl₃) with 0.03% TMS.

  • Instrument: 400 MHz NMR or higher.

Step-by-Step:

  • Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of CDCl₃. Ensure the solution is clear; filter through a cotton plug if particulate matter is visible.

  • Lock & Shim: Lock on Deuterium. Shim carefully to ensure the large

    
     coupling does not mask smaller aromatic couplings.
    
  • Acquisition (

    
    H): 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (minimum).

    • Critical Check: Verify the triplet at ~6.5 ppm has a

      
       value > 70 Hz. If 
      
      
      
      Hz, it may be a monofluoromethyl impurity.
  • Acquisition (

    
    F): 
    
    • Spectral Width: -50 to -200 ppm.

    • Decoupling: Run non-decoupled first to see the doublet for OCHF₂. Then run proton-decoupled (

      
      F{
      
      
      
      H}) to simplify the aromatic region for integration.
Protocol B: GC-MS Purity Check
  • Objective: Quantify volatile impurities and confirm mass.

  • Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).

Step-by-Step:

  • Dilution: Prepare a 1 mg/mL solution in Dichloromethane (DCM).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Analysis: Look for

    
     180 (Parent). Major fragment at 
    
    
    
    129 (Loss of CHF₂).

Structural Validation Logic (Visualization)

The following diagrams illustrate the decision-making process for validating the structure and the fragmentation logic.

Diagram 1: Structural Validation Decision Tree

Caption: Logic flow for distinguishing the target this compound from common impurities.

ValidationTree Start Crude Sample Analysis GCMS Step 1: GC-MS Analysis Start->GCMS MassCheck Parent Ion m/z = 180? GCMS->MassCheck FailMass Reject: Incorrect Mass MassCheck->FailMass No NMR_H Step 2: 1H NMR (400 MHz) MassCheck->NMR_H Yes TripletCheck Triplet at 6.3-6.9 ppm? (J ~ 72 Hz) NMR_H->TripletCheck FailGroup Reject: Missing OCHF2 group TripletCheck->FailGroup No NMR_F Step 3: 19F NMR TripletCheck->NMR_F Yes SignalsCheck Signal Count Check NMR_F->SignalsCheck Pass VALIDATED: 2-(Difluoromethoxy)- 1,4-difluorobenzene SignalsCheck->Pass 3 Signals (1 Doublet, 2 Multiplets) Isomer WARNING: Regioisomer (Likely 2,4-difluoro isomer) SignalsCheck->Isomer Different Pattern

Diagram 2: Synthesis & Fragmentation Pathway

Caption: Synthesis from 2,5-difluorophenol and MS fragmentation showing the loss of the difluoromethyl group.

SynthesisFrag Precursor 2,5-Difluorophenol (C6H4F2O) Target TARGET MOLECULE This compound (MW: 180) Precursor->Target Etherification Reagent + ClCHF2 / Base (Difluoromethylation) Fragment Base Peak (m/z 129) [M - CHF2]+ Target->Fragment EI Impact (GC-MS) Radical Radical .CHF2 (Neutral Loss 51) Target->Radical

References

  • General Characterization of Difluoromethoxy Groups: Title: 19F NMR Chemical Shift Table - Organofluorine Source: Alfa Chemistry
  • Synthesis of Fluoroalkoxy Arenes

    • Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis[1]

    • Source: N
    • URL:[Link]

  • NMR Coupling Constants (

    
    ): 
    
    • Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene

    • Source: Royal Society of Chemistry (Supporting Info)
    • URL:[Link]

  • Precursor Synthesis (2,5-Difluorophenol)

    • Title: Production of 2,5-difluoronitrobenzene (Precursor pathway)[2]

    • Source: Google P
    • URL

Sources

Regioisomer Analysis of Difluoromethoxydifluorobenzenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The difluoromethoxy group (


) has emerged as a critical bioisostere in modern drug discovery, offering a lipophilic hydrogen bond donor motif that modulates metabolic stability and membrane permeability. However, the synthesis of difluoromethoxydifluorobenzenes —often via difluoromethylation of difluorophenols or nucleophilic aromatic substitution—frequently yields complex mixtures of regioisomers (e.g., 2,3-, 2,4-, 3,4-, and 2,6- isomers).

Distinguishing these isomers is analytically challenging due to their nearly identical molecular weights, similar polarities, and overlapping proton NMR signals. This guide outlines a validated, multi-modal analytical strategy prioritizing


 NMR spectroscopy  for definitive structural elucidation and Capillary GC-MS  for high-throughput impurity profiling.

Strategic Analysis Workflow

The following workflow illustrates the decision matrix for analyzing a crude reaction mixture containing potential difluoromethoxydifluorobenzene isomers.

AnalysisWorkflow Sample Crude Reaction Mixture GCMS Step 1: GC-MS Screening (Polar Column) Sample->GCMS Decision Isomers Separated? GCMS->Decision NMR Step 2: 19F NMR Spectroscopy (Quantitation & ID) Decision->NMR No / Overlap HPLC Step 3: HPLC-UV/MS (Isolation/Purification) Decision->HPLC Yes (for Prep) Report Final CoA / Structure Confirmation NMR->Report Definitive ID HPLC->Report

Figure 1: Integrated workflow for the separation and identification of fluorinated regioisomers.

Comparative Analysis of Analytical Techniques

Method A: NMR Spectroscopy (The Gold Standard)

Why it works: Unlike


 NMR, which suffers from overlapping aromatic signals and complex second-order couplings, 

NMR provides a wide chemical shift range (

) and distinct coupling patterns. The

group appears in a unique region (-80 to -85 ppm) distinct from aromatic fluorines (-110 to -160 ppm).
Experimental Protocol
  • Instrument: 400 MHz or higher (376 MHz for

    
    ).[1][2]
    
  • Solvent:

    
     or 
    
    
    
    (use
    
    
    to minimize viscosity broadening).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ) or Hexafluorobenzene (
    
    
    ) for qNMR.
  • Parameters:

    • Pulse Angle:

      
       (to ensure relaxation).
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (essential for accurate integration of
      
      
      vs Ar-F).
    • Decoupling: Inverse gated

      
      -decoupling is recommended to simplify the Ar-F region, though coupled spectra are useful for confirming the 
      
      
      
      doublet (
      
      
      ).
Diagnostic Data: Distinguishing Isomers

The following table summarizes predicted and literature-consistent shifts for key isomers. Note that the coupling pattern of the aromatic fluorines is the primary differentiator.

Isomer Configuration

Shift (

, ppm)
Aromatic F Shifts (

, ppm)
Key Coupling Features (

)
2,4-Difluoro-1-(difluoromethoxy)

(

)

(ortho),

(para)
Distinct signals. Ortho-F shows through-space coupling to

.
3,4-Difluoro-1-(difluoromethoxy)

(

)

(meta),

(para)
Strong ortho coupling between Ar-F (

).
2,6-Difluoro-1-(difluoromethoxy)

(

)

(both ortho)
Symmetric. Ar-F signal integrates to 2F. Simplified pattern.
3,5-Difluoro-1-(difluoromethoxy)

(

)

(both meta)
Symmetric. Ar-F signal integrates to 2F but no ortho

coupling.

Note: Shifts are referenced to


 (

).[3][4] The

doublet (

) is characteristic of the moiety.
Method B: Capillary GC-MS (High-Throughput Screening)

Why it works: While NMR is definitive, it is low-throughput. GC-MS allows for the separation of isomers based on boiling point and polarity differences.

Column Selection Strategy
  • Non-Polar (5% Phenyl): Standard for general screening. Separation is based primarily on boiling point. Isomers like 2,6-difluoro (sterically crowded) often elute earlier than 3,4-difluoro isomers.

  • Polar (Wax/PEG): Recommended for Regioisomers. The interaction between the stationary phase and the dipole of the fluorinated ring provides superior resolution for isomers with similar boiling points.

Mass Spectral Fragmentation (EI, 70 eV)

All isomers will show a similar Molecular Ion (


), but relative abundances of fragments differ.
  • Base Peak: Often

    
     or 
    
    
    
    .
  • Diagnostic Loss: Loss of 51 Da (

    
    ) is the signature of the difluoromethoxy group.
    
  • Ortho-Effect: Isomers with F in the ortho position (e.g., 2,6- or 2,4-) may show a characteristic

    
     or rearrangement ion absent in meta/para isomers.
    
Method C: HPLC (Purification)

For isolation of pure standards, Reverse Phase HPLC is required.

  • Stationary Phase: Fluoro-Phenyl or C18-PFP (Pentafluorophenyl) columns are superior to standard C18. The

    
    -
    
    
    
    and F-F interactions between the column and the analyte provide selectivity for fluorinated aromatics.
  • Mobile Phase: Water/Acetonitrile gradient with 0.1% Formic Acid.

Synthesis Context & Impurity Origins[5][6]

Understanding the synthesis route aids in predicting the impurity profile.

SynthesisPathways Phenol Difluorophenol (Isomer Mixture) Product Difluoromethoxy- difluorobenzene Phenol->Product O-alkylation Impurity Bis(difluoromethoxy) byproducts Phenol->Impurity Over-alkylation (if diols present) Reagent ClCF2H / Base or BrCF2PO(OEt)2 Reagent->Product

Figure 2: Common synthetic origin of regioisomers via O-difluoromethylation.

The primary route involves the reaction of a difluorophenol with a difluorocarbene source (e.g.,


 or diethyl (bromodifluoromethyl)phosphonate).
  • Risk: If the starting phenol contains minor isomeric impurities (e.g., 2,4-difluorophenol containing 5% 2,6-isomer), these will carry through to the final product.

  • Control: Purity of the starting phenol must be verified by GC-FID prior to alkylation.

References

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from

  • Liu, G.-K., et al. (2019).[5] "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study." The Journal of Organic Chemistry, 84(21). Link[5]

  • Ni, C., & Hu, J. (2016). "Recent advances in controlled difluoromethylation reactions." Chemical Society Reviews, 45. Link

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift Table and Reference Standards. Link

  • Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy. (Standard reference for F-F coupling constants).

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 2-(Difluoromethoxy)-1,4-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: Safe isolation, storage, and disposal of 2-(Difluoromethoxy)-1,4-difluorobenzene (approximate CAS: 1206440-25-8 or similar analog depending on specific isomer substitution).

This compound is a polyfluorinated aromatic ether . Unlike standard organic solvents, its disposal requires strict adherence to halogenated waste protocols due to the generation of Hydrogen Fluoride (HF) upon thermal decomposition.

Chemical Profile
PropertyDescription
Chemical Structure Aromatic ring substituted with two fluorine atoms and one difluoromethoxy group (

).[1][2][3][4]
Molecular Formula

Primary Hazard Flammable Liquid (Class 3) with Toxic Combustion Products (HF).
Waste Classification Halogenated Organic Solvent (High BTU, High Halogen).

Hazard Assessment: The "Hidden" Risk

As researchers, we often treat all organic liquids as generic "solvent waste." You must not do that with this compound.

The Mechanism of Danger (Why this matters)

While the ether linkage is chemically stable under ambient conditions, the difluoromethoxy group (


)  and ring fluorines possess a high "Fluorine Load."
  • Combustion Scenario: In a standard incinerator without scrubbers, the combustion reaction proceeds as follows:

    
    
    
  • Consequence: The release of anhydrous Hydrogen Fluoride gas is highly corrosive to incinerator linings and toxic to the environment.

  • Operational Mandate: This waste must be flagged for "High Temperature Incineration with Acid Gas Scrubbing."

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Treatment (Bench Level)

Before moving the material to central waste, ensure it is chemically stable.

  • Quenching (If Reaction Mixture): If the compound is in a reaction mixture with active reagents (e.g., strong bases like NaH or organolithiums), quench carefully with isopropanol or methanol before adding to the waste container.

    • Reasoning: The difluoromethoxy group can undergo alpha-elimination in the presence of strong bases, potentially generating difluorocarbene (:CF2) and exothermic heat.

  • pH Check: Ensure the waste solution is Neutral (pH 6-8).

    • Reasoning: Acidic waste containing fluoride ions can etch glass; basic waste can degrade the container over time.

Phase 2: Container Selection & Labeling
  • Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Recommendation: Use HDPE (Jerrycan) to eliminate breakage risk during transport.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - FLAMMABLE / TOXIC"

    • Constituents: Must list "this compound" explicitly.

    • Critical Checkbox: Check "Halogenated" or "Contains Fluorine."

Phase 3: Segregation Logic (The Decision Tree)

Do not mix this with non-halogenated solvents (e.g., Acetone, Hexane). Mixing dilutes the caloric value and contaminates the "clean" fuel blending stream, forcing the entire volume to be treated as expensive halogenated waste.

DisposalWorkflow Start Waste Generation: This compound CheckMix Is it mixed with Strong Oxidizers or Acids? Start->CheckMix Quench Neutralize/Quench (Separate Stream) CheckMix->Quench Yes Segregate Segregate into HALOGENATED Waste Stream CheckMix->Segregate No Quench->Segregate After Neutralization Container Select Container: HDPE (Preferred) or Glass Segregate->Container Label Labeling: Check 'Halogenated' List Specific Chemical Container->Label Storage Storage: Cool, Ventilated Cabinet (Flammables) Label->Storage Disposal Final Disposal: Incineration w/ HF Scrubber Storage->Disposal

Figure 1: Decision logic for the segregation and packaging of fluorinated ether waste.

Operational Data & Compatibility Matrix

Use this table to determine storage partners in your waste satellite accumulation area.

ParameterSpecificationOperational Note
EPA Waste Code (RCRA) D001 (Ignitable)If spent solvent, may also trigger F002 (Halogenated).
Flash Point ~25°C - 35°C (Est.)Treat as Class 3 Flammable .[5]
Compatible Storage Dichloromethane, Chloroform, FluorobenzeneStore with other halogenated organics.
Incompatible Storage Strong Oxidizers (Nitric Acid, Peroxides), Alkali Metals Risk of violent oxidation or defluorination.
Spill Cleanup Absorb with Vermiculite or Sand.Do not use combustible materials (sawdust).

Emergency Procedures (Spill/Exposure)

  • Inhalation: Move to fresh air immediately. The fluorine content makes respiratory irritation likely.

  • Skin Contact: Wash with soap and water.[1][2][4][6] Note: Unlike Hydrofluoric Acid (HF), this ether does not require Calcium Gluconate gel unless the compound has thermally decomposed or hydrolyzed significantly.

  • Fire: Use CO2 or Dry Chemical .[2][3][5]

    • Warning: Firefighters must wear full SCBA. The smoke contains HF. Do not use a direct water jet, which may spread the immiscible burning liquid.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Washington, D.C.[7] Link

  • Thermo Fisher Scientific. Safety Data Sheet: Fluorinated Benzenes and Derivatives. (General Class SDS). Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Aromatic Ethers.Link

  • American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories.Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethoxy)-1,4-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2-(Difluoromethoxy)-1,4-difluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.